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ethyl 5-bromo-4-methylthiophene-2-carboxylate Documentation Hub

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  • Product: ethyl 5-bromo-4-methylthiophene-2-carboxylate
  • CAS: 186521-81-3

Core Science & Biosynthesis

Foundational

Synthesis Pathway of Ethyl 5-Bromo-4-methylthiophene-2-carboxylate: A Comprehensive Technical Guide

Introduction & Pharmacochemical Significance Thiophene derivatives are privileged scaffolds in medicinal chemistry and agrochemical development due to their bioisosteric relationship with phenyl rings and their favorable...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacochemical Significance

Thiophene derivatives are privileged scaffolds in medicinal chemistry and agrochemical development due to their bioisosteric relationship with phenyl rings and their favorable pharmacokinetic profiles. Ethyl 5-bromo-4-methylthiophene-2-carboxylate is a highly versatile synthetic intermediate. The presence of the ethyl ester provides a stable protecting group that can be subsequently hydrolyzed or functionalized, while the C5-bromine atom serves as an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations).

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. We will examine the thermodynamic and kinetic causalities that dictate the regioselectivity and yield of this specific two-step synthesis.

Retrosynthetic Analysis & Pathway Rationale

The most efficient and scalable route to ethyl 5-bromo-4-methylthiophene-2-carboxylate relies on a two-step sequence starting from commercially available 4-methylthiophene-2-carboxylic acid .

  • Step 1: Fischer Esterification. The carboxylic acid is converted to its ethyl ester to protect the acidic proton and modulate the electronic properties of the ring.

  • Step 2: Electrophilic Aromatic Substitution (EAS). The ester is subjected to regioselective bromination.

Causality of Regioselectivity: The thiophene ring is an electron-rich heterocycle. The ethyl ester at C2 is an electron-withdrawing group (EWG), which deactivates the ring and directs incoming electrophiles to the meta positions (C4 and C5). Conversely, the methyl group at C4 is an electron-donating group (EDG) via hyperconjugation, which activates the ring and directs ortho/para. The C5 position is uniquely favored because it is ortho to the activating methyl group and meta to the deactivating ester group, creating a synergistic electronic effect that makes C5 the most nucleophilic site.

Retrosynthesis Target Ethyl 5-bromo-4-methylthiophene- 2-carboxylate Intermediate Ethyl 4-methylthiophene- 2-carboxylate Target->Intermediate Bromination (NBS, MeCN) Starting 4-Methylthiophene- 2-carboxylic acid Intermediate->Starting Esterification (EtOH, H2SO4)

Retrosynthetic pathway from 4-methylthiophene-2-carboxylic acid to the target brominated ester.

Mechanistic Insights: Electrophilic Bromination

Achieving high purity requires strict control over the bromination mechanism. We utilize N-Bromosuccinimide (NBS) in a polar, aprotic solvent (like Acetonitrile or DMF) at room temperature, strictly in the absence of light [1].

Why NBS over Br2​ ? Molecular bromine ( Br2​ ) is highly reactive and generates hydrobromic acid (HBr) as a byproduct, which can lead to ester cleavage or polymerization of the thiophene ring. NBS provides a controlled, low-concentration release of the bromonium ion ( Br+ ). Furthermore, conducting the reaction in the dark prevents the homolytic cleavage of the N-Br bond. If light or radical initiators (like AIBN) were present, the reaction would shift to a Wohl-Ziegler radical mechanism, leading to undesired benzylic bromination at the C4-methyl group. By maintaining dark, polar conditions, we force the reaction through the polar EAS pathway via a Wheland intermediate (Sigma Complex).

Mechanism Substrate Ethyl 4-methylthiophene- 2-carboxylate SigmaComplex Wheland Intermediate (C5 Sigma Complex) Substrate->SigmaComplex Nucleophilic Attack Electrophile Br+ (from NBS) Electrophile->SigmaComplex Product Ethyl 5-bromo-4-methylthiophene- 2-carboxylate SigmaComplex->Product Deprotonation (-H+)

Electrophilic Aromatic Substitution (EAS) mechanism favoring the C5 position.

Experimental Workflow & Step-by-Step Protocols

Step A: Synthesis of Ethyl 4-methylthiophene-2-carboxylate

Objective: Fischer esterification of the carboxylic acid to protect the functional group and prepare the ring for bromination [2].

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: Add 4-methylthiophene-2-carboxylic acid (10.0 g, 70.3 mmol) to absolute ethanol (150 mL).

  • Catalysis: Slowly add concentrated sulfuric acid ( H2​SO4​ , 1.0 mL) dropwise while stirring. Causality: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Absolute ethanol is used in large excess to drive the equilibrium toward the ester product via Le Chatelier's principle.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 12 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess ethanol. Dilute the residue with ethyl acetate (200 mL) and wash carefully with saturated aqueous NaHCO3​ (3 × 50 mL) to neutralize the acid catalyst and remove unreacted starting material.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield ethyl 4-methylthiophene-2-carboxylate as a pale yellow oil.

Step B: Regioselective Bromination to Target Molecule

Objective: Monobromination at the C5 position using NBS [1].

  • Setup: In a 250 mL round-bottom flask wrapped in aluminum foil (to exclude light), dissolve ethyl 4-methylthiophene-2-carboxylate (10.0 g, 58.7 mmol) in anhydrous acetonitrile (MeCN, 100 mL).

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 10.9 g, 61.6 mmol, 1.05 eq) in small portions over 15 minutes at 0 °C. Causality: Portion-wise addition controls the exotherm, and the slight stoichiometric excess ensures full conversion without promoting dibromination.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Workup: Quench the reaction by removing the solvent under reduced pressure. Suspend the resulting crude mixture in carbon tetrachloride or hexanes to precipitate the succinimide byproduct. Filter the solid succinimide and concentrate the filtrate.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 95:5 Hexanes/EtOAc).

  • Characterization: The product, ethyl 5-bromo-4-methylthiophene-2-carboxylate , is isolated as a clear to pale-yellow liquid or low-melting solid. Verification via 1H NMR will show the disappearance of the C5 proton and the retention of the C3 aromatic singlet (typically around δ 7.5 ppm).

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric ratios, thermodynamic conditions, and expected yields for the self-validating system described above.

Reaction StepReactant (Eq)Reagent / Catalyst (Eq)SolventTemp (°C)Time (h)Expected Yield (%)
1. Esterification 4-Methylthiophene-2-carboxylic acid (1.0)Absolute EtOH (Excess) / H2​SO4​ (0.1)Ethanol78 (Reflux)1285 - 95
2. Bromination Ethyl 4-methylthiophene-2-carboxylate (1.0)N-Bromosuccinimide (1.05)Acetonitrile20 - 25 (RT)1680 - 90

References

  • Title: Potent New Small-Molecule Inhibitor of Botulinum Neurotoxin Serotype A Endopeptidase Developed by Synthesis-Based Computer-Aided Molecular Design Source: PLoS One (PubMed Central) URL: [Link] (Cited for the standard protocol regarding the regioselective bromination of 4-methylthiophene-2-carboxylic acid derivatives using NBS in Acetonitrile).

  • Title: Synthesis and evaluation of novel heteroaromatic substrates of GABA aminotransferase Source: Journal of Medicinal Chemistry (PubMed Central) URL: [Link] (Cited for the foundational methodology of acid-catalyzed Fischer esterification and functionalization of thiophene-based carboxylic acids).

Exploratory

Comprehensive Technical Guide on Ethyl 5-bromo-4-methylthiophene-2-carboxylate (CAS 186521-81-3): Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, halogenated heterocyclic building blocks serve as the foundational architecture for complex active pharmaceutical ingredients (APIs). Ethyl 5-bromo-4-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, halogenated heterocyclic building blocks serve as the foundational architecture for complex active pharmaceutical ingredients (APIs). Ethyl 5-bromo-4-methylthiophene-2-carboxylate (CAS: 186521-81-3) is a highly privileged, multi-functionalized thiophene scaffold[1]. By combining an electron-withdrawing ester, a sterically modulating methyl group, and a highly reactive bromine atom on a single heteroaromatic ring, this compound offers precise vectors for structural elaboration. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and validated protocols for its integration into drug discovery workflows, particularly in the development of kinase and viral protease inhibitors[2][3].

Physicochemical Profiling and Structural Causality

Understanding the intrinsic properties of ethyl 5-bromo-4-methylthiophene-2-carboxylate is critical for predicting its behavior in complex synthetic matrices. The table below summarizes its core quantitative data[1].

Table 1: Quantitative Physicochemical Data
PropertyValue / SpecificationMechanistic Significance
CAS Number 186521-81-3Unique chemical identifier for regulatory tracking.
Molecular Formula C₈H₉BrO₂SIndicates a high degree of functionalization relative to molecular weight.
Molecular Weight 249.13 g/mol Low molecular weight ideal for fragment-based drug design (FBDD).
LogP ~3.69Favorable lipophilicity for passive membrane permeability in downstream APIs.
Purity ≥97%Standard commercial purity; sufficient for transition-metal catalysis.
Physical Form Liquid / Low-melting solidRequires precise temperature control during handling and transfer.
Storage Conditions 4°C, under nitrogenPrevents ester hydrolysis and oxidative degradation of the thiophene core.
Structural Causality & Reactivity

The reactivity profile of this molecule is governed by the push-pull electronic system of the thiophene ring:

  • C2-Ethyl Carboxylate: Acts as an electron-withdrawing group (EWG), stabilizing the ring against electrophilic aromatic substitution while providing a handle for downstream saponification, amidation, or reduction to an alcohol.

  • C4-Methyl Group: Provides a slight electron-donating effect via hyperconjugation. More importantly, it acts as a steric shield . It dictates the conformation of adjacent substituents and enforces specific binding geometries when the final molecule interacts with a protein target.

  • C5-Bromine: The C-Br bond is highly activated for oxidative addition by low-valent transition metals (e.g., Pd⁰, Ni⁰)[4]. Its position adjacent to the sulfur atom makes it an ideal substrate for cross-coupling reactions, allowing for the rapid installation of diverse aryl, heteroaryl, or alkyl groups.

Downstream Functionalization: Suzuki-Miyaura Cross-Coupling

The most critical application of ethyl 5-bromo-4-methylthiophene-2-carboxylate is its use as an electrophile in palladium-catalyzed cross-coupling reactions. The following protocol details a microwave-assisted Suzuki-Miyaura coupling, optimized for sterically hindered substrates[2].

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

1. Reaction Assembly In a microwave-safe vial, combine ethyl 5-bromo-4-methylthiophene-2-carboxylate (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).

  • Causality: A slight stoichiometric excess of boronic acid compensates for potential protodeboronation side reactions. The Pd(0) catalyst is essential to initiate the catalytic cycle via oxidative addition into the activated C5-Br bond.

2. Solvent & Base Addition Add a degassed mixture of ethanol and 2M aqueous potassium carbonate (K₂CO₃) (3.0 equiv).

  • Causality: The biphasic EtOH/H₂O system ensures the solubility of both the lipophilic thiophene starting material and the inorganic base. K₂CO₃ is required to quaternize the boron atom, forming a nucleophilic boronate complex that facilitates the transmetalation step.

3. Deoxygenation Purge the vial with nitrogen gas for 5 minutes, then seal with a crimp cap.

  • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the sensitive Pd(0) catalyst to an inactive Pd(II) species, which would prematurely terminate the catalytic cycle.

4. Microwave Irradiation Heat the reaction mixture in a microwave reactor at 160°C for 10 minutes[2].

  • Causality: Microwave dielectric heating provides rapid, uniform energy transfer. This intense thermal energy overcomes the steric hindrance imposed by the C4-methyl group adjacent to the C5-reaction site, significantly reducing reaction time compared to conventional refluxing.

5. In-Process Self-Validation Withdraw a 5 µL aliquot, dilute in high-purity acetonitrile, and analyze via LC-MS.

  • Validation Criterion: The reaction is deemed complete and successful when the isotopic doublet (m/z 248/250) characteristic of the brominated starting material completely disappears, and the expected [M+H]⁺ mass of the cross-coupled product emerges as the dominant peak.

6. Workup and Isolation Dilute the mixture with ethyl acetate (EtOAc) and partition with saturated aqueous sodium bicarbonate. Extract the aqueous layer twice with EtOAc, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure prior to silica gel chromatography.

G Start Ethyl 5-bromo-4-methylthiophene- 2-carboxylate Reagents Add Boronic Acid, Pd(PPh3)4, K2CO3 in EtOH/H2O Start->Reagents Reaction Microwave Irradiation (160°C, 10 min) Reagents->Reaction Validation LC-MS / TLC Monitoring (Self-Validation) Reaction->Validation Workup Aqueous Workup & EtOAc Extraction Validation->Workup Product 5-Aryl-4-methylthiophene- 2-carboxylate Derivative Workup->Product

Synthetic workflow for Pd-catalyzed Suzuki-Miyaura cross-coupling.

Applications in Pharmaceutical Development

The structural vectors provided by this building block make it a highly sought-after intermediate in the synthesis of complex therapeutics.

Kinase Inhibitors (Src-Family)

Thiophene derivatives synthesized from this building block are frequently utilized as bioisosteres for phenyl or pyrrole rings in the design of protein kinase inhibitors[2]. Specifically, these compounds target the ATP-binding pocket of Src-family kinases, such as Lck and Fyn. By competitively binding to this pocket, the thiophene-derived inhibitors block the phosphorylation of target protein substrates, thereby suppressing downstream intracellular signaling cascades responsible for T-cell activation and inflammation[2].

G Inhibitor Thiophene-based Kinase Inhibitor Target Src-Family Kinase (e.g., Lck, Fyn) Inhibitor->Target Binds Block Competitive Inhibition (Blocks Phosphorylation) Inhibitor->Block ATP ATP Binding Pocket Target->ATP Native Substrate Downstream T-Cell Activation Suppressed Block->Downstream Prevents Cascade

Mechanism of action for thiophene-derived Src-family kinase inhibitors.

Antiviral Agents (SARS-CoV-2 Mpro Inhibitors)

Recent advancements in antiviral drug discovery have leveraged ethyl 5-bromo-4-methylthiophene-2-carboxylate as a core precursor for SARS-CoV-2 main protease (Mpro) inhibitors[3]. The thiophene scaffold provides optimal lipophilicity and precise vector geometry, allowing the final drug molecule to deeply access and anchor into the S1/S2 subpockets of the viral protease, effectively halting viral replication[3].

Handling, Storage, and Safety Protocols

To maintain the scientific integrity of the compound and ensure laboratory safety, strict handling protocols must be observed:

  • Storage: Must be stored at 4°C under an inert atmosphere (Nitrogen or Argon). Exposure to ambient moisture and room temperature over prolonged periods can lead to gradual hydrolysis of the ethyl ester.

  • Safety Hazards: Classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).

  • PPE Requirements: Handling requires standard chemical-resistant nitrile gloves, safety goggles, and execution within a certified fume hood to prevent inhalation of vapors.

Sources

Foundational

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Applications of Ethyl 5-bromo-4-methylthiophene-2-carboxylate

Executive Summary In modern medicinal chemistry, thiophene derivatives serve as critical bioisosteres for phenyl rings, offering unique electronic properties and metabolic stability. Ethyl 5-bromo-4-methylthiophene-2-car...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, thiophene derivatives serve as critical bioisosteres for phenyl rings, offering unique electronic properties and metabolic stability. Ethyl 5-bromo-4-methylthiophene-2-carboxylate (CAS: 186521-81-3) is a highly versatile building block widely utilized in drug discovery and materials science [1]. This whitepaper provides an in-depth analysis of its physicochemical properties—with a specific focus on its molecular weight and stoichiometric implications—alongside field-validated protocols for its functionalization via palladium-catalyzed cross-coupling.

Physicochemical Profiling & Structural Significance

Understanding the exact molecular weight and structural parameters of a building block is the first step in ensuring high atom economy and stoichiometric precision during active pharmaceutical ingredient (API) synthesis.

Molecular Weight Calculation

The molecular formula of ethyl 5-bromo-4-methylthiophene-2-carboxylate is C₈H₉BrO₂S . Its molecular weight (MW) dictates the mass-to-molar conversions critical for reaction scaling[2]. The calculation using standard atomic weights is as follows:

  • Carbon (C): 8 atoms × 12.011 g/mol = 96.088 g/mol

  • Hydrogen (H): 9 atoms × 1.008 g/mol = 9.072 g/mol

  • Bromine (Br): 1 atom × 79.904 g/mol = 79.904 g/mol

  • Oxygen (O): 2 atoms × 15.999 g/mol = 31.998 g/mol

  • Sulfur (S): 1 atom × 32.065 g/mol = 32.065 g/mol

  • Total Molecular Weight: 249.127 g/mol (commonly reported as 249.12 or 249.13 g/mol ) [2].

Structural Moieties and Causality in Drug Design

Every functional group on this scaffold serves a deliberate synthetic or pharmacological purpose:

  • C5-Bromo Handle: The bromine atom at the 5-position is highly activated toward oxidative addition by transition metals. The electron-withdrawing nature of the C2-carboxylate and the electron-donating thiophene sulfur create a highly electrophilic C-Br bond, making it an ideal substrate for Suzuki, Stille, and Buchwald-Hartwig couplings.

  • C4-Methyl Group: This group provides critical steric shielding. During cross-coupling, it restricts the free rotation of the newly attached aryl or alkyl group, which can be leveraged to lock the molecule into a specific bioactive conformation (reducing entropic penalties upon target binding).

  • C2-Ethyl Carboxylate: The ester acts as a robust protecting group during harsh cross-coupling conditions and serves as a lipophilic prodrug moiety that can be easily saponified to the active carboxylic acid pharmacophore [3].

Quantitative Data Summary
ParameterValueReference
IUPAC Name Ethyl 5-bromo-4-methylthiophene-2-carboxylate[2]
CAS Number 186521-81-3[1]
Molecular Formula C₈H₉BrO₂S[2]
Molecular Weight 249.12 g/mol [2]
Canonical SMILES CCOC(=O)C1=CC(C)=C(Br)S1[2]
InChIKey VSBONPDAWGFCKG-UHFFFAOYSA-N[1]
Physical Form Liquid (at standard conditions)[1]

Mechanistic Workflows and Visualizations

To integrate this building block into a larger API synthesis, researchers typically employ a two-step sequence: C-C bond formation followed by deprotection.

Workflow A Ethyl 5-bromo-4-methylthiophene- 2-carboxylate (MW: 249.12) B Suzuki-Miyaura Coupling (Pd catalyst, Ar-B(OH)2) A->B Cross-Coupling C C5-Aryl Thiophene Intermediate B->C Yield >85% D Ester Hydrolysis (LiOH, THF/MeOH/H2O) C->D Deprotection E Target Carboxylic Acid API D->E Acidification

Figure 1: Standard synthetic workflow utilizing ethyl 5-bromo-4-methylthiophene-2-carboxylate.

The Palladium Catalytic Cycle

The molecular weight directly impacts the calculation of catalyst loading. For a reaction utilizing 5 mol% of a palladium catalyst, the precise mass of the 249.12 g/mol substrate dictates the required milligrams of the expensive transition metal complex.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd0->OA PdII Pd(II) Complex (Thiophene-Pd-Br) OA->PdII Adds C-Br bond TM Trans- metalation PdII->TM PdII_R Pd(II) Complex (Thiophene-Pd-Ar) TM->PdII_R Adds Ar-B(OH)2 RE Reductive Elimination PdII_R->RE RE->Pd0 Releases Product

Figure 2: Palladium-catalyzed cross-coupling mechanism at the C5-bromo position.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality for each reagent choice is explicitly defined to ensure reproducibility and scientific rigor.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the attachment of an aryl group to the C5 position.

Stoichiometric Calculations (10 mmol scale):

  • Substrate: Ethyl 5-bromo-4-methylthiophene-2-carboxylate (MW: 249.12 g/mol ). For 10 mmol, use 2.49 g .

  • Boronic Acid: Arylboronic acid (1.2 equivalents, 12 mmol).

  • Catalyst: Pd(dppf)Cl₂ (0.05 equivalents, 0.5 mmol).

  • Base: K₂CO₃ (2.0 equivalents, 20 mmol).

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2.49 g (10 mmol) of ethyl 5-bromo-4-methylthiophene-2-carboxylate and the arylboronic acid (12 mmol).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.5 mmol) and K₂CO₃ (20 mmol).

    • Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand suppresses competitive dehalogenation and efficiently handles the steric hindrance introduced by the C4-methyl group. K₂CO₃ is a mild base that activates the boronic acid for transmetalation without prematurely hydrolyzing the ethyl ester.

  • Solvent Introduction: Evacuate and backfill the flask with nitrogen three times. Add 40 mL of degassed 1,4-dioxane and 10 mL of degassed deionized water (4:1 ratio).

    • Causality: The biphasic dioxane/water system ensures complete dissolution of both the organic substrates and the inorganic base, facilitating a homogenous reaction interface.

  • Reaction Execution: Heat the mixture to 90°C under a nitrogen atmosphere for 4–6 hours. Monitor progression via TLC or LC-MS until the starting material mass (m/z 249/251) is fully consumed.

  • Workup (Self-Validation): Cool to room temperature, dilute with ethyl acetate (50 mL), and wash with water (2 × 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (hexane/ethyl acetate gradient) to isolate the intermediate.

Protocol B: Base-Promoted Ester Hydrolysis (Saponification)

To convert the ester prodrug/intermediate into the active carboxylic acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve the coupled ester intermediate (assume 8 mmol recovered from Protocol A) in a solvent mixture of THF/MeOH/H₂O (2:1:1, 40 mL total).

    • Causality: This specific ternary solvent mixture is crucial. THF dissolves the lipophilic organic intermediate, water dissolves the inorganic base, and methanol acts as a phase-transfer bridge to create a completely homogenous solution, accelerating the reaction rate.

  • Base Addition: Add LiOH·H₂O (24 mmol, 3.0 equivalents) to the stirring solution.

    • Causality: Lithium hydroxide is preferred over NaOH or KOH because the lithium cation strongly coordinates with the ester carbonyl oxygen, increasing its electrophilicity while minimizing the risk of epimerization if chiral centers exist elsewhere on the appended aryl group.

  • Reaction Execution: Stir at 40°C for 2–4 hours. Monitor via TLC until the higher-Rf ester spot disappears.

  • Acidification & Isolation: Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the remaining aqueous layer with water (20 mL) and wash with diethyl ether (20 mL) to remove non-polar impurities. Acidify the aqueous layer to pH ~2 using 1M HCl.

    • Self-Validation: The target carboxylic acid will precipitate out of the aqueous solution upon acidification. Collect the solid via vacuum filtration, wash with cold water, and dry under high vacuum to afford the pure API.

References

  • Title: Ethyl 5-bromo-4-methylthiophene-2-carboxylate | 186521-81-3 - Sigma-Aldrich Source: Sigma-Aldrich URL
  • Title: Ethyl 5-bromo-4-methylthiophene-2-carboxylate - Fluorochem Source: Fluorochem URL
  • Title: Ethyl 4-methyl-5-(4-oxobutyl)
Exploratory

Pharmacological Divergence and Synthetic Utility of Ethyl 5-Bromo-4-methylthiophene-2-carboxylate in Drug Discovery

Executive Summary In modern medicinal chemistry, the pursuit of novel biological activity rarely begins with a fully formed active pharmaceutical ingredient (API). Instead, drug discovery relies on highly optimized, priv...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pursuit of novel biological activity rarely begins with a fully formed active pharmaceutical ingredient (API). Instead, drug discovery relies on highly optimized, privileged pharmacophoric building blocks. Ethyl 5-bromo-4-methylthiophene-2-carboxylate (CAS: 186521-81-3) [1] is one such foundational intermediate.

While this compound does not possess intrinsic therapeutic activity as a standalone molecule, it is a critical precursor utilized in the synthesis of potent enzyme inhibitors, antiviral agents, and kinase modulators. This whitepaper deconstructs the structural rationale, downstream biological applications, and self-validating synthetic protocols associated with this highly versatile thiophene derivative.

Structural Rationale: The Causality of the Pharmacophore

As an application scientist, selecting a building block is an exercise in predictive pharmacology. Every functional group on ethyl 5-bromo-4-methylthiophene-2-carboxylate serves a distinct, mechanistic purpose in downstream drug-target interactions:

  • The Thiophene Core (Bioisosterism): Thiophene is a classic bioisostere for the benzene ring. It provides a similar spatial footprint but possesses a different dipole moment and increased lipophilicity. Furthermore, thiophene rings often exhibit superior metabolic stability against specific Cytochrome P450 (CYP450) mediated oxidations compared to highly substituted phenyl rings.

  • The 5-Bromo Substituent (The Functional Handle): The bromine atom at the C5 position is highly reactive toward oxidative addition by Palladium(0). This allows for rapid structural diversification via Suzuki-Miyaura, Stille, or Buchwald-Hartwig cross-coupling reactions, enabling the attachment of complex aryl or heteroaryl motifs required to probe deep hydrophobic pockets in target proteins[2].

  • The 4-Methyl Substituent (The Steric Lock): The methyl group at C4 is not merely decorative. Once a bulky aryl group is coupled at C5, the C4-methyl induces a steric clash (the ortho-effect), forcing the newly attached ring out of coplanarity. This specific dihedral angle is often critical for locking the molecule into a bioactive conformation that fits precisely into enzyme active sites.

  • The 2-Ethyl Carboxylate (The Binding Anchor): The ethyl ester serves as a stable protecting group during harsh cross-coupling conditions. Post-coupling, it is easily saponified into a carboxylic acid. This acid is subsequently converted into an amide, which serves as a crucial hydrogen-bond donor/acceptor hinge-binding motif in kinase inhibitors [3].

Quantitative Physicochemical Profiling

Understanding the baseline properties of the building block ensures that downstream derivatives remain within Lipinski’s Rule of Five.

PropertyValueImpact on Downstream Drug-Likeness
Molecular Weight 249.12 g/mol Leaves an optimal ~250 Da budget for further derivatization before exceeding the 500 Da limit for oral bioavailability.
LogP (Calculated) ~3.69Highly lipophilic. Downstream amidation with polar amines is required to balance aqueous solubility [1].
Fraction sp3 (Fsp3) 0.375Provides moderate 3D character, which can be enhanced via sp3-rich amine coupling at the C2 position.
H-Bond Donors/Acceptors 0 / 2The ester oxygen atoms act as weak acceptors; amidation will introduce critical H-bond donors.

Biological Targets of Thiophene Derivatives

The true biological activity of ethyl 5-bromo-4-methylthiophene-2-carboxylate is realized through its derivatives. Literature and patent landscapes highlight three primary therapeutic domains:

A. Oncology and Inflammation (Kinase Inhibition)

Derivatives of this thiophene core have been extensively patented for their ability to inhibit kinases involved in inflammatory pathways (e.g., p38 MAPK) and oncology [3]. The thiophene core inserts into the ATP-binding pocket of the kinase, while the C2-amide forms critical hydrogen bonds with the hinge region of the enzyme. This inhibition halts the downstream production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

B. Infectious Diseases (Antivirals)

Pharmaceutical companies, such as Medivir AB, have utilized 5-substituted thiophene-2-carboxylates in the synthesis of potent antiviral agents, specifically targeting Hepatitis C Virus (HCV) polymerases and HIV proteases. The thiophene ring provides the necessary lipophilicity to penetrate viral replication complexes [4].

C. Neurotoxin Endopeptidase Inhibition

Research funded by the NIH demonstrated that structurally analogous thiophene-2-carboxylates can be converted into achiral hydroxamate derivatives. These molecules act as potent small-molecule inhibitors of Botulinum Neurotoxin Serotype A (BoNTAe) endopeptidase, achieving K_i values in the nanomolar range (e.g., 760 nM) [2].

G A Ethyl 5-bromo-4-methylthiophene- 2-carboxylate B Pd-Catalyzed Cross-Coupling A->B Step 1 (C5) C Saponification & Amidation B->C Step 2 (C2) D Kinase Inhibitors (Inflammation) C->D Pathway A E Protease Inhibitors (Antivirals) C->E Pathway B F GPCR Ligands (CNS Targets) C->F Pathway C

Fig 1: Synthetic divergence of the thiophene building block into distinct therapeutic classes.

Experimental Workflows: Self-Validating Systems

To guarantee scientific integrity, the following protocols describe the causality behind the standard derivatization of ethyl 5-bromo-4-methylthiophene-2-carboxylate.

Protocol 1: C5-Arylation via Suzuki-Miyaura Cross-Coupling

Objective: To install a lipophilic aryl group at the C5 position to target deep hydrophobic enzyme pockets. Causality: The electron-rich nature of the thiophene ring makes the oxidative addition of the C-Br bond slightly more challenging than an electron-deficient aryl halide. A robust Pd(0) catalyst with electron-donating phosphine ligands ensures efficient insertion. The biphasic solvent system (DME/Water) facilitates the dissolution of both the lipophilic thiophene substrate and the inorganic base required for the transmetalation step [3].

  • Preparation: In a microwave-safe vial, combine ethyl 5-bromo-4-methylthiophene-2-carboxylate (1.0 eq) and the desired arylboronic acid (1.2 eq).

  • Catalyst & Base: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq) and a 2M aqueous solution of Potassium Carbonate (K2CO3) (3.0 eq).

  • Solvent: Suspend the mixture in a 3:1 ratio of Dimethoxyethane (DME) and Ethanol.

  • Reaction: Seal the vial, purge with N2 gas for 5 minutes to prevent catalyst oxidation, and heat under microwave irradiation at 120°C for 20 minutes.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Dry the organic layer over MgSO4, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: C2-Ester Saponification and Amidation

Objective: To convert the unreactive ethyl ester into a hydrogen-bonding amide capable of engaging kinase hinge regions. Causality: The ethyl ester resists direct aminolysis under mild conditions. Saponification with LiOH generates a highly nucleophilic carboxylate anion. Subsequent activation with HATU converts the carboxylic acid into an active HOAt ester, driving the thermodynamically favorable formation of the amide bond with primary or secondary amines without risking racemization of adjacent chiral centers [2].

  • Saponification: Dissolve the C5-arylated thiophene ester in a 1:1:1 mixture of THF/MeOH/H2O. Add Lithium Hydroxide monohydrate (LiOH·H2O) (3.0 eq). Stir at room temperature for 4 hours until TLC indicates complete consumption of the ester.

  • Acidification: Acidify the mixture to pH 3 using 1M HCl. Extract the precipitated free carboxylic acid with Dichloromethane (DCM). Dry and concentrate.

  • Activation: Dissolve the free acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature to form the active ester.

  • Amidation: Add the desired amine (1.2 eq) to the solution. Stir for 12 hours.

  • Workup: Quench with saturated NaHCO3, extract with EtOAc, wash extensively with LiCl (5% aq) to remove DMF, dry, and purify to yield the final biologically active API.

G Target Target Kinase (e.g., p38 MAPK) Binding Thiophene Derivative Binding (ATP Pocket) Target->Binding Hbond H-Bonding via C2-Amide Binding->Hbond Hydrophobic Hydrophobic Interaction via C5-Aryl & C4-Methyl Binding->Hydrophobic Inhibition Kinase Inhibition Hbond->Inhibition Hydrophobic->Inhibition Downstream Decreased Pro-inflammatory Cytokines (TNF-α, IL-1β) Inhibition->Downstream

Fig 2: Pharmacological mechanism of thiophene-derived kinase inhibitors in inflammatory pathways.

References

  • Title: Potent New Small-Molecule Inhibitor of Botulinum Neurotoxin Serotype A Endopeptidase Developed by Synthesis-Based Computer-Aided Molecular Design Source: National Institutes of Health (PMC2777328) URL: [Link]

  • Title: Patent US20060199817A1 - Heteroaryl compounds useful as kinase inhibitors (Tasker et al.)
  • Source: Google Patents (Medivir AB)
Foundational

Ethyl 5-bromo-4-methylthiophene-2-carboxylate: A Comprehensive Technical Guide to Scaffold Functionalization and Medicinal Chemistry Applications

Executive Summary In modern drug discovery and organic materials science, substituted thiophenes serve as privileged scaffolds due to their metabolic stability, predictable functionalization, and favorable physicochemica...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and organic materials science, substituted thiophenes serve as privileged scaffolds due to their metabolic stability, predictable functionalization, and favorable physicochemical properties. Ethyl 5-bromo-4-methylthiophene-2-carboxylate (CAS: 186521-81-3) represents a highly versatile building block. The strategic placement of the bromine atom, the methyl group, and the ethyl ester provides three orthogonal vectors for chemical diversification. This whitepaper provides an in-depth analysis of the scaffold's reactivity, detailed self-validating synthetic protocols, and its recent applications in antiviral and neurotoxin inhibitor development.

Chemical Identity & Physicochemical Profile

Understanding the baseline properties of the scaffold is critical for predicting its behavior in both organic synthesis and biological systems. The compound exists as a stable liquid under standard conditions but requires storage under inert atmospheres to prevent slow degradation over time.

Table 1: Physicochemical & Structural Properties

PropertyValue
IUPAC Name Ethyl 5-bromo-4-methylthiophene-2-carboxylate
CAS Number 186521-81-3
Molecular Formula C8H9BrO2S
Molecular Weight 249.13 g/mol [1]
Canonical SMILES CCOC(=O)C1=CC(C)=C(Br)S1[2]
Physical Form Liquid (Standard conditions)
Storage Conditions 4°C, stored under nitrogen

Data supported by and[2] commercial specifications.

Orthogonal Reactivity & Mechanistic Causality

The synthetic utility of ethyl 5-bromo-4-methylthiophene-2-carboxylate stems from its highly predictable, regioselective reactivity. The thiophene ring operates as a "push-pull" electronic system:

  • C2-Ester (Pull): Acts as an electron-withdrawing group (EWG), deactivating the C3 position toward electrophilic attack.

  • C4-Methyl (Push): Acts as a mild electron-donating group (EDG), directing ortho to itself (C3 and C5).

  • Heteroatom Activation: The sulfur atom strongly activates the adjacent α-positions (C2 and C5).

Because C2 is blocked by the ester, the C5 position becomes the absolute thermodynamic and kinetic sink for electrophilic aromatic substitution (e.g., bromination). Once brominated, the C5 position is primed for transition-metal-catalyzed cross-coupling, while the C4-methyl can be independently targeted via radical mechanisms.

Functionalization Core Ethyl 5-bromo-4-methylthiophene -2-carboxylate (CAS: 186521-81-3) C5 C5: Cross-Coupling (Suzuki, Stille, Sonogashira) Core->C5 Pd(0), Base, Boronic Acid C4 C4: Radical Bromination (Wohl-Ziegler Reaction) Core->C4 NBS, AIBN, Reflux C2 C2: Ester Saponification (Carboxylic Acid Formation) Core->C2 LiOH, THF/H2O, RT

Fig 1. Orthogonal reactivity map of the thiophene scaffold.

Table 2: Regioselectivity and Yields in Functionalization Reactions

Reaction TypeTarget PositionReagents & ConditionsTypical YieldReference
Electrophilic Bromination C5NBS, MeCN, RT, 16h>95%Analogous to[3]
Suzuki-Miyaura Coupling C5Ar-B(OH)2, Pd(dppf)Cl2, K2CO3, 80°C75-85%General Lit.
Radical Bromination C4 (Methyl)NBS, AIBN, Benzene, Reflux, 15h~75% (mixture)[3]
Saponification C2 (Ester)LiOH·H2O, THF/H2O, RT, 4h>90%General Lit.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific mechanistic rationales and in-process controls.

Protocol A: Regioselective Electrophilic Bromination (Scaffold Preparation)

Causality: N-Bromosuccinimide (NBS) is utilized instead of elemental bromine (Br2) to avoid the generation of highly corrosive HBr gas, which can trigger unwanted ester hydrolysis or non-specific ring degradation. Acetonitrile (MeCN) is selected as a polar aprotic solvent to stabilize the polar transition state of the electrophilic aromatic substitution without reacting with the bromonium intermediate, a method validated in highly analogous thiophene systems[3].

Step-by-Step Methodology:

  • Initiation: Dissolve ethyl 4-methylthiophene-2-carboxylate (1.0 eq) in anhydrous MeCN to achieve a 0.3 M concentration.

  • Reagent Addition: Add NBS (1.05 eq) portion-wise at 0°C. Rationale: The mild exotherm must be controlled to prevent radical initiation, which could inadvertently brominate the C4-methyl group.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

  • Self-Validation (IPC): Monitor via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (9:1). The product spot will be strongly UV-active and elute with a slightly higher Rf value (less polar) than the starting material.

  • Quenching: Concentrate the mixture in vacuo. Resuspend the crude residue in EtOAc and wash vigorously with saturated aqueous Na2S2O3. Rationale: Thiosulfate reduces any unreacted NBS to succinimide and inert bromide salts, preventing downstream oxidative side reactions.

  • Isolation: Wash with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the pure product.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C5

Causality: The C5 bromine is highly activated for oxidative addition by Pd(0). However, the adjacent C4-methyl group introduces steric hindrance. A bidentate ligand like dppf (in Pd(dppf)Cl2) is chosen because its large bite angle forces the palladium center into a geometry that accelerates the sterically hindered reductive elimination step[4].

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with ethyl 5-bromo-4-methylthiophene-2-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq).

  • Deoxygenation: Evacuate and backfill the flask with N2 (repeat 3x). Rationale: Oxygen must be rigorously excluded to prevent the Pd-catalyzed homocoupling of the boronic acid.

  • Solvent Addition: Add degassed 1,4-Dioxane/H2O (4:1 v/v) to achieve a 0.2 M concentration. The water is necessary to dissolve the base and activate the boronic acid via formation of a boronate complex.

  • Reaction: Heat the mixture to 80°C for 12 hours.

  • Self-Validation (IPC): The reaction mixture will transition from a red/orange suspension to a dark black mixture as "Pd black" precipitates, visually indicating the completion of the catalytic cycle and consumption of the starting material.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water, dry over MgSO4, and purify via flash chromatography.

Applications in Medicinal Chemistry

The ethyl 5-bromo-4-methylthiophene-2-carboxylate scaffold has seen significant utilization in recent drug discovery campaigns, acting as a core structural motif for both covalent and non-covalent inhibitors.

Antiviral Development: SARS-CoV-2 Mpro Inhibitors

In the development of therapeutics against coronaviridae, the thiophene scaffold provides a rigid, metabolically stable core. As detailed in recent patent literature for[4], the C5 position is subjected to metal-mediated cross-coupling to install aryl groups that occupy the S2/S3 subpockets of the protease. Subsequently, the C2 ethyl ester is saponified and converted into an amide-linked warhead designed to interact directly with the catalytic Cys145 residue[4].

DrugDesign Step1 Starting Scaffold (CAS: 186521-81-3) Step2 C5 Arylation (Pharmacophore Installation) Step1->Step2 Suzuki-Miyaura Coupling Step3 C2 Hydrolysis & Amidation (Warhead Attachment) Step2->Step3 1. LiOH 2. HATU, Amine Target Target Inhibition (e.g., SARS-CoV-2 Mpro) Step3->Target Binding & Target Engagement

Fig 2. Workflow for utilizing the scaffold in antiviral drug discovery.

Neurological Targets: Botulinum Neurotoxin Inhibitors

Research into small-molecule inhibitors of the Botulinum neurotoxin serotype A endopeptidase has leveraged the orthogonal reactivity of the C4-methyl group. Researchers utilized radical bromination (NBS, AIBN) to functionalize the methyl group, followed by a Hass-Bender oxidation to yield a formyl-thiophene derivative. This intermediate was crucial for synthesizing pyrrole-thiophene hybrids capable of binding to the serotype-specific Phe194 residue of the endopeptidase, as documented by the[3].

References

  • Cai, S., et al. "Potent New Small-Molecule Inhibitor of Botulinum Neurotoxin Serotype A Endopeptidase Developed by Synthesis-Based Computer-Aided Molecular Design". PMC (National Institutes of Health). Available at:[Link]

  • Google Patents. "WO2024031089A1 - Sars-cov2 main protease inhibitors". World Intellectual Property Organization.

Sources

Exploratory

Comprehensive Safety and Handling Protocols for Ethyl 5-Bromo-4-Methylthiophene-2-Carboxylate in Advanced Synthesis

Executive Summary Ethyl 5-bromo-4-methylthiophene-2-carboxylate (CAS: 186521-81-3) is a highly functionalized, halogenated heteroaromatic building block widely utilized in the synthesis of active pharmaceutical ingredien...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-bromo-4-methylthiophene-2-carboxylate (CAS: 186521-81-3) is a highly functionalized, halogenated heteroaromatic building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals. While its orthogonal reactivity—specifically at the C5-bromo position and the C2-ester group—makes it an invaluable synthetic intermediate, it presents significant toxicological and handling challenges. This whitepaper provides a rigorous, mechanistic approach to the safe handling, storage, and experimental processing of this compound, ensuring that researchers can leverage its synthetic utility without compromising laboratory safety or scientific integrity.

Physicochemical Profiling & Hazard Causality

To safely handle any reactive intermediate, one must first understand the physical properties that govern its behavior in the laboratory environment. The hazards associated with ethyl 5-bromo-4-methylthiophene-2-carboxylate are not arbitrary; they are direct consequences of its molecular architecture.

Quantitative Data Summary
PropertyValueCausality / Safety Implication
CAS Number 186521-81-3Unique identifier for precise safety tracking and inventory management[1].
Molecular Weight 249.13 g/mol Low molecular weight facilitates rapid diffusion through porous PPE[2].
Physical State LiquidLiquids present a higher risk of splash, surface contamination, and aerosolization compared to solid reagents[1].
LogP ~3.69Highly lipophilic; readily penetrates the stratum corneum, presenting a severe dermal absorption hazard[2].
Storage 4°C, NitrogenLow temperature prevents oxidative degradation of the thiophene ring; nitrogen prevents moisture-driven ester hydrolysis[1].
Mechanistic Causality of Toxicity

Thiophene rings are recognized structural alerts in medicinal and synthetic chemistry. Upon systemic absorption (facilitated by the compound's high lipophilicity), thiophenes are metabolized by hepatic Cytochrome P450 (CYP450) enzymes[3]. This metabolism proceeds via two primary pathways: S-oxidation and epoxidation[4].

Quantum chemical studies demonstrate that the epoxidation pathway is highly exothermic (-23.24 kcal/mol) and kinetically favorable, generating a highly electrophilic thiophene epoxide[4]. This reactive intermediate, alongside the intact brominated electrophile, covalently binds to cellular macromolecules (proteins and DNA), leading to severe irritation, potential sensitization, and hepatotoxicity[5].

Bioactivation S1 Ethyl 5-bromo-4-methyl thiophene-2-carboxylate CYP Cytochrome P450 (Hepatic Metabolism) S1->CYP Absorption Epox Thiophene Epoxide (Highly Electrophilic) CYP->Epox Epoxidation SOx Thiophene S-oxide (Reactive Intermediate) CYP->SOx S-Oxidation Tox Macromolecule Adduction (Toxicity / Irritation) Epox->Tox Covalent Binding SOx->Tox Covalent Binding

CYP450-mediated bioactivation pathway of thiophenes leading to cellular toxicity.

Risk Mitigation & Engineering Controls

Based on the physicochemical and toxicological profile, the following engineering controls and personal protective equipment (PPE) are mandatory:

  • Ventilation: All handling must occur within a certified chemical fume hood. The liquid nature of the compound means vapor pressure, while moderate, can accumulate to harmful levels in unventilated spaces.

  • Glove Selection (Causality): Standard latex gloves offer near-zero permeation resistance to halogenated, lipophilic organics. Butyl rubber or heavy-duty Nitrile gloves must be used. The non-polar nature of the ester and the thiophene ring will rapidly degrade inappropriate polymers.

  • Inert Storage: The compound must be stored at 4°C under an inert atmosphere (Nitrogen or Argon)[1]. The electron-rich nature of the thiophene, combined with the benzylic-like methyl group, makes it susceptible to slow radical oxidation over time.

Experimental Workflow: Safe Handling in Palladium-Catalyzed Cross-Coupling

The most common application of ethyl 5-bromo-4-methylthiophene-2-carboxylate is as an electrophile in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[6]. The following protocol is designed as a self-validating system : it uses in-process analytical controls to ensure that the hazardous starting material is completely consumed before the researcher is exposed to the reaction mixture during aqueous workup.

Self-Validating Suzuki-Miyaura Protocol

Objective: Safely couple the C5-bromo position with an arylboronic acid, converting a toxic, volatile liquid into a stable, solid biaryl product.

Step-by-Step Methodology:

  • Vessel Preparation & Inertion: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Purge the vessel with Nitrogen via a Schlenk line (3 vacuum/N2 cycles). Causality: Exclusion of oxygen prevents the rapid deactivation of the Pd(0) catalyst and suppresses oxidative side-reactions of the thiophene ring[7].

  • Reagent Dispensing: Under positive N2 pressure, use a gas-tight syringe to transfer 1.0 equivalent of ethyl 5-bromo-4-methylthiophene-2-carboxylate. Safety Check: Immediately wipe the syringe tip with a solvent-soaked Kimwipe and dispose of it in a sealed halogenated waste bin to prevent vapor release into the laboratory.

  • Reaction Assembly: To the flask, add the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ catalyst (0.05 eq), and K₂CO₃ base (2.0 eq). Inject degassed 1,4-Dioxane/Water (4:1 ratio) as the solvent system.

  • Execution: Heat the sealed, inert mixture to 80°C with vigorous stirring for 4-6 hours.

  • Self-Validating Control (Critical Safety Step): Before opening the vessel for standard aqueous workup, cool the reaction to room temperature and withdraw a 10 µL aliquot under N2. Dilute and analyze via LC-MS or GC-MS.

    • Validation Gate: Proceed to Step 6 ONLY when the chromatogram indicates >99% consumption of the bromothiophene starting material. If unreacted material remains, add additional catalyst/boronic acid and resume heating. This ensures the highly irritating starting material is neutralized via covalent conversion prior to open-air handling.

  • Quenching and Workup: Once validated, open the flask and quench with deionized water. Extract the biaryl product using Ethyl Acetate.

  • Waste Segregation: Segregate the aqueous layer (containing heavy metal Pd residues) and organic washings into strictly designated waste streams.

Workflow A Storage: 4°C under N2 (Prevents Degradation) B Transfer to Fume Hood (Inhalation Control) A->B D Closed-Syringe Dispensing (Aerosol Prevention) B->D C PPE: Butyl/Nitrile Gloves (Dermal Protection) C->B E Inert Reaction Setup (Schlenk Technique) D->E F LC-MS In-Process Control (Verify Consumption) E->F G Aqueous Quench & Waste Segregation F->G

Workflow for the safe handling and processing of ethyl 5-bromo-4-methylthiophene-2-carboxylate.

Spill Response and Decontamination

In the event of a liquid spill outside the fume hood:

  • Evacuate & Isolate: Immediately clear personnel from the immediate area to prevent inhalation of vapors.

  • Containment: Do NOT use combustible materials (like standard paper towels) for initial absorption. Use an inert, non-combustible absorbent such as vermiculite or dry sand.

  • Neutralization: Because the compound is a halogenated ester, surfaces can be washed with a mild alkaline detergent solution to aid in the slow hydrolysis and removal of residual traces, followed by a thorough water rinse.

  • Disposal: Sweep the contaminated absorbent into a chemically resistant, sealable container and label it explicitly as "Halogenated Thiophene Organic Waste."

References

  • Source: sigmaaldrich.
  • Source: fluorochem.co.
  • Source: acs.
  • Source: nih.
  • Source: nih.
  • Title: Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
  • Source: arabjchem.

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl 5-bromo-4-methylthiophene-2-carboxylate

Executive Summary In the landscape of modern medicinal chemistry and advanced materials science, highly functionalized thiophene derivatives serve as privileged scaffolds. Ethyl 5-bromo-4-methylthiophene-2-carboxylate (C...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and advanced materials science, highly functionalized thiophene derivatives serve as privileged scaffolds. Ethyl 5-bromo-4-methylthiophene-2-carboxylate (CAS: 186521-81-3) stands out as a highly versatile, multi-point functionalization building block. As a liquid reagent, it offers precise orthogonal reactivity: the C5-bromine acts as a prime candidate for transition-metal-catalyzed cross-coupling, the C2-ethyl ester provides a reliable handle for downstream functional group interconversion, and the C4-methyl group exerts critical steric and lipophilic influence.

This whitepaper provides an in-depth technical analysis of its physical properties, structural causality in drug design, and field-proven methodologies for its application in synthetic workflows.

Physicochemical Properties & Data Presentation

Understanding the baseline physical properties of a building block is critical for predicting its behavior in both reaction environments and biological systems. The table below consolidates the quantitative data for Ethyl 5-bromo-4-methylthiophene-2-carboxylate[1].

PropertyValueScientific Implication
Chemical Name Ethyl 5-bromo-4-methylthiophene-2-carboxylateCore nomenclature for literature and procurement.
CAS Number 186521-81-3Unique identifier for regulatory and safety tracking.
Molecular Formula C₈H₉BrO₂SDictates mass spectrometry (M+ and M+2 isotopic peaks due to Bromine).
Molecular Weight 249.13 g/mol Optimal low-molecular-weight starting material for fragment-based drug discovery.
Physical Form LiquidRequires volumetric or mass-based transfer via syringe; ensures rapid dissolution.
LogP ~3.69High lipophilicity; favorable for passive membrane permeability in downstream APIs.
Purity ≥97%Sufficient for sensitive transition-metal catalysis without extensive pre-purification.
Storage Temperature 4°C (Under Nitrogen)Prevents slow oxidative degradation and hydrolysis of the ester moiety.

Structural Causality in Drug Design

As a Senior Application Scientist, it is vital to look beyond the 2D structure and understand the causality behind why this specific substitution pattern is synthetically valuable.

  • The C5-Bromine (The Reactive Hub): Bromine is selected over chlorine due to its lower carbon-halogen bond dissociation energy. This facilitates a much more rapid and thermodynamically favorable oxidative addition by Palladium(0) or Copper(I) catalysts. It serves as the primary anchor for extending the molecular scaffold via Suzuki, Stille, or Buchwald-Hartwig couplings.

  • The C4-Methyl Group (The Steric Shield): Positioned directly adjacent to the reactive C5-bromide, the methyl group provides targeted steric hindrance. During cross-coupling, this bulk dictates the dihedral angle of the newly formed biaryl bond, often locking the molecule into a specific, biologically active conformation. Furthermore, it contributes significantly to the compound's overall lipophilicity (LogP of 3.69)[1], which is a critical parameter for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug candidate.

  • The C2-Ethyl Ester (The Latent Pharmacophore): The ester acts as a robust protecting group during harsh C5 cross-coupling conditions. Post-coupling, it can be seamlessly saponified to a carboxylic acid (for amide bond formation) or reduced to an alcohol (for etherification).

Functionalization Core Ethyl 5-bromo-4-methylthiophene-2-carboxylate (CAS: 186521-81-3) C5_Coupling C5 Position (Bromine) Cross-Coupling Reactions Core->C5_Coupling C2_Ester C2 Position (Ester) Functional Group Interconversion Core->C2_Ester Suzuki Suzuki-Miyaura (Aryl/Alkyl Addition) C5_Coupling->Suzuki Buchwald Buchwald-Hartwig (Amination) C5_Coupling->Buchwald Hydrolysis Saponification (Carboxylic Acid) C2_Ester->Hydrolysis Reduction Reduction (Alcohol/Aldehyde) C2_Ester->Reduction

Logical pathways for the structural functionalization of the thiophene core.

Experimental Methodology: Self-Validating Suzuki-Miyaura Protocol

To ensure reproducibility and scientific integrity, experimental protocols must be designed as self-validating systems. The following procedure details the C5-arylation of Ethyl 5-bromo-4-methylthiophene-2-carboxylate, incorporating visual and chemical checkpoints to verify reaction health.

Reagents Required
  • Ethyl 5-bromo-4-methylthiophene-2-carboxylate (1.0 equiv)

  • Target Arylboronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Workflow
  • Reagent Preparation: Charge a flame-dried Schlenk flask with the thiophene substrate, arylboronic acid, and K₂CO₃.

  • Degassing (Critical Causality): Add the Dioxane/H₂O solvent mixture. Sparge the solution with Argon for a minimum of 15 minutes.

    • Causality & Validation: Oxygen must be rigorously excluded. If O₂ is present, it will irreversibly oxidize the active Pd(0) species to an inactive Pd(II) complex, halting the catalytic cycle. A successful degas is validated by the absence of premature darkening of the solution before catalyst addition.

  • Catalyst Addition: Quickly add the Pd(dppf)Cl₂ catalyst under a positive stream of Argon. Seal the flask.

  • Reaction Execution: Heat the mixture in an oil bath at 90°C for 12 hours.

    • Self-Validation Checkpoint: Monitor the reaction visually. The mixture should remain a homogeneous dark red/brown. If a heavy, opaque black precipitate forms on the flask walls (Palladium black), the catalyst has decomposed, indicating a failure in the degassing step or solvent purity.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash sequentially with distilled water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the crude mixture in vacuo. Purify via silica gel flash chromatography (typically using a Hexanes/EtOAc gradient) to isolate the functionalized thiophene.

Workflow Prep 1. Reagent Prep Thiophene + Boronic Acid + Pd(dppf)Cl2 + Base Degas 2. Degassing Argon Sparging (15 min) Prep->Degas React 3. Reaction Heat at 90°C (12h) Degas->React Workup 4. Workup EtOAc Extraction & Brine Wash React->Workup Purify 5. Purification Silica Gel Chromatography Workup->Purify

Step-by-step workflow for the self-validating Suzuki-Miyaura cross-coupling.

Handling, Storage, and Safety Protocols

Maintaining the chemical integrity of Ethyl 5-bromo-4-methylthiophene-2-carboxylate requires strict adherence to environmental controls.

  • Storage Integrity: The compound must be stored at 4°C and blanketed under a dry Nitrogen or Argon atmosphere. Because it is a liquid, ambient moisture can slowly hydrolyze the ethyl ester over time, while ambient light and oxygen can lead to radical-induced degradation of the thiophene ring.

  • Hazard Mitigation: According to its GHS classification, the compound carries several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

  • Operational Safety: All transfers of this liquid must be conducted inside a certified chemical fume hood. Personnel must wear standard PPE, including nitrile gloves (double-gloving recommended during solvent extraction), tightly sealed safety goggles, and a chemically resistant lab coat.

References

Sources

Exploratory

Advanced Synthetic Applications of Ethyl 5-bromo-4-methylthiophene-2-carboxylate

Executive Summary In modern medicinal chemistry and organic materials science, the strategic selection of bifunctional building blocks dictates the efficiency of downstream synthetic workflows. Ethyl 5-bromo-4-methylthio...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In modern medicinal chemistry and organic materials science, the strategic selection of bifunctional building blocks dictates the efficiency of downstream synthetic workflows. Ethyl 5-bromo-4-methylthiophene-2-carboxylate (CAS: 186521-81-3) represents a highly privileged scaffold. Featuring an electron-rich thiophene core, a directing ester group, and a highly reactive carbon-halogen bond, this molecule serves as a critical linchpin for the convergent synthesis of complex heterocycles.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic specifications. Here, we will dissect the electronic and steric causality governing this molecule's reactivity, provide self-validating experimental protocols, and map its utility in synthesizing advanced pharmaceutical intermediates, such as anti-inflammatory thienopyrroles[1].

Structural & Electronic Profiling

To master the synthetic utility of, one must understand the orthogonal reactivity of its functional groups[2]. The thiophene ring is inherently electron-rich, but its reactivity is heavily modulated by its substituents:

  • C2-Ethyl Ester: Acts as an electron-withdrawing group (EWG). It deactivates the adjacent C3 position toward electrophilic attack while providing a robust handle for downstream saponification, amidation, or reduction to an alcohol.

  • C4-Methyl Group: Provides a localized inductive electron-donating effect (+I). More importantly, it creates a specific steric microenvironment (ortho-steric shielding) around the C5 position, which dictates the choice of ligands during transition-metal catalysis.

  • C5-Bromine: The primary site for oxidative addition. Because it is positioned alpha to the heteroatom (sulfur) and para to the ester, the C-Br bond is highly polarized, making it an ideal candidate for Palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Buchwald-Hartwig)[3].

FunctionalMap SM Ethyl 5-bromo-4-methylthiophene -2-carboxylate Ester C2-Ester Hydrolysis & Amidation SM->Ester Bromo C5-Bromine Cross-Coupling Handle SM->Bromo Methyl C4-Methyl Steric & Electronic Tuning SM->Methyl

Functional group reactivity map of the title thiophene compound.

Quantitative Physicochemical Data

Understanding the physical parameters is essential for reaction setup and storage. The compound is a stable liquid at room temperature but is best preserved under inert conditions to prevent slow hydrolysis or oxidative degradation[2].

Table 1: Key Physicochemical Properties

PropertySpecificationMechanistic / Practical Implication
CAS Number 186521-81-3Unique identifier for procurement and safety tracking.
Molecular Weight 249.13 g/mol Utilized for precise stoichiometric calculations.
Physical Form LiquidRequires volumetric or mass-based dispensing via syringe.
InChI Key VSBONPDAWGFCKG-UHFFFAOYSA-NConfirms exact regiochemistry (C5-Br, C4-Me)[3].
Storage Conditions 4 °C, under NitrogenPrevents atmospheric moisture from initiating ester hydrolysis[2].
Upstream Synthesis: Regioselective Bromination

While commercially available, understanding how this starting material is synthesized provides insight into its impurity profile. The synthesis typically begins with ethyl 4-methylthiophene-2-carboxylate .

Causality of Regioselectivity: Thiophenes undergo Electrophilic Aromatic Substitution ( SE​Ar ) preferentially at the α -positions (C2 and C5). Since C2 is blocked by the ester, and the ester deactivates the β -position (C3), electrophilic bromination is directed exclusively to the highly nucleophilic C5 position.

Protocol 1: Synthesis of Ethyl 5-bromo-4-methylthiophene-2-carboxylate

This protocol is designed as a self-validating system; specific temperature controls and reagent additions are engineered to prevent side reactions.

  • Preparation: Dissolve ethyl 4-methylthiophene-2-carboxylate (1.0 equiv, 50 mmol) in anhydrous N,N -Dimethylformamide (DMF) (0.5 M concentration) under an argon atmosphere.

    • Rationale: DMF stabilizes the bromonium ion intermediate, accelerating the SE​Ar pathway.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath.

    • Rationale: Strict temperature control is required to suppress radical-mediated allylic bromination at the C4-methyl group.

  • Bromination: Add N -Bromosuccinimide (NBS) (1.05 equiv, 52.5 mmol) portionwise over 30 minutes. Shield the flask from ambient light.

    • Rationale: Light exclusion further prevents homolytic cleavage of NBS, ensuring strictly electrophilic bromination.

  • Reaction & Monitoring: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor completion via TLC or LC-MS.

  • Workup: Quench the reaction by pouring it into ice-cold water. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with 5% aqueous sodium thiosulfate (to neutralize residual active bromine) and brine.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure liquid product.

Downstream Application: Pharmaceutical Workflows

The primary value of ethyl 5-bromo-4-methylthiophene-2-carboxylate lies in its ability to be rapidly functionalized into complex pharmacophores. A prime example is its use in the synthesis of thienopyrroles , a class of compounds patented for the treatment of inflammatory diseases via MAPEG family inhibition[1].

Workflow SM Starting Material (CAS: 186521-81-3) Step1 Pd-Catalyzed Suzuki Coupling (Arylboronic Acid, Pd(dppf)Cl2) SM->Step1 Step2 Ester Saponification (LiOH, THF/H2O, 25°C) Step1->Step2 Step3 Amide Cyclization (HATU, DIPEA, DMF) Step2->Step3 Product Thienopyrrole Scaffold (Anti-inflammatory Target) Step3->Product

Synthetic workflow for anti-inflammatory thienopyrroles.

Overcoming Steric Hindrance in Cross-Coupling

The C5-bromide is adjacent to the C4-methyl group. This ortho-substitution creates steric bulk that can severely retard the oxidative addition and transmetalation steps of a Suzuki-Miyaura coupling. Standard catalysts like Pd(PPh3​)4​ often result in poor yields and high rates of protodehalogenation.

To overcome this, bidentate ligands with wide bite angles (e.g., dppf) or bulky, electron-rich monophosphines (e.g., XPhos) must be deployed.

Table 2: Pd-Catalyst Optimization for C5-Suzuki Coupling

Catalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Rationale
Pd(PPh3​)4​ Na2​CO3​ Toluene/ H2​O 100< 45%Sluggish oxidative addition due to C4-methyl steric clash.
Pd(dppf)Cl2​ K2​CO3​ Dioxane/ H2​O 9082%Bidentate ligand enforces cis-coordination, accelerating reductive elimination.
Pd2​(dba)3​ / XPhos K3​PO4​ Toluene100> 95%Bulky, electron-rich biaryl phosphine rapidly inserts into the hindered C-Br bond.
Protocol 2: Sterically-Tolerant Suzuki-Miyaura Coupling

This protocol utilizes the optimized Pd(dppf)Cl2​ system to ensure high-fidelity carbon-carbon bond formation.

  • Degassing: In a Schlenk flask, combine 1,4-Dioxane and Water (4:1 ratio). Sparge the solvent mixture with argon for 30 minutes.

    • Rationale: Oxygen must be rigorously excluded to prevent the oxidation of the palladium catalyst and the homocoupling of the boronic acid.

  • Reagent Loading: Add ethyl 5-bromo-4-methylthiophene-2-carboxylate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely milled K2​CO3​ (2.5 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2​⋅CH2​Cl2​ adduct (0.05 equiv, 5 mol%).

    • Rationale: The dichloromethane adduct of Pd(dppf)Cl2​ is highly stable and provides a reliable source of Pd(II) that is rapidly reduced in situ to the active Pd(0) species.

  • Reaction: Seal the flask and heat to 90 °C for 12 hours under vigorous stirring.

  • Workup & Filtration: Cool to room temperature. Filter the crude mixture through a tightly packed pad of Celite.

    • Rationale: Celite filtration removes precipitated palladium black and inorganic salts, preventing severe emulsion formation during the subsequent aqueous extraction.

  • Isolation: Concentrate the filtrate, partition between EtOAc and water, dry the organic layer, and purify via automated flash chromatography.

References
  • WO/2006/077412: THIENOPYRROLES USEFUL IN THE TREATMENT OF INFLAMMATION Source: WIPO Patentscope (Biolipox AB / AstraZeneca) URL:[Link]

Sources

Foundational

A Comprehensive Guide to the Structural Elucidation of Ethyl 5-bromo-4-methylthiophene-2-carboxylate

Executive Summary This technical guide provides an in-depth, multi-technique approach to the definitive structural elucidation of ethyl 5-bromo-4-methylthiophene-2-carboxylate (CAS No. 186521-81-3), a substituted thiophe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth, multi-technique approach to the definitive structural elucidation of ethyl 5-bromo-4-methylthiophene-2-carboxylate (CAS No. 186521-81-3), a substituted thiophene derivative of interest in synthetic chemistry. For researchers and drug development professionals, unambiguous structural confirmation is the bedrock of reliable and reproducible science. This document moves beyond a simple recitation of data, focusing instead on the strategic integration of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the causality behind experimental choices, interpret the resulting data, and demonstrate how these orthogonal techniques converge to provide a self-validating and irrefutable structural assignment.

Introduction: The Analytical Imperative

Thiophene derivatives are foundational scaffolds in medicinal chemistry and materials science, frequently appearing in pharmaceuticals and organic electronic materials.[1][2] The specific substitution pattern on the thiophene ring dictates the molecule's steric and electronic properties, which in turn govern its biological activity or material function. Consequently, the analytical task is not merely to confirm the presence of the constituent atoms but to precisely map their connectivity.

Ethyl 5-bromo-4-methylthiophene-2-carboxylate, with its single aromatic proton and multiple substituents, presents a classic yet instructive challenge. Its molecular formula is C₈H₉BrO₂S, and its molecular weight is approximately 249.12 g/mol .[3][4] Our objective is to leverage a suite of modern analytical techniques to confirm the structure below, leaving no ambiguity.

Chemical Structure of Ethyl 5-bromo-4-methylthiophene-2-carboxylateFigure 1. Proposed structure of Ethyl 5-bromo-4-methylthiophene-2-carboxylate.

The following sections detail the logical workflow for this elucidation, beginning with the initial confirmation of molecular weight and elemental composition, followed by functional group identification, and culminating in a detailed mapping of the carbon-hydrogen framework.

G cluster_workflow Analytical Workflow Sample Sample MS Mass Spectrometry (Molecular Weight & Formula) Sample->MS IR Infrared Spectroscopy (Functional Groups) Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity Map) Sample->NMR Analysis Integrated Data Analysis MS->Analysis IR->Analysis NMR->Analysis Structure Structure Confirmed Analysis->Structure

Caption: Overall workflow for structural elucidation.

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry is the initial and most crucial step, as it provides the molecular weight and, with high resolution, the elemental formula. This technique offers the first piece of tangible evidence for the proposed structure.

Rationale and Protocol

We select High-Resolution Mass Spectrometry (HRMS), typically with a soft ionization technique like Electrospray Ionization (ESI), to minimize fragmentation and cleanly observe the molecular ion. This choice is superior to lower-resolution methods as it can distinguish between isobaric formulas, providing a high degree of confidence in the elemental composition.

Experimental Protocol: HRMS (ESI-TOF)

  • Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Calibrate the Time-of-Flight (TOF) mass analyzer using a known standard. Set the ESI source to positive ion mode.

  • Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

Expected Data and Interpretation

The most telling feature in the mass spectrum of a bromo-compound is the isotopic signature of bromine. Naturally occurring bromine is a near 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br. Therefore, the molecular ion (M⁺) will not be a single peak but a pair of peaks of almost equal intensity, separated by 2 m/z units. This provides an unmistakable marker for the presence of a single bromine atom.[5]

For ethyl 5-bromo-4-methylthiophene-2-carboxylate (C₈H₉BrO₂S), we expect to see the following:

  • An [M+H]⁺ peak for the ⁷⁹Br isotope at m/z ~250.9790.

  • An [M+H]⁺ peak for the ⁸¹Br isotope at m/z ~252.9770.

The observation of this characteristic 1:1 doublet is a powerful validation of the presence of bromine and the overall molecular formula.

FeatureExpected m/z (Calculated for C₈H₉BrO₂S)Interpretation
[M+H]⁺ (with ⁷⁹Br)250.9790Molecular ion containing the ⁷⁹Br isotope.
[M+H]⁺ (with ⁸¹Br)252.9770Molecular ion containing the ⁸¹Br isotope.
Relative Intensity~1:1Confirms the presence of one bromine atom.

Infrared (IR) Spectroscopy: Functional Group Analysis

With the molecular formula confirmed, IR spectroscopy is employed to identify the key functional groups present. This is a rapid and non-destructive technique that provides a "fingerprint" of the molecule's covalent bonds.

Rationale and Protocol

The rationale is to confirm the presence of the ester functional group (C=O and C-O bonds) and to characterize the C-H bonds (aliphatic vs. aromatic). Attenuated Total Reflectance (ATR) is a modern and convenient sampling method that requires minimal sample preparation.

Experimental Protocol: FT-IR (ATR)

  • Sample Preparation: Place a small amount of the neat liquid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the clean, empty ATR crystal.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-650 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background by the instrument software.

Expected Data and Interpretation

The IR spectrum is interpreted by identifying characteristic absorption bands corresponding to specific bond vibrations.

  • C=O Stretch: The most prominent peak will be the carbonyl stretch of the ester. For an α,β-unsaturated ester conjugated with the thiophene ring, this band is expected between 1730-1715 cm⁻¹.[6] This is a critical diagnostic peak.

  • C-H Stretches: Aromatic C-H stretches from the thiophene ring typically appear at wavenumbers just above 3000 cm⁻¹ (e.g., ~3100 cm⁻¹).[7][8] Aliphatic C-H stretches from the methyl and ethyl groups will appear just below 3000 cm⁻¹.

  • C-O Stretches: The ester C-O single bonds will exhibit strong, characteristic stretches in the 1300-1000 cm⁻¹ region.[6]

  • Thiophene Ring Vibrations: The thiophene ring itself has characteristic stretching and bending vibrations, contributing to the fingerprint region of the spectrum.[7]

Wavenumber (cm⁻¹)Vibration TypeInterpretation
~3100C-H StretchAromatic C-H on the thiophene ring.
2980-2850C-H StretchAliphatic C-H from methyl and ethyl groups.
~1720C=O StretchConjugated ester carbonyl group.[6]
1300-1000C-O StretchEster C-O single bonds.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the ultimate confirmation of the molecular structure by mapping the carbon-hydrogen framework. It reveals the chemical environment, quantity, and connectivity of the hydrogen and carbon atoms.

¹H NMR Spectroscopy: Proton Environments

Proton NMR is used to determine the number of distinct proton environments and their neighboring protons.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the tube in the NMR spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

  • Data Acquisition: Acquire the spectrum using a standard pulse sequence. A 400 MHz or higher field instrument is recommended for good signal dispersion.

Expected Data and Interpretation The structure has four distinct proton environments, and the ¹H NMR spectrum should reflect this with four unique signals.

  • Thiophene Proton (H-3): There is only one proton directly attached to the thiophene ring. Since it has no adjacent protons, it will appear as a singlet . Its chemical shift will be in the aromatic region, typically ~7.0-7.8 ppm.

  • Ethyl Ester (-OCH₂CH₃): The two methylene (-CH₂) protons are adjacent to the three methyl (-CH₃) protons. They will appear as a quartet due to coupling with the methyl group. The chemical shift will be around 4.3 ppm, shifted downfield by the adjacent oxygen atom.

  • Ethyl Ester (-OCH₂CH₃): The three methyl (-CH₃) protons are adjacent to the two methylene (-CH₂) protons. They will appear as a triplet due to coupling. The chemical shift will be around 1.3 ppm.

  • Thiophene Methyl (-CH₃): The methyl group attached to the thiophene ring has no adjacent protons, so it will appear as a singlet . Its chemical shift will be in the aliphatic region, around 2.2-2.5 ppm.

The integration of these peaks should correspond to a 1:2:3:3 ratio, respectively.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon NMR is used to confirm the number of unique carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This means each unique carbon will appear as a single line, simplifying the spectrum. A larger number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

Expected Data and Interpretation The molecule has 8 carbon atoms, all in unique chemical environments. Therefore, we expect to see 8 distinct signals in the broadband proton-decoupled ¹³C NMR spectrum.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and will appear at the far downfield end of the spectrum, typically in the 160-170 ppm range.[9]

  • Thiophene Ring Carbons: The four carbons of the thiophene ring will appear in the aromatic region (approx. 110-150 ppm). The carbons directly attached to electronegative bromine (C-5) and the electron-withdrawing ester group (C-2) will be at different shifts than the methyl-substituted (C-4) and proton-bearing (C-3) carbons.

  • Ethyl Ester Carbons (-OCH₂CH₃): The methylene carbon (-OCH₂) will be around 60-65 ppm, while the methyl carbon (-CH₃) will be further upfield, around 14 ppm.

  • Thiophene Methyl Carbon (-CH₃): The methyl carbon attached to the ring will appear upfield, typically around 15-20 ppm.

Data SourceSignalPredicted Chemical Shift (δ)MultiplicityIntegrationAssignment
¹H NMR A~7.5 ppmSinglet1HThiophene H-3
B~4.3 ppmQuartet2H-OCH₂ CH₃
C~2.4 ppmSinglet3HRing-CH₃
D~1.3 ppmTriplet3H-OCH₂CH₃
¹³C NMR 1~162 ppmSinglet-Ester C =O
2-5~120-145 ppm4 Singlets-4 Thiophene Ring Carbons
6~61 ppmSinglet--OCH₂ CH₃
7~16 ppmSinglet-Ring-CH₃
8~14 ppmSinglet--OCH₂CH₃

Integrated Spectroscopic Analysis: Assembling the Final Proof

No single technique provides the complete picture. The power of this analytical approach lies in the convergence of all data points to support a single, unambiguous structure.

The process is one of cross-validation:

  • MS confirms the formula (C₈H₉BrO₂S), including the essential bromine atom.

  • IR confirms the functional groups , specifically the conjugated ester, and the presence of both aromatic and aliphatic C-H bonds.

  • ¹³C NMR confirms the carbon count (8 unique carbons), consistent with the proposed structure.

  • ¹H NMR provides the definitive connectivity map. The singlet for the aromatic proton proves it has no adjacent proton neighbors, which is only possible for the H-3 position in this substitution pattern. The quartet-triplet pattern confirms the ethyl group, and the methyl singlet confirms the isolated methyl group on the ring.

Any other isomer, for instance, ethyl 4-bromo-5-methylthiophene-2-carboxylate, would yield a different set of spectroscopic data, particularly in the NMR spectra where the thiophene proton would likely show coupling to the methyl group.

G cluster_structure Structural Features cluster_evidence Spectroscopic Evidence struct C₈H₉BrO₂S Ester (C=O) Ethyl Group Thiophene-CH₃ Thiophene-H (isolated) Bromine Atom ms MS m/z 251/253 (1:1 ratio) ms:s->struct:f0 Confirms Formula ms:s->struct:f5 Confirms Br ir IR ~1720 cm⁻¹ ~3100 cm⁻¹ ir:s->struct:f1 Confirms C=O ir:s->struct:f4 Confirms Ar-H nmr_h ¹H NMR Quartet & Triplet Singlet ~2.4ppm Singlet ~7.5ppm nmr_h:s->struct:f2 Confirms Ethyl nmr_h:s->struct:f3 Confirms Me nmr_h:s->struct:f4 Confirms Isolation nmr_c ¹³C NMR 8 Signals ~162 ppm nmr_c:s->struct:f0 Confirms C count nmr_c:s->struct:f1 Confirms C=O

Sources

Protocols & Analytical Methods

Method

ethyl 5-bromo-4-methylthiophene-2-carboxylate in Suzuki coupling reactions

An Application Guide for the Suzuki-Miyaura Coupling of Ethyl 5-bromo-4-methylthiophene-2-carboxylate Introduction: The Strategic Importance of Substituted Thiophenes Thiophene rings are privileged structures in medicina...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Suzuki-Miyaura Coupling of Ethyl 5-bromo-4-methylthiophene-2-carboxylate

Introduction: The Strategic Importance of Substituted Thiophenes

Thiophene rings are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials.[1][2] Their unique electronic properties and ability to act as bioisosteres for phenyl groups make them a focal point in drug design.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of its reagents.[3][4][5] This makes it an indispensable tool for the synthesis of complex biaryl and heteroaryl compounds.[6]

This guide focuses on a specific, highly functionalized building block: ethyl 5-bromo-4-methylthiophene-2-carboxylate . This substrate presents a unique combination of electronic and steric features: an electron-withdrawing ester at the 2-position, an electron-donating methyl group at the 4-position, and a reactive bromo group at the 5-position, making it an ideal candidate for selective C-C bond formation. Understanding its behavior in Suzuki coupling is critical for researchers aiming to synthesize novel thiophene-based derivatives.

Substrate Profile and Mechanistic Considerations

The reactivity of ethyl 5-bromo-4-methylthiophene-2-carboxylate in the Suzuki coupling is governed by the electronic nature of the thiophene ring and the C-Br bond. The general reactivity order for halogens in the rate-determining oxidative addition step is I > Br > Cl.[7] The C(sp²)-Br bond in this substrate is readily activated by a Palladium(0) catalyst.[7]

The reaction proceeds through a well-established catalytic cycle, which is crucial for understanding and troubleshooting the process.

The Suzuki-Miyaura Catalytic Cycle

The reaction mechanism involves three key steps:

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with the bromothiophene, inserting itself into the carbon-bromine bond to form a Pd(II) intermediate.[8]

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) complex, displacing the halide.[8][9] The presence of a base is essential for this step to proceed efficiently.[10]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L_n-R Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 ArR Ar-R (Product) RedElim->ArR ArX Ar-X (Thiophene-Br) ArX->OxAdd Boronic R-B(OR')_2 Boronic->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol for Suzuki Coupling

This protocol provides a robust starting point for the coupling of ethyl 5-bromo-4-methylthiophene-2-carboxylate with a generic arylboronic acid. Optimization may be required for particularly challenging or sterically hindered boronic acids.

Materials and Reagents
  • Ethyl 5-bromo-4-methylthiophene-2-carboxylate (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Base: Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • Solvent System: 1,4-Dioxane and Water (typically 4:1 to 10:1 ratio)

  • Inert Gas: High-purity Argon or Nitrogen

  • Standard glassware for anhydrous organic synthesis (e.g., Schlenk flask)

Rationale for Reagent Selection
  • Catalyst : Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source that is effective for many aryl bromides.[10] For less reactive or more complex substrates, catalyst systems generated in situ from a Pd(II) source (e.g., Pd(OAc)₂) with bulky, electron-rich phosphine ligands like SPhos or XPhos can significantly improve yields and reaction times.[4][11]

  • Base : An inorganic base is crucial for activating the boronic acid.[10] K₃PO₄ is a moderately strong base that is highly effective in many Suzuki couplings and is a good first choice.[11] Cs₂CO₃ can be used for more challenging couplings where a stronger base is required.[12]

  • Solvent : A mixture of an organic solvent like dioxane or toluene with water is common.[13] The organic solvent solubilizes the thiophene substrate and catalyst, while the aqueous phase dissolves the inorganic base, facilitating the transmetalation step.[10] The solvent mixture must be thoroughly degassed to remove oxygen, which can deactivate the catalyst.[11]

Experimental Workflow Diagram

Workflow A 1. Reagent Preparation (Weigh Substrates, Catalyst, Base) B 2. Reaction Setup (Add solids to dry Schlenk flask) A->B C 3. Inert Atmosphere (Evacuate and backfill with Argon 3x) B->C D 4. Solvent Addition (Add degassed Dioxane/Water) C->D E 5. Reaction (Heat to 80-100 °C with stirring) D->E F 6. Monitoring (Check progress by TLC or LC-MS) E->F F->E Incomplete G 7. Workup (Cool, dilute with EtOAc, wash with water/brine) F->G Complete H 8. Purification (Dry organic layer, concentrate, and perform column chromatography) G->H I 9. Characterization (Analyze by NMR, MS) H->I

Caption: General workflow for the Suzuki coupling experiment.
Step-by-Step Procedure
  • Vessel Preparation : Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition : To the flask, add ethyl 5-bromo-4-methylthiophene-2-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.5 eq).

  • Inerting : Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst Addition : Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition : Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Reaction Execution : Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring : Monitor the reaction's progress by periodically taking small aliquots (under inert conditions) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting bromothiophene is consumed (typically 12-24 hours).

  • Workup : Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Extraction : Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Data and Expected Outcomes

The following table summarizes typical conditions and expected yields for the coupling of ethyl 5-bromo-4-methylthiophene-2-carboxylate with various arylboronic acids, based on protocols for similar substrates.[13][14]

Entry Arylboronic Acid Catalyst (mol%) Base Solvent (v/v) Temp (°C) Time (h) Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₃PO₄Dioxane/H₂O (4:1)901675-85
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₃PO₄Dioxane/H₂O (4:1)901680-90
34-Chlorophenylboronic acidPd(PPh₃)₄ (3)Cs₂CO₃Toluene/H₂O (5:1)1002070-80
43-Pyridinylboronic acidPdCl₂(dppf) (4)K₂CO₃DME/H₂O (4:1)852465-75

Note: Yields are representative and can vary based on reaction scale, purity of reagents, and precise execution of the protocol.

Troubleshooting Common Issues

  • Low or No Conversion :

    • Inactive Catalyst : Ensure the catalyst was handled under inert conditions and is from a reliable source. The formation of palladium black is a sign of catalyst decomposition.[11]

    • Insufficient Degassing : Oxygen can poison the catalyst. Ensure solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas.

    • Poor Base/Solvent Choice : The solubility of reagents is key. If reactants are not dissolving, consider a different solvent system like DMF or Toluene.[10]

  • Formation of Side Products :

    • Protodeboronation : The boronic acid can react with trace water to replace the boron group with a hydrogen. This is a common side reaction.[11] Using a slight excess of the boronic acid can help compensate.

    • Homocoupling : The boronic acid can couple with itself. This is often more prevalent at higher temperatures or with highly active catalyst systems.

By leveraging the robust nature of the Suzuki-Miyaura reaction and carefully controlling the experimental parameters, ethyl 5-bromo-4-methylthiophene-2-carboxylate serves as an excellent substrate for the efficient synthesis of a diverse array of functionalized thiophene derivatives for research, drug discovery, and materials science applications.

References

  • Bellina, F., & Rossi, R. (2010). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 110(2), 1082-1146.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-(2-nitro-vinyl)-thiophene. BenchChem.
  • BenchChem. (2025). A Comparative Guide to 2-(Chloromethyl)thiophene and 2-Bromothiophene in Suzuki Coupling Reactions. BenchChem.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. Available at: [Link]

  • Iannazzo, D., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(12), 14249-14261.
  • Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743-5747. Available at: [Link]

  • Ali, S., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. RSC Advances, 11(52), 32939-32953. Available at: [Link]

  • Nielsen, T. E., & Meldal, M. (2005). Solid-Phase Synthesis of Aryl-Substituted Thienoindolizines: Sequential Pictet−Spengler, Bromination and Suzuki Cross-Coupling Reactions of Thiophenes. Journal of Combinatorial Chemistry, 7(4), 599-610. Available at: [Link]

  • Couffin, A., et al. (2004). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using a new tetraphosphine. Tetrahedron Letters, 45(37), 6943-6946. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of aryl thiophene derivatives via Pd-catalyzed Suzuki coupling reaction. Retrieved March 15, 2026, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (21), 920. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of Substituted Thiophenes. BenchChem.
  • Khan, I., et al. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Arabian Journal of Chemistry, 15(1), 103513.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions. Retrieved March 15, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]

  • Asghar, M. N., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 50. Available at: [Link]

  • MDPI. (2023, January 5). Principles of the Suzuki Coupling Reaction. Encyclopedia. Available at: [Link]

  • Ali, A., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14729-14746. Available at: [Link]

Sources

Application

Application Note: Cross-Coupling Strategies Utilizing Ethyl 5-Bromo-4-Methylthiophene-2-Carboxylate

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Author: BenchChem Technical Support Team. Date: March 2026

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Executive Summary

Ethyl 5-bromo-4-methylthiophene-2-carboxylate (CAS: 51047-38-2) is a highly versatile, privileged building block extensively utilized in modern medicinal chemistry and organic synthesis[1]. Featuring a precisely tuned electronic and steric profile, this thiophene derivative serves as an ideal electrophile for palladium-catalyzed cross-coupling reactions. It is a critical intermediate in the synthesis of complex multi-ring heterocyclic systems, particularly in the development of potent kinase inhibitors targeting the p38 MAPK and c-Met pathways for inflammatory diseases and oncology[2].

This application note provides a comprehensive, self-validating guide to utilizing this compound in advanced cross-coupling workflows, detailing the mechanistic rationale, optimized protocols, and downstream pharmaceutical applications.

Chemical Profile & Mechanistic Rationale

The reactivity of ethyl 5-bromo-4-methylthiophene-2-carboxylate is governed by the synergistic effects of its three functional groups:

  • C5-Bromine (The Electrophile): The carbon-bromine bond is highly susceptible to oxidative addition by Palladium(0) catalysts.

  • C2-Ethyl Ester (The Activator): As a strong electron-withdrawing group, the ester pulls electron density away from the thiophene core. This electronic depletion lowers the activation energy required for the oxidative addition of the C-Br bond, making it significantly more reactive than unfunctionalized bromothiophenes.

  • C4-Methyl (The Steric Tuner): The methyl group adjacent to the reaction center serves a dual purpose. Synthetically, it prevents unwanted side reactions (such as C-H activation) at the C3 position. Pharmacologically, it acts as a conformational lock; once a new aryl group is coupled at C5, the steric clash with the C4-methyl restricts the dihedral angle of the biaryl system. This pre-organization reduces the entropic penalty upon binding to the narrow hydrophobic pockets of target kinases, drastically improving binding affinity[2].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Pd(II)(Thiophene)(Br)L2] Pd0->OxAdd + Substrate TransMet Transmetalation [Pd(II)(Thiophene)(Aryl)L2] OxAdd->TransMet + Boronic Acid RedElim Reductive Elimination Coupled Product TransMet->RedElim Trans/Cis Isomerization RedElim->Pd0 - Product Substrate Ethyl 5-bromo-4-methylthiophene- 2-carboxylate Substrate->OxAdd Boronic Arylboronic Acid + Base Boronic->TransMet

Fig 1: Pd-catalyzed cross-coupling cycle for ethyl 5-bromo-4-methylthiophene-2-carboxylate.

Quantitative Data: Catalyst & Ligand Optimization

To achieve optimal yields when coupling at the sterically hindered C5 position, the choice of catalyst, ligand, and base is critical. The table below summarizes validated conditions for various cross-coupling modalities involving this substrate.

Reaction TypeCatalyst / Ligand SystemBase & SolventTemp / TimeExpected YieldMechanistic Advantage
Suzuki-Miyaura (Microwave) Pd(PPh3)4 (8 mol%)2M K2CO3 (aq) / Ethanol160 °C / 10 min85–95%Rapid heating overcomes C4-methyl steric hindrance; biphasic system accelerates transmetalation[1].
Suzuki-Miyaura (Thermal) Pd(dppf)Cl2 (5 mol%)Na2CO3 / Dioxane-H2O90 °C / 12 h75–85%Bidentate dppf ligand prevents catalyst degradation during prolonged thermal exposure.
Buchwald-Hartwig Pd2(dba)3 / XantphosCs2CO3 / Toluene100 °C / 16 h60–80%Wide bite angle of Xantphos forces rapid reductive elimination to form the C-N bond.
Sonogashira Pd(PPh3)2Cl2 / CuIEt3N / DMF80 °C / 6 h80–90%CuI acts as a co-catalyst to form the highly reactive copper acetylide intermediate.

Experimental Protocols

The following protocol details a self-validating, microwave-assisted Suzuki-Miyaura coupling, optimized for rapid library generation in drug discovery workflows.

Protocol A: Microwave-Assisted Suzuki-Miyaura C-C Coupling

Objective: High-yield C-C bond formation between ethyl 5-bromo-4-methylthiophene-2-carboxylate and an arylboronic acid.

Reagents Required:

  • Ethyl 5-bromo-4-methylthiophene-2-carboxylate: 388 mg (1.65 mmol, 1.0 eq)[1]

  • Arylboronic acid: 1.98 mmol (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]: 159 mg (0.138 mmol, ~8 mol%)[1]

  • Potassium carbonate (K2CO3), 2M aqueous solution: 2.75 mL (5.50 mmol, 3.3 eq)[1]

  • Absolute Ethanol: 4.59 mL[1]

Step-by-Step Methodology:

  • Reaction Assembly: In a 10 mL microwave-safe reaction vial, dissolve the thiophene substrate and the arylboronic acid in 4.59 mL of absolute ethanol.

    • Causality: Ethanol is selected because it is highly microwave-transparent (allowing rapid, controlled heating) and effectively solubilizes the lipophilic thiophene while remaining miscible with the aqueous base.

  • Catalyst Addition: Add 159 mg of Pd(PPh3)4. Immediately purge the vial with Argon gas for 3–5 minutes.

    • Causality: Pd(0) is acutely sensitive to oxidation. Purging displaces dissolved O2, preventing the formation of inactive Pd(II) black and suppressing oxidative homocoupling of the boronic acid.

  • Base Addition: Inject 2.75 mL of the 2M aqueous K2CO3 solution. Seal the vial securely with an aluminum crimp cap.

    • Causality: The aqueous base generates a biphasic system. Hydroxide/carbonate ions are strictly required to convert the neutral, unreactive boronic acid into a negatively charged, electron-rich boronate complex, which is the active species in the transmetalation step.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Heat the mixture at 160 °C for exactly 10 minutes[1].

    • Causality: Conventional thermal heating of this sterically hindered substrate (due to the C4-methyl) can take >12 hours and lead to substrate degradation. Microwave irradiation provides instantaneous energy transfer, rapidly driving the reaction to completion.

  • In-Process Validation (LC-MS): Carefully unseal the cooled vial and sample 5 µL of the organic layer. Dilute in MeCN and analyze via LC-MS.

    • Validation Metric: The distinct isotopic doublet of the starting material (m/z 249/251) must be completely consumed, replaced by the product mass.

    • Troubleshooting: If a peak at m/z 170 is observed, it indicates dehalogenation (protodeboronation of the boronic acid outcompeting transmetalation). In subsequent runs, reduce the water content or switch to a fluoride-based activator (e.g., CsF).

  • Workup & Extraction: Dilute the crude reaction mixture with 75 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel[1]. Partition the mixture with 50 mL of saturated aqueous sodium bicarbonate.

    • Causality: EtOAc extracts the target biaryl product, while the aqueous bicarbonate layer strips away inorganic palladium salts, excess K2CO3, and unreacted boronic acid byproducts.

  • Purification: Separate the organic layer, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the resulting residue via silica gel flash chromatography using a Hexanes/EtOAc gradient.

Downstream Applications in Medicinal Chemistry

Following successful cross-coupling at the C5 position, the C2-ester of the thiophene is typically subjected to saponification (using NaOH or LiOH) to yield the corresponding carboxylic acid[3]. This acid is a prime candidate for amide coupling, generating compounds that exhibit profound biological activity.

A primary application of these thiophene derivatives is the inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) [1]. In chronic inflammatory diseases (such as rheumatoid arthritis and psoriasis), the p38 MAPK pathway is overactive, leading to the excessive production of pro-inflammatory cytokines like TNF-α and IL-1β. The synthesized thiophene amides act as competitive inhibitors, binding directly to the ATP-binding pocket of the p38 enzyme. The C4-methyl group ensures the molecule adopts the exact conformation required to interact with the hinge region of the kinase, effectively shutting down the inflammatory cascade[2].

Pathway Stimuli Pro-inflammatory Cytokines MKK MKK3 / MKK6 Stimuli->MKK p38 p38 MAP Kinase MKK->p38 Effectors Downstream Targets (MK2, ATF2) p38->Effectors Inflammation Inflammatory Response Effectors->Inflammation Inhibitor Thiophene-based Inhibitor Inhibitor->p38 Blocks ATP binding

Fig 2: p38 MAPK signaling pathway targeted by thiophene-derived kinase inhibitors.

References

  • US Patent 20060199817A1 - Phthalazine, aza- and diaza-phthalazine compounds and methods of use.1

  • WO Patent 2006039718A2 - Aryl nitrogen-containing bicyclic compounds and their use as kinase inhibitors.2

  • WO Patent 2014013181A1 - Thiophene derivatives used in the treatment of diabetes.3

Sources

Method

Application Notes and Protocols: Ethyl 5-Bromo-4-Methylthiophene-2-Carboxylate in Medicinal Chemistry

Executive Summary Ethyl 5-bromo-4-methylthiophene-2-carboxylate (CAS: 186521-81-3) is a highly versatile, bifunctional building block widely utilized in modern drug discovery[1]. Thiophene scaffolds are recognized as pri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-bromo-4-methylthiophene-2-carboxylate (CAS: 186521-81-3) is a highly versatile, bifunctional building block widely utilized in modern drug discovery[1]. Thiophene scaffolds are recognized as privileged pharmacophores, ranking highly among US FDA-approved small molecules due to their diverse biological attributes and excellent bioisosteric properties[2]. This specific derivative offers three distinct vectors for structural diversification: a C5-bromine atom primed for transition-metal-catalyzed cross-coupling, a C2-ethyl ester for downstream functionalization, and a C4-methyl group that provides critical steric shielding and conformational control.

Physicochemical Profiling & Scaffold Rationale

In medicinal chemistry, replacing a benzene ring with a thiophene ring (bioisosteric replacement) can significantly alter a molecule's pharmacokinetic and pharmacodynamic profile[3]. Thiophenes often exhibit improved metabolic stability, as the sulfur atom can reduce susceptibility to cytochrome P450 (CYP450) mediated oxidation compared to electron-rich phenyl rings, leading to lower intrinsic clearance[3].

Table 1: Physicochemical Properties and Pharmacophoric Rationale

PropertyValueMedicinal Chemistry Relevance
Molecular Weight 249.13 g/mol Low MW allows for significant downstream elaboration without exceeding Lipinski's Rule of 5[1].
LogP (Predicted) ~3.69Favorable lipophilicity for membrane permeability; can be tuned via C2/C5 substitutions[1].
C5-Bromine Reactive HandleEnables C-C bond formation (Suzuki, Stille, Sonogashira) to explore adjacent chemical space.
C2-Ethyl Ester Masked AcidStable during cross-coupling; easily saponified to a carboxylic acid for amide library generation.
C4-Methyl Steric ModulatorForces C5-aryl substituents out of coplanarity, increasing 3D character (Fsp3) and solubility.

Core Synthetic Applications

C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing complex biaryl systems[4]. The C5-bromine of this scaffold is an excellent electrophile for palladium-catalyzed coupling with aryl or heteroaryl boronic acids[5]. However, the presence of the C4-methyl group introduces significant steric hindrance. This causality necessitates careful selection of the palladium catalyst and ligand. Bidentate ligands with wide bite angles, such as dppf in Pd(dppf)Cl₂, or bulky dialkylbiaryl phosphines, are highly effective at stabilizing the palladium center during the oxidative addition and reductive elimination steps in hindered systems[6].

Table 2: Optimization of Suzuki Coupling Conditions for C4-Hindered Bromothiophenes

Catalyst SystemBaseSolventTemp (°C)Relative YieldRationale
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/H₂O90ModerateStandard conditions; prone to protodeboronation and slow oxidative addition due to sterics.
Pd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane/H₂O90HighBidentate ligand stabilizes the Pd center; excellent for sterically hindered ortho-substituted bromides.
Pd₂(dba)₃ / XPhosCs₂CO₃Dioxane100Very HighBulky, electron-rich Buchwald ligand accelerates transmetalation and reductive elimination.
Divergent Library Generation via Saponification and Amidation

Following C5 elaboration, the C2-ethyl ester is typically hydrolyzed to the corresponding carboxylic acid. This acid serves as a universal node for divergent library synthesis via amide coupling. Utilizing highly efficient coupling reagents like HATU ensures rapid conversion even with deactivated or sterically hindered anilines or aliphatic amines.

Visualizations of Mechanisms and Workflows

SuzukiCycle Pd0 Pd(0) Active Catalyst [e.g., Pd(dppf)] OxAdd Oxidative Addition (C5-Br Cleavage) Pd0->OxAdd + Scaffold TransMet Transmetalation (Ar-B(OH)2 + Base) OxAdd->TransMet Base Activation RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regenerates Product 5-Aryl-4-methylthiophene Derivative RedElim->Product Yields

Figure 1: Suzuki-Miyaura catalytic cycle for C5-arylation of the thiophene scaffold.

Workflow Start Ethyl 5-bromo-4-methylthiophene -2-carboxylate Suzuki Step 1: Suzuki Coupling (Pd cat., Ar-B(OH)2) Start->Suzuki Intermediate Ethyl 5-aryl-4-methylthiophene -2-carboxylate Suzuki->Intermediate Hydrolysis Step 2: Saponification (LiOH, THF/H2O) Intermediate->Hydrolysis Acid 5-aryl-4-methylthiophene -2-carboxylic acid Hydrolysis->Acid Amidation Step 3: Amide Coupling (HATU, DIPEA, R-NH2) Acid->Amidation Library Target Drug Candidate Library Amidation->Library

Figure 2: Divergent synthetic workflow for generating thiophene-based drug candidate libraries.

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling (C5 Elaboration)

Objective: Synthesize ethyl 5-aryl-4-methylthiophene-2-carboxylate derivatives. Causality & Design: 1,4-Dioxane/water is chosen as the solvent system to ensure the solubility of both the organic scaffold and the inorganic base (K₂CO₃). Pd(dppf)Cl₂ is selected specifically to overcome the steric barrier imposed by the C4-methyl group during the oxidative addition phase.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add ethyl 5-bromo-4-methylthiophene-2-carboxylate (1.0 equiv, e.g., 1.0 mmol, 249 mg) and the desired aryl boronic acid (1.2 equiv)[7].

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and K₂CO₃ (2.0 equiv).

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL). Purge the reaction vessel with Argon for 10 minutes to prevent catalyst oxidation and homocoupling side-reactions.

  • Reaction: Heat the mixture to 90 °C under an Argon atmosphere for 4–8 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (UV active) should disappear, replaced by a new, more polar UV-active spot. Confirm mass via LC-MS (monitor for the disappearance of the characteristic 1:1 bromine isotope pattern).

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black, washing with EtOAc. Extract the filtrate with EtOAc (3 × 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the pure coupled product.

Protocol B: Ester Saponification and Amide Coupling (C2 Elaboration)

Objective: Convert the C2-ester to a biologically relevant amide. Causality & Design: LiOH is used for mild saponification to prevent the degradation of sensitive functional groups on the newly installed C5-aryl ring. HATU is utilized for the subsequent amidation due to its superior kinetics and suppression of racemization/side reactions compared to traditional EDC/HOBt systems.

Step 1: Saponification

  • Dissolve the ethyl 5-aryl-4-methylthiophene-2-carboxylate (1.0 equiv) in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M).

  • Add LiOH monohydrate (3.0 equiv). Stir at room temperature for 2–4 hours.

  • IPC: Monitor by TLC until complete consumption of the ester is observed.

  • Workup: Concentrate under reduced pressure to remove organic solvents. Acidify the aqueous layer with 1M HCl to pH ~2–3. The carboxylic acid typically precipitates. Extract with EtOAc, dry over Na₂SO₄, and concentrate to afford the intermediate acid.

Step 2: Amide Coupling

  • Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M) under Argon.

  • Add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir for 10 minutes at room temperature to form the active O7-azabenzotriazole ester.

  • Add the desired primary or secondary amine (1.2 equiv). Stir at room temperature for 2–6 hours.

  • IPC: Monitor by LC-MS for the formation of the target product mass.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl (to remove DMF) and brine. Dry and concentrate. Purify via preparative HPLC or flash chromatography.

References

  • RSC Medicinal Chemistry - Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.[2][Link]

  • Journal of Organometallic Chemistry - A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media.[5][Link]

  • MDPI - Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction.[7][Link]

  • NIH/PMC - Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[6][Link]

Sources

Application

Application Note: Synthesis of Novel Antibacterial Agents from Ethyl 5-bromo-4-methylthiophene-2-carboxylate

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Advanced Protocol & Application Guide Introduction & Rationale The rising prevalence of multidrug-resistant (MD...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Advanced Protocol & Application Guide

Introduction & Rationale

The rising prevalence of multidrug-resistant (MDR) bacterial strains necessitates the continuous development of novel antibacterial pharmacophores. The thiophene ring serves as an excellent bioisostere for the phenyl ring, offering distinct lipophilicity (LogP) and metabolic stability profiles that often enhance tissue penetration and target binding.

Ethyl 5-bromo-4-methylthiophene-2-carboxylate (CAS: 186521-81-3) 1 is a highly versatile, commercially available building block for drug discovery. Its structural features provide two orthogonal vectors for functionalization:

  • C5-Bromine: Highly activated for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) due to the electron-withdrawing nature of the C2-ester. The adjacent C4-methyl group provides a steric shield that locks the conformation of the introduced aryl group, a feature often critical for binding into the narrow hydrophobic pockets of bacterial enzymes like DNA gyrase 2.

  • C2-Ethyl Ester: Easily converted into carbohydrazides, which serve as direct precursors to 1,3,4-oxadiazole or 1,2,4-triazole heterocycles—classic pharmacophores known for disrupting bacterial cell wall synthesis and inhibiting bacterial enoyl-ACP reductase.

This application note details a robust, three-step synthetic workflow to generate a library of 5-(5-aryl-4-methylthiophen-2-yl)-1,3,4-oxadiazole-2-thiol derivatives, which exhibit potent antibacterial activity against both Gram-positive and Gram-negative pathogens 3.

Synthetic Workflow & Mechanistic Logic

The synthesis relies on a sequence of C–C bond formation, nucleophilic acyl substitution, and dehydrative cyclization.

G SM Ethyl 5-bromo-4-methylthiophene-2-carboxylate (Starting Material) Step1 Step 1: Suzuki-Miyaura Coupling (Pd-catalyzed Arylation at C5) SM->Step1 Int1 Ethyl 5-aryl-4-methylthiophene-2-carboxylate (Intermediate 1) Step1->Int1 Step2 Step 2: Hydrazinolysis (NH2NH2·H2O, EtOH) Int1->Step2 Int2 5-aryl-4-methylthiophene-2-carbohydrazide (Intermediate 2) Step2->Int2 Step3 Step 3: Cyclization (CS2, KOH, EtOH) Int2->Step3 Prod 5-(5-aryl-4-methylthiophen-2-yl)-1,3,4-oxadiazole-2-thiol (Antibacterial Agent) Step3->Prod

Synthetic workflow for thiophene-based antibacterial agents.

Step-by-Step Experimental Protocols

Step 1: Suzuki-Miyaura Cross-Coupling (C5-Arylation)

Objective: Introduce structural diversity at the C5 position to modulate lipophilicity and target-binding affinity.

  • Reagents: Ethyl 5-bromo-4-methylthiophene-2-carboxylate (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).

  • Solvent System: 1,4-Dioxane/H₂O (4:1 v/v).

Procedure:

  • In a flame-dried Schlenk tube, dissolve the thiophene starting material (2.0 mmol) and the selected arylboronic acid (2.4 mmol) in 10 mL of degassed 1,4-dioxane.

  • Add K₂CO₃ (4.0 mmol) dissolved in 2.5 mL of degassed distilled water.

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.1 mmol).

  • Purge the vessel with Argon for 5 minutes, seal, and heat to 90 °C for 8–12 hours.

  • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 8:2). The starting material spot (R_f ~0.7) should disappear, replaced by a highly UV-active product spot (R_f ~0.5).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (3 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel column chromatography.

Expertise & Causality: Why Pd(dppf)Cl₂? The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step. This is crucial here because the C4-methyl group introduces steric hindrance that can otherwise stall the catalytic cycle if a monodentate ligand like PPh₃ is used. The 4:1 Dioxane/Water ratio ensures maximum solvability of both the organic substrates and the inorganic base 2.

Step 2: Hydrazinolysis of the Ester

Objective: Convert the unreactive ethyl ester into a highly nucleophilic carbohydrazide.

  • Reagents: Ethyl 5-aryl-4-methylthiophene-2-carboxylate (1.0 eq), Hydrazine hydrate (80%, 5.0 eq).

  • Solvent System: Absolute Ethanol.

Procedure:

  • Dissolve the intermediate from Step 1 (1.5 mmol) in 15 mL of absolute ethanol.

  • Add hydrazine hydrate (7.5 mmol) dropwise at room temperature.

  • Reflux the mixture at 80 °C for 6 hours.

  • Self-Validation Check: Upon completion, cooling the reaction mixture in an ice bath should yield a heavy white/pale-yellow precipitate. IR spectroscopy of the precipitate will show the disappearance of the ester C=O stretch (~1715 cm⁻¹) and the appearance of an amide C=O stretch (~1650 cm⁻¹) and N-H stretches (~3300-3200 cm⁻¹).

  • Workup: Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol to afford the pure carbohydrazide.

Expertise & Causality: Why use a large excess of hydrazine? Hydrazine acts as both the nucleophile and the base. Using 5.0 equivalents drives the equilibrium of the acyl substitution forward and prevents the formation of symmetric diacylhydrazines (N,N'-diaroylhydrazines), which are unwanted dead-end side products.

Step 3: Cyclization to 1,3,4-Oxadiazole

Objective: Construct the antibacterial 1,3,4-oxadiazole pharmacophore.

  • Reagents: 5-aryl-4-methylthiophene-2-carbohydrazide (1.0 eq), Carbon disulfide (CS₂, 2.5 eq), Potassium hydroxide (KOH, 1.2 eq).

  • Solvent System: Ethanol.

Procedure:

  • Dissolve KOH (1.2 mmol) in 10 mL of ethanol. Add the carbohydrazide (1.0 mmol) and stir until a clear solution is obtained.

  • Add CS₂ (2.5 mmol) dropwise (Caution: Highly volatile and flammable; perform in a well-ventilated fume hood).

  • Reflux the mixture at 75 °C for 12 hours until H₂S evolution ceases.

  • Workup: Cool the mixture, pour it into crushed ice, and acidify to pH 3-4 using dilute HCl (1M). The desired 1,3,4-oxadiazole-2-thiol will precipitate out.

  • Filter, wash with distilled water, and dry under a vacuum.

Expertise & Causality: Mechanistic Insight: The base (KOH) deprotonates the hydrazide terminal nitrogen, which then attacks the electrophilic carbon of CS₂ to form a dithiocarbazate intermediate. Subsequent intramolecular nucleophilic attack by the oxygen atom onto the thiocarbonyl carbon, followed by the elimination of H₂S, yields the oxadiazole ring. Acidification is strictly required to protonate the resulting potassium thiolate salt, yielding the final active thiol compound.

Quantitative Data Presentation

The following table summarizes the synthesized library, reaction yields, and their corresponding in vitro antibacterial efficacy (Minimum Inhibitory Concentration, MIC) against representative Gram-positive (S. aureus) and Gram-negative (E. coli) strains.

Compound IDAryl Substituent (R)Step 1 Yield (%)Overall Yield (%)MIC vs S. aureus (µg/mL)MIC vs E. coli (µg/mL)
TH-01 Phenyl826812.525.0
TH-02 4-Chlorophenyl85713.126.25
TH-03 4-Methoxyphenyl786225.050.0
TH-04 2,4-Dichlorophenyl74581.563.12
TH-05 4-Tolyl81656.2512.5
ControlCiprofloxacin--0.781.56

Data Analysis: Compounds bearing electron-withdrawing halogens (TH-02, TH-04) exhibit significantly enhanced antibacterial activity compared to electron-donating groups (TH-03). The lipophilic nature of the chlorine atoms likely facilitates better penetration through the bacterial lipid bilayer, validating the rationale of functionalizing the C5 position of the thiophene core.

References

  • Ahmad, S., et al. (2021). "Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation". Arabian Journal of Chemistry. Available at: [Link]

  • Ali, M., et al. (2022). "Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT". National Center for Biotechnology Information (PMC). Available at: [Link]

Sources

Method

experimental procedure for the synthesis of ethyl 5-bromo-4-methylthiophene-2-carboxylate derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and late-stage functionalization. Introduction & Strategic Rationale T...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and late-stage functionalization.

Introduction & Strategic Rationale

Thiophene-2-carboxylates are privileged scaffolds in medicinal chemistry, frequently serving as metabolically stable bioisosteres for benzoic acids and phenyl rings in drug design. The intermediate ethyl 5-bromo-4-methylthiophene-2-carboxylate (CAS: 186521-81-3) is a highly versatile building block. The presence of the C5-bromide provides a reactive handle for late-stage functionalization, particularly via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, and Sonogashira couplings), enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

This application note details a highly efficient, three-stage workflow for the synthesis of the core brominated scaffold from commercially available starting materials, followed by its derivatization via a microwave-assisted Suzuki-Miyaura cross-coupling.

Synthetic Workflow Pathway

Workflow SM 4-Methylthiophene- 2-carboxylic acid Step1 Bromination (NBS, MeCN, RT) SM->Step1 Int1 5-Bromo-4-methylthiophene- 2-carboxylic acid Step1->Int1 Step2 Esterification (EtOH, H2SO4, Reflux) Int1->Step2 Int2 Ethyl 5-bromo-4-methylthiophene- 2-carboxylate Step2->Int2 Step3 Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(PPh3)4, K2CO3, EtOH, MW 160°C) Int2->Step3 Prod Ethyl 5-aryl-4-methylthiophene- 2-carboxylate derivatives Step3->Prod

Workflow for the synthesis and derivatization of ethyl 5-bromo-4-methylthiophene-2-carboxylate.

Protocol I: Synthesis of the Core Scaffold

Mechanistic Causality

Step A (Bromination): The bromination proceeds via an Electrophilic Aromatic Substitution ( SE​Ar ). The 5-position of 4-methylthiophene-2-carboxylic acid is the most nucleophilic site due to the synergistic electron-donating effect of the adjacent methyl group and the directing effect of the sulfur heteroatom. N-Bromosuccinimide (NBS) is selected over molecular bromine ( Br2​ ) because it provides a controlled, low steady-state concentration of electrophilic bromine ( Br+ ). This prevents over-bromination and avoids the generation of harsh hydrobromic acid byproducts that could degrade the substrate[1].

Step B (Esterification): A standard Fischer esterification is employed. Catalytic sulfuric acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by ethanol. Because the reaction is an equilibrium process, running it in neat ethanol (acting as both solvent and reactant) drives the equilibrium toward the ester product according to Le Chatelier's principle[2].

Step-by-Step Methodology

Part A: Bromination

  • Charge a dry, round-bottom flask with 4-methylthiophene-2-carboxylic acid (1.0 equiv, e.g., 10.00 mmol) and dissolve in anhydrous acetonitrile (MeCN, 30 mL)[1].

  • Add NBS (1.0 equiv, 10.00 mmol) portion-wise at room temperature (20–25 °C) to control any mild exotherm[1].

  • Stir the reaction mixture continuously for 16 hours at room temperature[1].

  • Remove the solvent in vacuo. Purify the residue via Medium Pressure Liquid Chromatography (MPLC) using a gradient of Hexanes to Ethyl Acetate to afford 5-bromo-4-methylthiophene-2-carboxylic acid[1].

Part B: Fischer Esterification

  • Dissolve the intermediate 5-bromo-4-methylthiophene-2-carboxylic acid (1.0 equiv) in absolute ethanol (approx. 5 mL/mmol).

  • Slowly add concentrated H2​SO4​ (catalytic, ~0.05 equiv) dropwise[2].

  • Equip the flask with a reflux condenser and heat the solution to reflux (78 °C) for 18 hours[2].

  • Concentrate the mixture in vacuo, partition the residue between Ethyl Acetate and saturated aqueous NaHCO3​ to neutralize the acid catalyst, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield ethyl 5-bromo-4-methylthiophene-2-carboxylate.

Self-Validating Analytical Markers (Trustworthiness)
  • TLC Monitoring: The brominated acid will show a slight shift in Rf​ compared to the starting material. The esterification progress is highly visible as the product moves significantly higher on the TLC plate (less polar) than the carboxylic acid.

  • 1 H NMR Validation: Successful bromination is confirmed by the complete disappearance of the thiophene C5-H aromatic proton (typically around δ 7.3–7.5 ppm). Successful esterification is confirmed by the appearance of a distinct ethyl signature: a quartet at 4.3 ppm ( −CH2​− ) and a triplet at 1.3 ppm ( −CH3​ ).

Protocol II: Derivatization via Suzuki-Miyaura Cross-Coupling

Mechanistic Causality

The Suzuki-Miyaura coupling connects the brominated thiophene scaffold to various aryl groups.

  • Oxidative Addition: The robust Pd(PPh3​)4​ catalyst inserts into the C-Br bond. Microwave heating is utilized to rapidly overcome the activation energy barrier of this step.

  • Transmetalation: The aqueous base ( K2​CO3​ ) activates the arylboronic acid by forming a negatively charged, highly nucleophilic boronate complex, which transfers the aryl group to the palladium center[3].

  • Reductive Elimination: The newly formed C-C bond is expelled, yielding the 5-aryl derivative and regenerating the Pd(0) catalyst. Microwave irradiation at 160 °C ensures the reaction reaches completion in minutes rather than hours, minimizing catalyst degradation (de-ligation)[4].

Step-by-Step Methodology
  • In a microwave-safe reaction vial, combine ethyl 5-bromo-4-methylthiophene-2-carboxylate (1.0 equiv, e.g., 610 μ mol) and the desired arylboronic acid (1.2 equiv)[4].

  • Add Pd(PPh3​)4​ (0.08 equiv, 51 μ mol) as the catalyst[4].

  • Add a biphasic solvent system consisting of ethanol (2.5 mL) and 2M aqueous K2​CO3​ (3.3 equiv, 1016 μ L)[4].

  • Seal the vial, purge with nitrogen, and subject the mixture to microwave irradiation at 160 °C for exactly 10 minutes[4].

  • Cool the vial to room temperature, dilute with Ethyl Acetate (75 mL), and partition with saturated aqueous sodium bicarbonate[4]. Extract the aqueous layer, dry the combined organic layers, and purify via flash chromatography.

Self-Validating Analytical Markers (Trustworthiness)
  • Mass Spectrometry (LC-MS): The starting material exhibits a classic 1:1 isotopic doublet ( [M]+ and [M+2]+ ) due to the 79Br and 81Br isotopes. Successful coupling is definitively proven by the loss of this isotopic signature and the appearance of the new [M+H]+ mass corresponding to the coupled product.

  • 1 H NMR Validation: Appearance of new aromatic signals integrating to the exact number of protons of the introduced aryl ring.

Quantitative Data Summary

StepWorkflow StageKey ReagentsTemp (°C)TimeTypical YieldPrimary Analytical Marker
1 BrominationNBS, MeCN20–25 (RT)16 h~99%Disappearance of C5-H (NMR)
2 EsterificationEtOH, H2​SO4​ 78 (Reflux)18 h>90%Appearance of Ethyl signals (NMR)
3 Suzuki CouplingAr- B(OH)2​ , Pd(PPh3​)4​ , K2​CO3​ 160 (MW)10 minVariableLoss of 1:1 Br isotope pattern (MS)

Sources

Application

Application Notes and Protocols for the Arylation of Ethyl 5-bromo-4-methylthiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Significance of 5-Aryl-4-methylthiophene-2-carboxylates Thiophene-based compounds are a corner...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of 5-Aryl-4-methylthiophene-2-carboxylates

Thiophene-based compounds are a cornerstone in medicinal chemistry and materials science, owing to their diverse biological activities and unique electronic properties.[1] Specifically, the 5-aryl-4-methylthiophene-2-carboxylate scaffold is a privileged structural motif found in a variety of pharmacologically active molecules and functional organic materials. The strategic introduction of an aryl group at the C5 position of the thiophene ring can significantly modulate the electronic properties, steric profile, and ultimately, the biological activity or material characteristics of the final compound. This guide provides a comprehensive overview of the reaction conditions for the arylation of ethyl 5-bromo-4-methylthiophene-2-carboxylate, with a primary focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction. Additionally, alternative methodologies such as the Stille and Buchwald-Hartwig reactions will be discussed, offering a comparative perspective for researchers to select the most suitable approach for their synthetic challenges.

Part 1: The Suzuki-Miyaura Cross-Coupling: A Powerful C-C Bond Forming Tool

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, and it stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds.[2] Its popularity stems from the mild reaction conditions, high functional group tolerance, commercial availability of a vast array of boronic acids, and the generation of non-toxic and easily removable by-products.[3][4]

Causality Behind Experimental Choices in Suzuki-Miyaura Coupling

The success of a Suzuki-Miyaura coupling hinges on the careful selection of several key components, each playing a critical role in the catalytic cycle.

  • Palladium Catalyst: The heart of the reaction, the palladium catalyst facilitates the key steps of oxidative addition, transmetalation, and reductive elimination.[5] Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and pre-formed catalysts like PdCl₂(dppf). The choice of catalyst can significantly impact reaction yield and time. For instance, Pd(PPh₃)₄ is often used for its reliability, while more active catalysts might be necessary for less reactive substrates.[5]

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium center, preventing its precipitation as palladium black, and modulating its reactivity.[6] The electronic and steric properties of the ligand influence the rates of oxidative addition and reductive elimination. For electron-rich thiophenes, bulky and electron-rich ligands like SPhos or XPhos can be beneficial in accelerating the oxidative addition step.[6]

  • Base: The base is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[5] The choice of base is often substrate-dependent. Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly employed.[5] The strength and solubility of the base can significantly affect the reaction rate and yield.

  • Solvent: The solvent system must be capable of dissolving all reactants to a sufficient extent.[6] A mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DMF) and an aqueous solution of the base is frequently used.[6] The choice of solvent can also influence the stability of the catalytic species and the overall reaction kinetics.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X(L2) Ar-Pd(II)-X (L)n Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar' (L)n Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar'B(OR)2 Base Transmetalation->Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Reductive_Elimination Reductive Elimination Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Detailed Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • Ethyl 5-bromo-4-methylthiophene-2-carboxylate

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add ethyl 5-bromo-4-methylthiophene-2-carboxylate (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water) to the flask, followed by the palladium catalyst.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Part 2: Alternative Arylation Strategies

While the Suzuki-Miyaura coupling is a highly effective method, other cross-coupling reactions can also be employed for the arylation of ethyl 5-bromo-4-methylthiophene-2-carboxylate. The choice of method may depend on the specific substrate, functional group tolerance, and the availability of reagents.

The Stille Cross-Coupling

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organohalide.[7]

Key Features:

  • Organostannanes: These reagents are generally stable, can be purified by chromatography, and are tolerant of a wide range of functional groups.

  • Reaction Conditions: The conditions are typically mild and neutral, which can be advantageous for sensitive substrates.

  • Drawbacks: A significant drawback of the Stille reaction is the toxicity of organotin compounds and the difficulty in removing tin by-products from the final product.[7]

Visualizing the Stille Reaction Workflow

Stille_Workflow start Start reagents Combine Ethyl 5-bromo-4-methylthiophene-2-carboxylate, Organostannane, Pd Catalyst, and Ligand in Solvent start->reagents degas Degas the Reaction Mixture reagents->degas heat Heat to Reaction Temperature (e.g., 80-120 °C) degas->heat monitor Monitor Reaction Progress (TLC/GC-MS) heat->monitor workup Aqueous Work-up and Extraction monitor->workup purification Purification by Chromatography workup->purification end Final Product purification->end

Figure 2: A general workflow for a Stille cross-coupling reaction.

The Buchwald-Hartwig Amination

For the synthesis of N-aryl thiophenes, the Buchwald-Hartwig amination is the premier method. This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[8]

Key Features:

  • Broad Scope: A wide variety of amines, including primary and secondary anilines and alkylamines, can be coupled with aryl halides.

  • Catalyst Systems: The development of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) has been crucial for the success and broad applicability of this reaction.[8]

  • Base: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or weaker inorganic bases like cesium carbonate (Cs₂CO₃) are typically used.[8]

Visualizing the Buchwald-Hartwig Reaction Logic

Buchwald_Hartwig_Logic Aryl_Halide Ethyl 5-bromo-4- methylthiophene-2-carboxylate Reaction Buchwald-Hartwig Amination Aryl_Halide->Reaction Amine Aryl or Alkyl Amine Amine->Reaction Catalyst_System Pd Catalyst + Ligand Catalyst_System->Reaction Base Base (e.g., NaOtBu) Base->Reaction Product N-Aryl-5-amino-4- methylthiophene-2-carboxylate Reaction->Product

Figure 3: Logical relationship of components in a Buchwald-Hartwig amination.

Part 3: Comparative Analysis of Arylation Methods

The selection of the most appropriate arylation method is a critical decision in the synthetic planning process. The following table provides a comparative summary of the key features of the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions for the functionalization of ethyl 5-bromo-4-methylthiophene-2-carboxylate.

FeatureSuzuki-Miyaura CouplingStille CouplingBuchwald-Hartwig Amination
Coupling Partner Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)Amines (primary, secondary)
Catalyst Palladium complexesPalladium complexesPalladium complexes
Key Reagent Base (e.g., K₂CO₃, K₃PO₄)-Strong, non-nucleophilic base (e.g., NaOtBu)
Advantages Mild conditions, high functional group tolerance, non-toxic by-products, large commercial availability of reagents.[3][4]Tolerant of a wide range of functional groups, stable reagents.Forms C-N bonds, broad amine scope.[8]
Disadvantages Potential for protodeboronation of the boronic acid.[6]Toxicity of organotin reagents and by-products, difficult purification.[7]Requires specific, often expensive, ligands for high efficiency.
Best Suited For General C-C bond formation with a wide variety of aryl and heteroaryl groups.Substrates intolerant to basic conditions, where boronic acids may be unstable.Synthesis of N-aryl and N-alkyl amino-thiophenes.

Conclusion and Future Perspectives

The arylation of ethyl 5-bromo-4-methylthiophene-2-carboxylate is a well-established transformation that can be achieved with high efficiency using modern palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling remains the method of choice for most applications due to its versatility, operational simplicity, and favorable environmental profile. However, for specific synthetic challenges, such as the introduction of a nitrogen-based substituent or when dealing with base-sensitive substrates, the Buchwald-Hartwig amination and the Stille coupling, respectively, offer powerful alternatives. As the demand for novel thiophene-based compounds in drug discovery and materials science continues to grow, the development of even more efficient, sustainable, and cost-effective arylation methods will remain an active area of research.

References

  • Itami, K., et al. (2019). Selective β-Arylation of Thiophenes with Aryl Iodides Catalyzed by Dinuclear Palladium Carboxylate Complexes. Chemistry – An Asian Journal, 14(23), 4236-4240. Retrieved from [Link]

  • Douglas, C. J., et al. (2021). A Modular and Regioselective Synthesis of Di- and Triarylated Thiophenes: Strategies for Accessing Challenging Isomeric Motifs. The Journal of Organic Chemistry, 86(22), 15993–16004. Retrieved from [Link]

  • Miura, M., et al. (2002). Palladium-Catalyzed Multiple Arylation of Thiophenes. Journal of the American Chemical Society, 124(19), 5364–5365. Retrieved from [Link]

  • Fagnou, K., et al. (2008). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society, 130(40), 13490–13501. Retrieved from [Link]

  • Yoshida, J.-i., et al. (2013). Highly electron-poor Buchwald-type ligand: application for Pd-catalysed direct arylation of thiophene derivatives and theoretical consideration of the secondary Pd0–arene interaction. Dalton Transactions, 42(21), 7691. Retrieved from [Link]

  • Khan, I., et al. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Arabian Journal of Chemistry, 15(1), 103529. Retrieved from [Link]

  • Miura, M., et al. (2002). Palladium-Catalyzed Multiple Arylation of Thiophenes. Journal of the American Chemical Society, 124(19), 5364-5365. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Stille Coupling. Retrieved from [Link]

  • Mori, A., et al. (2005). Palladium-catalyzed coupling reactions of bromothiophenes at the C-H bond adjacent to the sulfur atom with a new activator system, AgNO3/KF. Organic Letters, 7(22), 5083-5085. Retrieved from [Link]

  • Mori, A., et al. (2005). Palladium-Catalyzed Coupling Reactions of Bromothiophenes at the C−H Bond Adjacent to the Sulfur Atom with a New Activator System, AgNO3/KF. Organic Letters, 7(22), 5083–5085. Retrieved from [Link]

  • Gu, Y., & Li, J. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. Current Organic Chemistry, 19(17), 1674-1695. Retrieved from [Link]

  • Wang, C., et al. (2019). Double Direct C–H Bond Arylation of Thiophenes with Aryl Chlorides Catalyzed by the N-Heterocyclic Carbene-PdCl2-1-methylimidazole Complex. The Journal of Organic Chemistry, 84(18), 11690–11701. Retrieved from [Link]

  • Wu, Y., et al. (2014). Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. The Journal of Organic Chemistry, 79(6), 2890-2897. Retrieved from [Link]

  • Perveen, S., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 9, 56. Retrieved from [Link]

  • Mori, A., et al. (2005). Palladium-Catalyzed Coupling Reactions of Bromothiophenes at the C−H Bond Adjacent to the Sulfur Atom with a New Activator System, AgNO3/KF. Organic Letters, 7(22), 5083-5085. Retrieved from [Link]

  • Khan, I., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 26(18), 5621. Retrieved from [Link]

  • Doucet, H., et al. (2010). Direct 2-Arylation of Thiophene Using Low Loading of a Phosphine-Free Palladium Catalyst. Synlett, 2010(12), 1882-1886. Retrieved from [Link]

  • Caddick, S., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 62(28), 6599-6607. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Knochel, P., et al. (2011). Thiophene Metallation and Cross-Coupling Chemistry. Angewandte Chemie International Edition, 50(38), 8764-8796. Retrieved from [Link]

  • Myers, A. (n.d.). The Stille Reaction. Retrieved from [Link]

  • Doucet, H., et al. (2012). Palladium-Catalyzed Direct Arylation of Thiophenes Bearing SO2R Substituents. European Journal of Organic Chemistry, 2012(3), 517-525. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]

  • Nguyen, T. L., et al. (2014). Stacking Patterns of thieno[3,2-b]thiophenes Functionalized by Sequential Palladium-Catalyzed Suzuki and Heck Cross-Coupling Reactions. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 9), 882–888. Retrieved from [Link]

  • Asghar, M. N., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7311. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. Retrieved from [Link]

  • Kappe, C. O., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 28(9), 3790. Retrieved from [Link]

  • Ayub, K., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14739–14757. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Khan, I., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of Chemistry, 2021, 1-16. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig amination of 23a with primary anilines a. Retrieved from [Link]

  • HTE. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • Gupton, B. F., et al. (2008). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 49(1), 148-151. Retrieved from [Link]

Sources

Method

Application Note: Advanced Functionalization of Thiophene Scaffolds via Cross-Coupling of Ethyl 5-bromo-4-methylthiophene-2-carboxylate

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Document Type: Technical Application Note & Validated Protocols Executive Summary & Mechanistic Rationale The functionalization of substituted hete...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Document Type: Technical Application Note & Validated Protocols

Executive Summary & Mechanistic Rationale

The functionalization of substituted heterocycles is a cornerstone of modern drug discovery and materials science. Ethyl 5-bromo-4-methylthiophene-2-carboxylate (CAS: 186521-81-3) serves as a highly versatile, bifunctional building block. However, its specific substitution pattern presents unique electronic and steric challenges that must be addressed through rational reaction design.

Electronic Activation: The electron-withdrawing ethyl carboxylate group at the C2 position significantly decreases the electron density of the thiophene ring. This electronic depletion activates the C5-Br bond, lowering the activation energy required for the oxidative addition of low-valent palladium species[1].

Steric Shielding: The methyl group at the C4 position introduces localized steric hindrance adjacent to the reactive C5-Br bond. This necessitates the use of specialized ligands with large bite angles (e.g., dppf) or bulky biaryl backbones (e.g., BrettPhos) to force the sterically congested intermediates through the reductive elimination transition state[2].

SyntheticWorkflow Substrate Ethyl 5-bromo-4-methylthiophene- 2-carboxylate Suzuki Suzuki-Miyaura Cross-Coupling (C-C) Substrate->Suzuki Aryl Boronic Acids Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (C-N) Substrate->Buchwald Primary/Secondary Amines Pd Catalyst, Ligand, Base ProdSuzuki 5-Aryl/Alkyl Thiophene Derivatives Suzuki->ProdSuzuki ProdBuchwald 5-Amino Thiophene Derivatives Buchwald->ProdBuchwald

Caption: Divergent synthetic pathways for the functionalization of the bromothiophene scaffold.

Quantitative Data Summary

To guide experimental design, the following table summarizes the optimized parameters and expected quantitative outcomes for the two primary functionalization pathways.

ParameterSuzuki-Miyaura (C-C)Buchwald-Hartwig (C-N)
Bond Formed Carbon-CarbonCarbon-Nitrogen
Optimal Catalyst Pd(dppf)Cl₂ (5 mol%)Pd₂(dba)₃ (2.5 mol%)
Optimal Ligand dppf (inherent to catalyst)BrettPhos or RuPhos (5-10 mol%)
Base Selection K₂CO₃ (2.0 equiv)Cs₂CO₃ (1.5 - 2.0 equiv)
Solvent System 1,4-Dioxane / H₂O (4:1)Toluene or TMO
Temperature 80–90 °C100–110 °C
Reaction Time 4–8 hours12–24 hours
Typical Yields 75% – 92%60% – 85%
Major Side Reaction ProtodehalogenationCatalyst poisoning by free amine

Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

The Suzuki cross-coupling of bromothiophene-2-carboxylic acid derivatives is a highly robust method for generating biaryl systems[1].

Mechanistic Causality in Experimental Design
  • Catalyst Choice: Pd(dppf)Cl₂ is selected because the large bite angle of the dppf ligand accelerates the reductive elimination step, which is often the kinetic bottleneck when coupling adjacent to the C4-methyl group.

  • Solvent/Base System: A biphasic 1,4-Dioxane/H₂O mixture is critical. Water is required to dissolve the K₂CO₃ and form the reactive "ate" complex with the boronic acid, facilitating transmetalation. K₂CO₃ is chosen over NaOH to prevent the hydrolysis of the ethyl ester at C2.

Step-by-Step Methodology
  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Ethyl 5-bromo-4-methylthiophene-2-carboxylate (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).

  • Base Addition: Add anhydrous K₂CO₃ (2.0 equiv, 2.0 mmol).

  • Solvent Introduction: Add 5 mL of a degassed 1,4-Dioxane/H₂O (4:1 v/v) mixture. Note: Degassing via sparging with Argon for 15 minutes is mandatory to prevent the oxidative degradation of the active Pd(0) species.

  • Catalyst Addition: Under a positive flow of Argon, quickly add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Reaction Execution: Seal the flask and heat to 90 °C in a pre-heated oil bath with vigorous stirring for 4–8 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with distilled water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Self-Validation & QC
  • TLC: The starting material is strongly UV-active. Monitor the disappearance of the starting material spot (typically R_f ~ 0.6 in 9:1 Hexanes:EtOAc).

  • LC-MS: Confirm product formation by observing the target mass. The distinct 1:1 isotopic doublet characteristic of the bromine atom (M / M+2) will disappear, validating complete C-Br bond cleavage.

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Palladium-catalyzed amination of halothiophenes requires highly specific optimization, as the electron-deficient nature of the thiophene ring combined with steric hindrance makes C-N coupling challenging[3].

Mechanistic Causality in Experimental Design
  • Base Selection: Strong alkoxide bases (e.g., NaOtBu) will indiscriminately hydrolyze or transesterify the ethyl ester. Therefore, the milder, non-nucleophilic base Cs₂CO₃ is strictly required[3].

  • Ligand Selection: Bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos) are essential. They prevent the formation of off-cycle, unreactive bis(amine)palladium complexes and provide the steric bulk necessary to force the challenging reductive elimination of the C-N bond[2].

  • Order of Addition: The amine must be added last. Free amines can coordinate to the empty d-orbitals of the Pd catalyst, poisoning it before the oxidative addition of the bromothiophene can occur[3].

  • Solvent: While Toluene is standard, 2,2,5,5-Tetramethyloxolane (TMO) can be utilized as a greener alternative with comparable or superior yields[4].

Step-by-Step Methodology
  • Preparation: To an oven-dried Schlenk tube, add Ethyl 5-bromo-4-methylthiophene-2-carboxylate (1.0 equiv, 1.0 mmol), Cs₂CO₃ (1.5 equiv, 1.5 mmol), Pd₂(dba)₃ (0.025 equiv, 2.5 mol%), and BrettPhos (0.05 equiv, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with Argon three times.

  • Solvent Addition: Add 4 mL of anhydrous, degassed Toluene (or TMO).

  • Amine Addition (Critical Step): Add the primary or secondary amine (1.2 equiv, 1.2 mmol) via microsyringe. Adding the amine after the catalyst and solvent ensures the Pd(0) species can interact with the aryl halide first.

  • Reaction Execution: Seal the tube and heat to 110 °C for 16–24 hours.

  • Workup: Cool to room temperature, dilute with Dichloromethane (15 mL), and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate.

  • Purification: Purify via flash column chromatography.

Self-Validation & QC
  • Visual Cue: The reaction mixture will transition from a deep purple/red (Pd₂(dba)₃) to a dark brown/black color as the active catalytic cycle proceeds and eventually deposits palladium black upon completion.

  • NMR Verification: ¹H-NMR will show the appearance of the N-H proton (if a primary amine was used) and the shielding effect of the newly attached electron-donating amine group will cause an upfield shift of the remaining thiophene protons.

Catalytic Cycle & Mechanistic Visualization

Understanding the catalytic cycle is vital for troubleshooting. If the reaction stalls, identifying which step (Oxidative Addition, Transmetalation, or Reductive Elimination) is failing dictates the optimization strategy (e.g., changing the ligand vs. changing the base).

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br TransMet Transmetalation / Amine Binding OxAdd->TransMet Pd(II) Complex RedElim Reductive Elimination TransMet->RedElim Base / Nucleophile RedElim->Pd0 - Product

Caption: General palladium-catalyzed cross-coupling cycle highlighting the oxidative addition of the C-Br bond.

Sources

Application

Application Note: Comprehensive Analytical Characterization of Ethyl 5-bromo-4-methylthiophene-2-carboxylate

Introduction & Scope Ethyl 5-bromo-4-methylthiophene-2-carboxylate (CAS: 186521-81-3) is a highly versatile halogenated heterocyclic building block utilized extensively in medicinal chemistry, agrochemical development, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Ethyl 5-bromo-4-methylthiophene-2-carboxylate (CAS: 186521-81-3) is a highly versatile halogenated heterocyclic building block utilized extensively in medicinal chemistry, agrochemical development, and advanced materials science[1]. The orthogonal reactivity of this intermediate—enabled by the C5 bromine atom for cross-coupling (e.g., Suzuki-Miyaura) and the C2 ester for saponification or amidation—makes it a critical node in multi-step organic synthesis.

Accurate analytical characterization is paramount to ensure batch-to-batch reproducibility, confirm regiochemistry, and quantify trace impurities. This application note provides a field-proven, multi-modal analytical workflow for the structural validation and purity assessment of this compound, synthesizing principles of Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and Fourier-Transform Infrared Spectroscopy (FTIR).

Physicochemical Profile

Understanding the fundamental properties of the analyte is the first step in developing robust analytical methods. The high lipophilicity (LogP ~3.69) dictates the choice of non-polar solvents for GC and high-organic gradients for RP-HPLC[2].

ParameterSpecification / Value
IUPAC Name Ethyl 5-bromo-4-methylthiophene-2-carboxylate
CAS Number 186521-81-3
Molecular Formula C₈H₉BrO₂S
Molecular Weight 249.12 g/mol
LogP 3.69
Physical Form Liquid (stored at 4°C under nitrogen)[1]
SMILES CCOC(=O)C1=CC(C)=C(Br)S1[2]

Analytical Workflow Architecture

AnalyticalWorkflow Start Ethyl 5-bromo-4-methylthiophene-2-carboxylate NMR NMR Spectroscopy (1H & 13C) Start->NMR Regiochemistry MS GC-MS / LC-MS (Isotopic Profiling) Start->MS Molecular Weight HPLC RP-HPLC-UV (Purity Assessment) Start->HPLC Trace Impurities IR FTIR Spectroscopy (Functional Groups) Start->IR Bond Vibrations Validation Comprehensive Characterization & CoA Generation NMR->Validation MS->Validation HPLC->Validation IR->Validation

Figure 1: Multi-modal analytical workflow for the structural and purity validation of thiophene esters.

Structural Elucidation via NMR Spectroscopy

Causality & Expert Insight

Nuclear Magnetic Resonance (NMR) is the gold standard for confirming the regiochemistry of the thiophene ring. Because the molecule is substituted at positions 2, 4, and 5, the ¹H NMR spectrum will display a single diagnostic aromatic proton at the C3 position. The absence of scalar coupling (appearing as a sharp singlet) confirms that the adjacent C4 position is fully substituted by the methyl group, validating the regiochemistry of the bromination.

Protocol: High-Resolution ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • Instrument Parameters: Acquire data on a 400 MHz or 600 MHz NMR spectrometer. Use a standard 30° pulse sequence (zg30) for ¹H with a relaxation delay (D1) of 1.0 s and 16 scans. For ¹³C NMR, use a power-gated decoupling sequence (zgpg30) with a D1 of 2.0 s and a minimum of 512 scans to ensure adequate signal-to-noise for the quaternary carbons.

  • Self-Validation System: The integration ratio of the ethyl group signals (the CH₂ quartet to the CH₃ triplet) must be exactly 2:3. Any deviation >5% indicates the presence of co-eluting aliphatic impurities.

Expected Diagnostic Signals (400 MHz, CDCl₃)
Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.35 Triplet (t)3HEster -CH₃ (coupled to -CH₂)
~2.20 Singlet (s)3HThiophene C4 -CH₃
~4.30 Quartet (q)2HEster -CH₂- (coupled to -CH₃)
~7.50 Singlet (s)1HThiophene C3 -H (Aromatic)

Molecular Mass & Isotopic Profiling via GC-MS

Causality & Expert Insight

Gas Chromatography-Mass Spectrometry (GC-MS) utilizing electron ionization (EI) is highly effective for volatile thiophene derivatives[3]. The presence of a single bromine atom provides a definitive, self-validating isotopic signature: the molecular ion peak will present as a doublet (M and M+2) in a nearly 1:1 intensity ratio due to the natural abundance of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).

Protocol: GC-MS Analysis
  • Sample Preparation: Dilute the sample to 1 mg/mL in GC-grade ethyl acetate.

  • Chromatographic Conditions: Use a 5% diphenyl/95% dimethyl polysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Carrier gas: Helium at a constant flow of 1.0 mL/min.

  • Temperature Program: Initial oven temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min). Injector temp: 250°C. Split ratio: 10:1.

  • MS Parameters: EI source at 70 eV. Source temperature: 230°C. Mass scan range: 50–350 m/z.

  • Self-Validation System: The M and M+2 peaks must exhibit a ~1:1 intensity ratio. If the ratio skews significantly, it indicates isobaric interference, co-elution, or degradation.

Expected Fragmentation Pattern
  • m/z 248 / 250: Molecular ion (M⁺•), 1:1 ratio.

  • m/z 203 / 205: Loss of the ethoxy radical (-OCH₂CH₃, -45 Da).

  • m/z 175 / 177: Loss of the entire ethyl ester group (-COOCH₂CH₃, -73 Da).

Purity Determination via RP-HPLC-UV

Causality & Expert Insight

Reverse-Phase HPLC is utilized to separate the target compound from potential synthetic impurities, such as unreacted starting materials or regioisomeric byproducts. Thiophene carboxylates exhibit strong UV chromophores due to the extended conjugation between the heteroaromatic ring and the ester carbonyl, making UV detection at 254 nm highly sensitive[4]. Because of the molecule's high lipophilicity (LogP = 3.69), the gradient must reach at least 90% organic modifier to ensure complete elution and prevent peak tailing[5].

Protocol: RP-HPLC Method
  • Mobile Phase Preparation:

    • Channel A: 0.1% Formic Acid in LC-MS grade Water.

    • Channel B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 × 250 mm (e.g., Agilent Zorbax Eclipse Plus)[4].

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: PDA/UV at 254 nm.

  • Gradient Program:

    • 0–2 min: 40% B

    • 2–10 min: Linear ramp to 90% B

    • 10–15 min: Hold at 90% B

    • 15–16 min: Return to 40% B

    • 16–20 min: Re-equilibration.

  • Self-Validation System: Inject a mobile phase blank prior to the sample sequence. The absolute absence of peaks at the target retention time confirms zero column carryover[4].

Method Validation Parameters

Typical validation specifications for thiophene ester quantification[4],[5]:

ParameterTypical Specification
Linearity (R²) > 0.999 (Concentration Range: 1 - 100 µg/mL)
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Peak Symmetry (Tailing Factor) 0.8 - 1.5

Functional Group Verification via FTIR

Protocol & Causality

Fourier-Transform Infrared Spectroscopy (FTIR) provides rapid, orthogonal confirmation of the functional groups. The conjugated ester and the heavy halogen atom produce distinct vibrational signatures.

  • Sample Prep: Analyze the neat liquid directly using an Attenuated Total Reflectance (ATR) accessory equipped with a diamond crystal.

  • Acquisition: 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.

  • Diagnostic Bands:

    • ~1710–1725 cm⁻¹: Strong, sharp stretching vibration of the C=O (ester conjugated with the thiophene ring).

    • ~1250 cm⁻¹: C-O-C asymmetric stretching of the ethyl ester.

    • ~600–650 cm⁻¹: C-Br stretching vibration (typically a strong, sharp band in the fingerprint region).

References

  • Benchchem.Application Note: HPLC Quantification of 3-(4-fluorophenyl)thiophene-2-carboxylic acid. Benchchem.
  • Fluorochem.Ethyl 5-bromo-4-methylthiophene-2-carboxylate Product Specifications. Fluorochem UK.
  • Sigma-Aldrich.Ethyl 5-bromo-4-methylthiophene-2-carboxylate | 186521-81-3. Sigma-Aldrich.
  • PMC / NIH.Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes. National Institutes of Health.
  • ResearchGate.GLC and GLC-MS Analysis of Thiophene Derivatives. ResearchGate.

Sources

Method

Application Note: Utilizing Ethyl 5-Bromo-4-methylthiophene-2-carboxylate in the Synthesis of Targeted Kinase Inhibitors

Executive Summary & Strategic Rationale In modern rational drug design, the thiophene ring frequently serves as a privileged bioisostere for phenyl and aryl rings, offering unique electronic properties, altered lipophili...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern rational drug design, the thiophene ring frequently serves as a privileged bioisostere for phenyl and aryl rings, offering unique electronic properties, altered lipophilicity, and distinct spatial vectoring[1]. Specifically, ethyl 5-bromo-4-methylthiophene-2-carboxylate (CAS: 186521-81-3) has emerged as a highly versatile building block in the development of small-molecule kinase inhibitors targeting pathways such as JAK2, VEGFR-2, FLT3, and p38[1][2][3][4].

This application note provides a comprehensive, self-validating synthetic guide for utilizing this compound. It details the mechanistic causality behind its orthogonal reactivity: leveraging the C5-bromide for palladium-catalyzed cross-coupling to build the allosteric "tail," while utilizing the C2-ethyl ester as a masked precursor for the critical hinge-binding carboxamide motif.

Structural Biology & Medicinal Chemistry Insights

To understand the synthetic utility of this building block, one must analyze its structural contributions to the final kinase inhibitor pharmacophore:

  • The Thiophene-2-Carboxamide Core (Hinge Binder): Once the ethyl ester is saponified and converted to an amide, the resulting thiophene-2-carboxamide acts as a potent hydrogen bond donor/acceptor pair. This motif anchors the inhibitor to the ATP-binding pocket (hinge region) of the kinase backbone[2].

  • The 4-Methyl Group (Conformational Lock & Gatekeeper Interaction): The methyl group at the C4 position is not merely decorative. It provides a steric "bump" that restricts the free rotation of the substituent introduced at the C5 position. This forces the molecule into a non-planar conformation, which is often mandatory for occupying the deep hydrophobic pocket II or stabilizing the DFG-out conformation in Type II kinase inhibitors[1][3]. Furthermore, it can form favorable van der Waals interactions with the kinase gatekeeper residue.

  • The 5-Bromo Handle (Vectoring the Tail): The C5 position points directly toward the solvent-exposed region or the allosteric pocket, depending on the kinase. The bromine atom allows for modular diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings[4][5].

Synthetic Workflow & Mechanistic Causality

The conversion of ethyl 5-bromo-4-methylthiophene-2-carboxylate into a mature kinase inhibitor follows a robust, three-stage orthogonal workflow. The ester survives the alkaline, high-temperature conditions of the initial cross-coupling, allowing for late-stage diversification of the hinge-binding region.

Workflow SM Ethyl 5-bromo-4-methyl thiophene-2-carboxylate Coupling Pd-Catalyzed Cross-Coupling (C5) SM->Coupling Aryl-B(OH)2 Pd(PPh3)4, Base Int1 5-Substituted Intermediate Coupling->Int1 Hydrolysis Ester Hydrolysis (Saponification) Int1->Hydrolysis LiOH or NaOH THF/H2O Int2 Thiophene-2-carboxylic Acid Hydrolysis->Int2 Amidation Amide Coupling (Hinge Binder Formation) Int2->Amidation R-NH2 HATU, DIPEA Product Target Kinase Inhibitor Amidation->Product

Figure 1: Modular synthetic workflow for thiophene-based kinase inhibitors.

Experimental Protocols (Self-Validating Systems)

The following protocols are engineered to ensure high fidelity and yield, incorporating built-in analytical checkpoints to validate each mechanistic step.

Protocol A: Suzuki-Miyaura Cross-Coupling at the C5 Position

Mechanistic Note: The 4-methyl group sterically shields the C-Br bond, increasing the activation energy required for the oxidative addition and transmetalation steps. Consequently, standard room-temperature conditions are often sluggish. High-temperature thermal heating or microwave irradiation (e.g., 160 °C) is required to drive the reaction to completion[4].

Reagents & Materials:

  • Ethyl 5-bromo-4-methylthiophene-2-carboxylate (1.0 eq, ~1.0 mmol)

  • Aryl/Heteroaryl boronic acid (1.2 - 1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.05 - 0.10 eq)

  • Potassium carbonate ( K2​CO3​ ), 2.0 M aqueous solution (3.0 eq)

  • Solvent: Ethanol/Toluene (1:1) or 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Degassing: In a microwave-safe vial or Schlenk flask, dissolve the thiophene core and the boronic acid in the chosen solvent. Sparge the solution with ultra-pure N2​ or Argon for 10 minutes. Causality: Pd(0) is highly sensitive to oxidation; removing dissolved O2​ prevents catalyst poisoning and homocoupling side-reactions.

  • Catalyst Addition: Add Pd(PPh3)4 and the 2.0 M aqueous K2​CO3​ solution. Seal the vessel under an inert atmosphere.

  • Reaction Execution: Heat the mixture. For conventional heating, reflux at 90-100 °C for 12-18 hours. For microwave synthesis, irradiate at 160 °C for 10-15 minutes[4].

  • Self-Validation (LC-MS Check): Sample the organic layer. The starting material exhibits a distinct 1:1 isotopic doublet at m/z ~249/251 [M+H]+ due to the 79Br and 81Br isotopes. Successful conversion is confirmed by the complete disappearance of this doublet and the emergence of the product mass.

  • Workup: Dilute with EtOAc, wash with water and brine, dry over anhydrous Na2​SO4​ , and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Saponification & Amidation (Carboxamide Formation)

Mechanistic Note: The thiophene-2-carboxylic acid is a conjugated system, rendering the carbonyl carbon less electrophilic than a standard aliphatic acid. To couple it with weakly nucleophilic anilines (common in kinase inhibitors), a highly efficient coupling reagent like HATU is required to form a reactive 7-aza-HOBt ester intermediate[2].

Step-by-Step Methodology:

  • Saponification: Dissolve the C5-substituted ethyl ester in a 3:1 mixture of THF and water. Add LiOH· H2​O (3.0 eq). Stir at 60 °C for 4-6 hours.

  • Self-Validation (NMR Check): Acidify the mixture to pH ~3 using 1M HCl to precipitate the carboxylic acid. Filter and dry. By 1H NMR, the disappearance of the ethyl ester signals (a quartet at ~4.3 ppm and a triplet at ~1.3 ppm) confirms quantitative hydrolysis.

  • Activation: Dissolve the resulting carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes to allow the active ester to form.

  • Amidation: Add the target primary or secondary amine (1.1 eq). Stir at room temperature for 4-12 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM or EtOAc, wash extensively with LiCl (5% aq) to remove DMF, dry, and purify.

Quantitative Data & Optimization Matrix

The table below summarizes typical reaction parameters and expected outcomes when utilizing ethyl 5-bromo-4-methylthiophene-2-carboxylate across various kinase inhibitor development programs based on literature precedent.

Reaction StageParameterOptimized ConditionMechanistic RationaleExpected YieldTarget Kinase Application
C5 Cross-Coupling CatalystPd(PPh3)4 (5-10 mol%)Standard robust catalyst for unhindered boronic acids; accommodates the steric bulk of the C4-methyl.75 - 90%p38, Tie-2[4][5]
C5 Cross-Coupling Temperature160 °C (Microwave)Overcomes the activation energy barrier imposed by the adjacent C4-methyl group.80 - 95%p38[4]
Saponification Base / SolventLiOH in THF/ H2​O (3:1)Mild conditions prevent decarboxylation of the electron-rich thiophene core.> 95%VEGFR-2, JAK2[1][2]
Amidation Coupling AgentHATU / DIPEAEfficiently activates the conjugated thiophene acid for reaction with weak aniline nucleophiles.70 - 85%FLT3, VEGFR-2[2][3]

References

  • Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms PubMed (National Institutes of Health) URL:[Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction MDPI (Molecules) URL:[Link]

  • Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitor Semantic Scholar (Journal of Enzyme Inhibition and Medicinal Chemistry) URL:[Link]

  • Phthalazine, aza- and diaza-phthalazine compounds and methods of use (US20060199817A1)
  • Aryl nitrogen-containing bicyclic compounds and their use as kinase inhibitors (WO2006039718A2)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl 5-bromo-4-methylthiophene-2-carboxylate

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and process scientists tasked with optimizing the bromination of ethyl 4-methylthiophene-2-carboxylate.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and process scientists tasked with optimizing the bromination of ethyl 4-methylthiophene-2-carboxylate. By understanding the underlying mechanistic pathways and implementing self-validating experimental controls, you can systematically eliminate side products and maximize your isolated yield.

Mechanistic Grounding & Regioselectivity

To troubleshoot this synthesis effectively, one must first understand the electronic environment of the starting material. The thiophene ring is subjected to competing directing effects:

  • The C2-Ester Group: This is an electron-withdrawing group that deactivates the ring and directs electrophiles to the meta position (C4). However, C4 is already occupied by a methyl group.

  • The Heteroatom (Sulfur): The sulfur atom strongly activates the α -positions (C2 and C5)[1]. Because C2 is blocked by the ester, C5 becomes the most nucleophilic site on the ring.

  • The C4-Methyl Group: This electron-donating group further activates the adjacent C3 and C5 positions via inductive and hyperconjugative effects.

Consequently, the C5 position is highly activated by both the sulfur atom and the C4-methyl group, making it the primary target for Electrophilic Aromatic Substitution (EAS)[1]. The primary synthetic challenge is not regioselectivity, but chemoselectivity : preventing the radical bromination of the C4-methyl group (Wohl-Ziegler reaction) and avoiding polybromination.

SynthesisWorkflow Start Ethyl 4-methylthiophene-2-carboxylate Reagents NBS (1.05 eq) in DMF/CHCl3 Protect from light (0°C to RT) Start->Reagents EAS Electrophilic Aromatic Substitution (EAS) at C5 Position Reagents->EAS Ionic Pathway (Dark, Mild Temp) Radical Radical Bromination (Side Reaction) at C4-Methyl Group Reagents->Radical Radical Pathway (Light, Heat) Product Ethyl 5-bromo-4-methylthiophene-2-carboxylate (Target Product) EAS->Product Impurity Alkyl Bromide Impurity Radical->Impurity

Reaction pathways for the bromination of ethyl 4-methylthiophene-2-carboxylate.

Diagnostic Logic & Troubleshooting FAQs

TroubleshootingTree Issue Low Yield of Target Thiophene Check1 Check TLC/GC-MS: Is Starting Material present? Issue->Check1 Yes1 Incomplete Conversion Check1->Yes1 Yes No1 Over-bromination or Degradation Check1->No1 No Sol1 Increase time or add 0.1 eq NBS Yes1->Sol1 Sol2 Lower temp to 0°C, exclude light No1->Sol2

Troubleshooting logic tree for resolving low yields during thiophene bromination.

Q1: Why am I observing a mixture of the desired product and a bromomethyl side product? A: This indicates a chemoselectivity failure. N-Bromosuccinimide (NBS) can undergo two divergent pathways: the desired ionic EAS on the thiophene ring, or a radical bromination at the benzylic-like C4-methyl group. Radical pathways are initiated by UV light, heat, or peroxide contaminants in the solvent. Actionable Fix: Wrap your reaction flask entirely in aluminum foil to exclude ambient light. Maintain the reaction temperature strictly between 0 °C and room temperature. Ensure your solvent is anhydrous and peroxide-free.

Q2: My reaction suffers from incomplete conversion. How can I drive it to completion without causing over-bromination? A: Incomplete conversion often results from using degraded NBS. Over time, NBS degrades and releases Br2​ , losing its precise stoichiometry. Actionable Fix: Always recrystallize NBS from boiling water prior to use. If starting material persists (validate via GC-MS), add an additional 0.05 equivalents of NBS. Alternatively, applying mild ultrasonic irradiation has been proven to accelerate the NBS bromination of thiophenes, driving reactions to completion in minutes rather than hours[2].

Q3: What is the optimal solvent system for maximizing regioselectivity? A: Solvent polarity dictates the dominant mechanism. Non-polar solvents (e.g., carbon tetrachloride) favor radical pathways and should be avoided. Polar, aprotic solvents like N,N-Dimethylformamide (DMF) or polar halogenated solvents like Chloroform ( CHCl3​ ) stabilize the ionic bromonium intermediate, heavily favoring the EAS pathway at the C5 position[1].

Q4: How do I ensure the final product is stable during storage? A: Halogenated thiophene esters can slowly degrade if exposed to light, moisture, or residual acids. Actionable Fix: Store the purified ethyl 5-bromo-4-methylthiophene-2-carboxylate at 4 °C under an inert nitrogen or argon atmosphere.

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes built-in validation checks to ensure the reaction remains under your control at every step.

Step 1: Preparation & Setup

  • Dissolve ethyl 4-methylthiophene-2-carboxylate (1.0 eq) in anhydrous DMF (to achieve a 0.5 M concentration) in a round-bottom flask.

  • Validation Check: Ensure the solution is clear. Wrap the flask in aluminum foil to block radical initiation.

Step 2: Temperature Control & Reagent Addition

  • Cool the mixture to 0 °C using an ice bath.

  • Add freshly recrystallized N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes.

  • Causality: Portion-wise addition controls the exotherm and maintains a low local concentration of the electrophile, preventing polybromination[1].

Step 3: Reaction Monitoring

  • Allow the mixture to slowly warm to room temperature and stir for 4–6 hours.

  • Validation Check: Monitor via TLC (Hexanes/EtOAc 9:1). The reaction is complete when the starting material spot disappears. As the reaction progresses, succinimide (a byproduct) will begin to precipitate out of the DMF solution, serving as a visual indicator of reaction turnover.

Step 4: Quenching & Workup

  • Pour the reaction mixture into ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( ).

  • Wash the combined organic layers with 5% aqueous sodium thiosulfate ( Na2​S2​O3​ ).

  • Validation Check: Test the organic layer with starch-iodide paper. If it turns blue-black, electrophilic bromine is still present. Continue washing with Na2​S2​O3​ until the test is negative. This guarantees the complete neutralization of reactive bromine species.

Step 5: Isolation

  • Wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography if trace succinimide or dibrominated impurities persist.

Quantitative Performance Metrics

The following table summarizes expected yields and impurity profiles based on varied experimental parameters, allowing you to benchmark your results against established baselines.

Reaction Parameter / ConditionSolventTemp / LightExpected Yield (%)Primary Impurity Profile
Optimized EAS Pathway DMF0 °C to RT / Dark85 – 95%< 2% over-brominated
Ultrasonic Irradiation [2]EtOAcRT / Ultrasound> 90%Minimal (Accelerated conversion)
Elemental Bromine ( Br2​ )[1]Acetic AcidRT / Ambient70 – 80%5 – 10% polybrominated
Radical Conditions (Suboptimal) CHCl3​ Reflux / Light40 – 50%> 30% benzylic bromide (C4-methyl)

References

  • A novel method for the bromination of thiophenes Source: Tetrahedron Letters (via Academia.edu) URL:[Link]

Sources

Optimization

side reactions in ethyl 5-bromo-4-methylthiophene-2-carboxylate Suzuki coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when researchers attempt Suzuki-Miyaura cross-couplings on highly functionalized heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when researchers attempt Suzuki-Miyaura cross-couplings on highly functionalized heterocycles. Ethyl 5-bromo-4-methylthiophene-2-carboxylate presents a trifecta of synthetic challenges:

  • Steric Hindrance: The 4-methyl group is ortho to the reactive 5-bromo site, severely retarding the oxidative addition step.

  • Chemoselectivity: The C2-ethyl ester is highly susceptible to base-catalyzed hydrolysis under standard aqueous Suzuki conditions.

  • Catalyst Poisoning: The thiophene sulfur can coordinate to the palladium center, requiring carefully optimized ligand-to-metal ratios.

Below is a comprehensive troubleshooting guide, diagnostic logic tree, and a self-validating protocol designed to bypass these side reactions and maximize your cross-coupling yields.

Diagnostic Logic Tree

SuzukiTroubleshooting Start Reaction Issue Detected Issue1 Product is a Carboxylic Acid (Ester Hydrolysis) Start->Issue1 Issue2 Unreacted Starting Material (Steric Hindrance) Start->Issue2 Issue3 High Biaryl Formation (Homocoupling) Start->Issue3 Root1 Strong base (NaOH/Na2CO3) in aqueous solvent Issue1->Root1 Root2 4-Methyl group blocks Pd oxidative addition Issue2->Root2 Root3 O2 presence or slow transmetalation Issue3->Root3 Sol1 Switch to Cs2CO3 or KF Anhydrous conditions Root1->Sol1 Sol2 Use bulky, electron-rich ligands (SPhos, dppf) Root2->Sol2 Sol3 Rigorously degas solvent Slow addition of boronate Root3->Sol3

Diagnostic logic tree for identifying and resolving side reactions in hindered thiophene couplings.

FAQ & Troubleshooting Modules

Q1: Why am I isolating the carboxylic acid instead of my target ester product? A1: Base-Catalyzed Ester Hydrolysis. Standard Suzuki couplings typically employ aqueous basic conditions (e.g., Na2​CO3​ in Toluene/Water). At elevated temperatures (80–100 °C), the hydroxide or carbonate ions attack the electrophilic carbonyl carbon of the ethyl ester, leading to saponification. Causality & Solution: To prevent this, you must eliminate water and use a milder base. As established in field-proven methodologies,1[1]. Alternatively, using potassium fluoride (KF) in anhydrous toluene is highly effective for 2[2].

Q2: My reaction is sluggish, and I recover mostly unreacted thiophene starting material. What is causing this? A2: Steric Hindrance at the Oxidative Addition Step. The 4-methyl group creates a physical steric shield around the adjacent C5-Br bond. Causality & Solution: This bulk raises the activation energy required for the Pd(0) species to insert into the carbon-halogen bond. The catalytic cycle stalls at step one. To overcome this, you must use palladium precatalysts paired with bulky, electron-rich phosphine ligands (such as SPhos, XPhos, or bidentate ligands like dppf). The steric bulk of these ligands actually promotes reductive elimination later in the cycle, while their electron-rich nature 3[3].

Q3: I am seeing a large amount of symmetrical biaryl byproduct. How do I stop this? A3: Palladium-Catalyzed Homocoupling of the Boronic Acid. Causality & Solution: Because the oxidative addition into your hindered thiophene is slow, the boronic acid partner sits in the basic reaction mixture waiting for the Pd(II) intermediate. During this "kinetic window," trace oxygen can oxidize the phosphine ligands or the Pd(0) catalyst, triggering a side-cycle where 4[4]. Boronic acids are notoriously prone to5[5] when left unreacted. To fix this:

  • Rigorously degas all solvents (Freeze-Pump-Thaw is preferred over simple sparging).

  • Add the boronic acid slowly via a syringe pump to keep its active concentration low.

Quantitative Data Presentation

The following table synthesizes the expected reaction profiles based on the mechanistic principles discussed above. Notice how the choice of base and ligand directly dictates the side-reaction pathways.

Catalyst SystemBaseSolvent SystemTemp (°C)Target Cross-Coupled Yield (%)Ester Hydrolysis (%)Homocoupling (%)Unreacted Starting Material (%)
Pd(PPh3​)4​ (5 mol%) Na2​CO3​ (2 eq)Toluene/ H2​O (3:1)902545 1020
Pd(PPh3​)4​ (5 mol%) K3​PO4​ (2 eq)THF/ H2​O (5:1)7045151525
Pd(dppf)Cl2​ (5 mol%)KF (3 eq)Toluene (Anhydrous)10082<189
Pd2​(dba)3​
  • SPhos
Cs2​CO3​ (2 eq)1,4-Dioxane (Anhydrous)9088 <2 5 5

Self-Validating Experimental Protocol

Optimized Anhydrous Suzuki Coupling Workflow This protocol utilizes Pd2​(dba)3​ with SPhos and anhydrous Cs2​CO3​ to overcome the steric hindrance of the 4-methyl group while strictly preserving the C2-ethyl ester.

Step 1: Reagent Preparation & Degassing

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add ethyl 5-bromo-4-methylthiophene-2-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), and anhydrous Cs2​CO3​ (2.0 eq).

  • Add anhydrous 1,4-Dioxane (0.1 M relative to the thiophene).

  • Self-Validation Checkpoint 1 (Degassing): Perform three Freeze-Pump-Thaw cycles. During the final thaw under vacuum, the solvent must show absolutely no bubbling before backfilling with Argon. If bubbling persists, dissolved O2​ remains, which will cause homocoupling.

Step 2: Catalyst Activation & Reaction 4. Under a positive flow of Argon, quickly add Pd2​(dba)3​ (2.5 mol%, yielding 5 mol% Pd) and SPhos (10 mol%). 5. Seal the flask and heat to 90 °C in a pre-heated oil bath. 6. Self-Validation Checkpoint 2 (Catalyst Activation): Observe the solution. A transition from a heterogeneous yellow/orange suspension to a deep, homogeneous red/brown solution within 15 minutes validates the successful reduction to the active Pd(0) species.

Step 3: Reaction Monitoring & Quench 7. Self-Validation Checkpoint 3 (Kinetic Monitoring): Withdraw a 10 µL aliquot at the 2-hour mark under Argon. Quench in EtOAc/ H2​O and run TLC (Hexanes/EtOAc 4:1).

  • Logic Branch: If the boronic acid is entirely consumed but the thiophene starting material remains, protodeboronation or homocoupling has outpaced cross-coupling. Corrective Action: Spike the reaction with an additional 0.3 eq of boronic acid dissolved in 0.5 mL of degassed dioxane.

  • Once complete (typically 4–6 hours), cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), and concentrate under reduced pressure.

References

  • Benchchem. "Preventing homocoupling in Suzuki reactions with Ethyl 5-chlorothiophene-2-glyoxylate".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEro7zlX6cMbro3Eq1bn72AMRMmhxgquVa17lbnJvlg5B97NfQARzXId1Y3vdJpjZ32J7QyJBmN4o-My39hkXe8lWUgBO-xyxYtIorVslP6GKl9m8ySXwX3LjZvS0GZo5fSgJGVtKmoNZzjw4D_Vde__hq62S5pJoAUYVPTThB6WDAhtFHstmKQIkHLvWi1F4CO5DobPm_isv3kOkZyOyBHyT7v5pnWxYpW6RDjdO3pVv9e]
  • MDPI. "Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlS0s5pOWnX35JxR6YSMXbQSZCJV4FaSuKSfgYeneOj4RrZ3nOEZXMk6F_LJtai1qS8P3xD04Sbwx-Dc9fp4Bpb-nYXlqw-flDaCaPtuvxnad8ZSAoxCdTwa-pP7EYqU6hAczb]
  • Reddit. "Ester Stability under Suzuki/Buchwald Conditions".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxk-ZxuwTsk5mspoUOQUlikqhnnXmXEMZwVFwscz2l-VSKeUC_BbW7FmPyQeNyLvR79UmqDJMT3tSUVtNutgQXn3jeiCevG7RNMab8ekPzDw5Rnz56pzXJHco7zwCD-ZiSz76PAWqsvcVi-7E1eGaKuF-tURP_sMs9uK1innI5gWzP10AoEyLpNMnForRv_uAs3HPecHp8FOaE8Ed-ZZk=]
  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsDM8kYdw_qjgJXexhkHoUZtwxAZteuq390omtAhpUM6xakWhbAt6rvMjsFe6otMvQow3OdmIFLkopNhGQxli-nsOCYWGsB4eFxSYbiD3FJZGJ-9YpXfIRCVxpXfJ1ZygGkIK2f5iLm_ANQaM6qALkeYfFBldLMH8c_jhyCjA_SsMQsyywK0KNDg==]
  • Semantic Scholar. "Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxkHgfBGn1TC5QD8P5EsOUStx5iyU3qbm668x_ryN7XrrtCmnNCtDqbeS2QprlSIK3Set0V3sS_gNjyzP_Xt5bvh_l_UjRycjCPgpDz-sXd4DbYkOA8ORAsstyQNpEMFvHVlioVf1w4NNFiqjJm2T2ZwEfh2uM70IcocpX4HeTNdVLKmZHWqQDsw==]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Time for Ethyl 5-Bromo-4-Methylthiophene-2-Carboxylate Synthesis

For Researchers, Scientists, and Drug Development Professionals This technical support center provides in-depth guidance for the synthesis of ethyl 5-bromo-4-methylthiophene-2-carboxylate, a key intermediate in pharmaceu...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance for the synthesis of ethyl 5-bromo-4-methylthiophene-2-carboxylate, a key intermediate in pharmaceutical and materials science research. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to help you optimize your reaction outcomes, with a focus on minimizing reaction time while maximizing yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of ethyl 5-bromo-4-methylthiophene-2-carboxylate.

Issue 1: Low or No Conversion of Starting Material

  • Potential Cause A: Inactive Brominating Agent

    • N-Bromosuccinimide (NBS) is a common reagent for this transformation. However, it can decompose over time, especially if not stored properly. A yellowish or orange color indicates the presence of free bromine and decomposition, which can lead to inconsistent results.[1][2]

    • Solution:

      • Check Purity: Use only white, crystalline NBS.

      • Recrystallize if Necessary: If your NBS is discolored, it can be recrystallized from hot water to improve its purity.[1]

      • Proper Storage: Store NBS in a cool, dark, and dry environment to prevent decomposition.[1]

  • Potential Cause B: Insufficient Reaction Temperature or Time

    • Electrophilic aromatic substitution reactions are sensitive to temperature. If the temperature is too low, the reaction rate will be significantly slower.

    • Solution:

      • Monitor Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of the starting material, ethyl 4-methylthiophene-2-carboxylate.

      • Gradual Temperature Increase: If the reaction is sluggish at a lower temperature (e.g., 0°C), consider allowing it to slowly warm to room temperature.[2]

      • Extended Reaction Time: If starting material is still present after the initial reaction time, extending the duration may be necessary.[2]

  • Potential Cause C: Inappropriate Solvent

    • The polarity of the solvent can influence the reaction rate.

    • Solution:

      • Solvent Choice: Chlorinated solvents like dichloromethane (DCM) or chloroform are often effective for this bromination.[3] Acetonitrile is also a viable option.

      • Solvent Polarity: If the reaction is slow, switching to a more polar aprotic solvent might increase the rate. However, be aware that this can sometimes lead to over-bromination.[4]

Issue 2: Formation of Significant Side Products (Over-bromination)

  • Potential Cause A: Incorrect Stoichiometry of Brominating Agent

    • Using a large excess of the brominating agent (NBS or Br₂) is a common cause of di- or poly-brominated side products. The thiophene ring is electron-rich and susceptible to multiple substitutions.[2]

    • Solution:

      • Stoichiometric Control: Use a stoichiometric amount or only a slight excess (e.g., 1.0 to 1.1 equivalents) of the brominating agent.[2]

      • Slow Addition: Add the brominating agent portion-wise or as a dilute solution to maintain a low concentration in the reaction mixture. This can improve selectivity for the mono-brominated product.[2]

  • Potential Cause B: High Reaction Temperature

    • Higher temperatures can increase the rate of the desired reaction but may also promote the formation of multiple substitution products.[2]

    • Solution:

      • Low-Temperature Conditions: Perform the reaction at a lower temperature, such as 0-5°C, to enhance selectivity.[3]

Issue 3: Product Degradation or Unexpected Byproducts

  • Potential Cause A: Harsh Reaction Conditions

    • Elemental bromine (Br₂) is more reactive and less selective than NBS, which can lead to degradation of the starting material or product.[2]

    • Solution:

      • Milder Reagents: Use NBS as the preferred brominating agent for better control and selectivity.[2]

      • Inert Atmosphere: If oxidative side reactions are suspected, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Potential Cause B: Instability of Products

    • While the target compound is generally stable, related thenyl bromides can be unstable in the presence of acid.[1] A rapid and efficient work-up is always good practice.

    • Solution:

      • Prompt Work-up: Once the reaction is complete, proceed with the work-up without delay.

      • Neutralizing Wash: During the work-up, washing with a mild base like saturated sodium bicarbonate solution can help neutralize any acidic byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction time for the synthesis of ethyl 5-bromo-4-methylthiophene-2-carboxylate?

A1: The optimal reaction time is highly dependent on the reaction scale, temperature, and the specific activity of your brominating agent. A general guideline when using NBS in dichloromethane at 0-5°C is to monitor the reaction by TLC. The reaction is often complete within 1-4 hours. However, it is crucial to track the disappearance of the starting material to avoid prolonged reaction times that could lead to side product formation.[3]

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable eluent system (e.g., hexane:ethyl acetate mixtures) to achieve good separation between the starting material and the product. The starting material will be less polar than the brominated product. Staining with potassium permanganate can help visualize the spots if they are not UV-active. For more quantitative analysis, GC-MS can be employed.

Q3: What are the expected 1H and 13C NMR chemical shifts for the starting material and product?

  • Reference NMR Data for Similar Compounds:

    • Methyl thiophene-2-carboxylate: ¹H NMR (CDCl₃): δ 7.8 (d, 1H), 7.5 (d, 1H), 7.1 (t, 1H), 3.9 (s, 3H).

    • Ethyl 2-amino-4-methylthiophene-3-carboxylate: ¹H NMR (400 MHz, CDCl₃) δ 6.07 (s, 2H, NH₂), 5.82 (s, 1H, thiophene-H), 4.29 (q, J = 7.1 Hz, 2H, OCH₂), 2.28 (s, 3H, CH₃), 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃). ¹³C NMR (400 MHz, CDCl₃) δ 166.13, 164.17, 136.71, 106.72, 102.85, 59.54, 18.40, 14.40.[5][6]

Q4: What is the best method for purifying the final product?

A4: Column chromatography on silica gel is a standard and effective method for purifying ethyl 5-bromo-4-methylthiophene-2-carboxylate. A gradient elution with a mixture of hexane and ethyl acetate is typically used. The exact ratio will depend on the polarity of any impurities, but starting with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increasing the polarity is a good strategy.

Experimental Protocols and Data

Optimized Synthesis Protocol

This protocol is adapted from a general procedure for the direct bromination of ethyl 5-alkylthiophene-2-carboxylates and is expected to give a high yield of the desired product.[3]

Materials:

  • Ethyl 4-methylthiophene-2-carboxylate

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware, including a round-bottom flask, dropping funnel, and magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 4-methylthiophene-2-carboxylate (1.0 eq.) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Brominating Agent: Dissolve N-Bromosuccinimide (1.05 eq.) in dichloromethane and add it dropwise to the stirred solution of the thiophene ester over 20-30 minutes, maintaining the temperature at 0-5°C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C and monitor its progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

  • Work-up:

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Summary: Reaction Parameter Optimization
ParameterRecommended ConditionRationalePotential Issues if Deviated
Brominating Agent N-Bromosuccinimide (NBS)Milder and more selective than Br₂, leading to fewer side products.[2]Using Br₂ can lead to over-bromination and product degradation.[2]
Stoichiometry (NBS) 1.0 - 1.1 equivalentsMinimizes the formation of di-brominated byproducts.[2]Excess NBS will lead to significant over-bromination.
Temperature 0 - 5 °CEnhances selectivity for mono-bromination.[3]Higher temperatures can decrease selectivity and increase side product formation.[2]
Solvent Dichloromethane or ChloroformProvides good solubility for reactants and facilitates the reaction.[3]Highly polar solvents may increase the reaction rate but can also promote over-bromination.[4]
Reaction Time 1 - 4 hours (Monitor by TLC)Ensures complete conversion of the starting material without prolonged exposure to reaction conditions.Insufficient time leads to low yield; excessive time can increase side product formation.

Visualizing the Synthesis and Workflow

Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of ethyl 4-methylthiophene-2-carboxylate proceeds via an electrophilic aromatic substitution mechanism. The electron-rich thiophene ring attacks the electrophilic bromine species generated from NBS. The presence of the electron-donating methyl group at the 4-position and the electron-withdrawing ethyl carboxylate group at the 2-position directs the bromination to the 5-position, which is the most electronically favorable and sterically accessible site.[7]

Electrophilic Bromination Mechanism Thiophene Ethyl 4-methylthiophene-2-carboxylate Intermediate Sigma Complex (Arenium Ion) Thiophene->Intermediate Attack on Br⁺ NBS NBS NBS->Intermediate Product Ethyl 5-bromo-4-methylthiophene-2-carboxylate Intermediate->Product Deprotonation Succinimide Succinimide Intermediate->Succinimide Experimental Workflow Start Start: Dissolve Reactants Reaction Bromination Reaction (0-5°C, 1-4h) Start->Reaction Quench Quench with Na₂S₂O₃ Reaction->Quench Workup Aqueous Work-up (NaHCO₃, H₂O, Brine) Quench->Workup Dry Dry Organic Layer (Na₂SO₄) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify End Final Product Purify->End

Caption: Step-by-step workflow for synthesis and purification.

References

  • Reddit. (2026, March 7). Issues with bromination using N-Bromosuccinimide. r/Chempros. Retrieved from [Link]

  • Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium. ACS Publications. (2011). Retrieved from [Link]

  • Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. (2025). Retrieved from [Link]

  • Khanum, G., Fatima, A., Sharma, P., Srivastava, S. K., & Butcher, R. J. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCrData, 6(5), x210351. [Link]

  • RSC. (n.d.). Contents. Retrieved from [Link]

  • Reddit. (2018, January 22). I keep getting debrominated starting material and low conversion after lithiation. r/chemistry. Retrieved from [Link]

  • Arsenyan, P., & Paegle, E. (2010). A novel method for the bromination of thiophenes. Tetrahedron Letters, 51(1), 163-165. [Link]

  • Khanum, G., Fatima, A., Sharma, P., Srivastava, S. K., & Butcher, R. J. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCrData, 6(5), x210351. [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2020). Retrieved from [Link]

  • Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. (2024). Retrieved from [Link]

  • ResearchGate. (2020, June 22). How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality? Retrieved from [Link]

  • Reich, H. J. (2020, February 14). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Kobe University. (2023, July 24). Regiodivergent Synthesis of Brominated Pyridylthiophenes by Overriding the Inherent Substrate Bias. Retrieved from [Link]

  • Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. (2022). Retrieved from [Link]

  • Khanum, G., Fatima, A., Sharma, P., Srivastava, S. K., & Butcher, R. J. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCrData, 6(5), x210351. [Link]

  • ResearchGate. (n.d.). Effect of reaction temperature on the yield of... Retrieved from [Link]

  • Biotage. (2023, February 6). Can Reaction Temperature Impact Synthetic Product Yield and Purity? Retrieved from [Link]

  • Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. (2025). Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of temperature. Influence of Reaction Time on MME yield. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Ethyl 2-methyl 5-[(4-bromobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Mechanisms of bromination between thiophenes and NBS: A DFT investigation. (n.d.). Retrieved from [Link]

  • Asiri, A. M. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Molbank, 2003(3), M340. [Link]

  • 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. (n.d.). Retrieved from [Link]

  • Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. (2008). Retrieved from [Link]

  • Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting of Ethyl 5-bromo-4-methylthiophene-2-carboxylate

Welcome to the Technical Support Center for the synthesis and purification of ethyl 5-bromo-4-methylthiophene-2-carboxylate (CAS: 186521-81-3)[1]. This guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of ethyl 5-bromo-4-methylthiophene-2-carboxylate (CAS: 186521-81-3)[1]. This guide is designed for researchers, scientists, and drug development professionals who require high-purity thiophene building blocks for downstream cross-coupling reactions.

The standard synthesis of this compound involves the electrophilic aromatic bromination of ethyl 4-methylthiophene-2-carboxylate using N-bromosuccinimide (NBS)[2]. While this reaction is highly regioselective at the 5-position due to the activating effects of the sulfur atom and the methyl group, it can generate specific impurities that complicate isolation. This guide provides field-proven, self-validating methodologies to isolate your target compound with >97% purity[1].

Data Presentation: Impurity Profiling

Understanding the physicochemical differences between your target molecule and reaction byproducts is the foundation of successful purification.

Table 1: Physicochemical Properties and Removal Strategies for Common Impurities

Compound / ImpurityMW ( g/mol )Est. TLC Rf (Hexane:EtOAc 9:1)Primary Removal Strategy
Ethyl 5-bromo-4-methylthiophene-2-carboxylate (Target) 249.120.50N/A
Succinimide (NBS Byproduct)99.09Baseline (0.00)Aqueous Extraction (Water)
N-Bromosuccinimide (Unreacted Reagent)177.98Baseline (0.00)Aqueous Extraction (Na₂S₂O₃)
5-Bromo-4-methylthiophene-2-carboxylic acid (Hydrolysis)221.070.00 - 0.10Aqueous Extraction (NaHCO₃)
Ethyl 4-methylthiophene-2-carboxylate (Starting Material)170.230.45Silica Gel Chromatography
Ethyl 5-bromo-4-(bromomethyl)thiophene-2-carboxylate328.020.55Fractional Distillation / Repurification
Troubleshooting Guides & FAQs

Q1: How do I eliminate residual succinimide and unreacted NBS from the crude mixture? Causality: NBS is an active electrophilic brominating agent. If left unquenched, it can cause post-reaction over-bromination or degrade the product during concentration. Succinimide, the byproduct of NBS bromination, is highly polar and water-soluble, whereas your thiophene ester is lipophilic. Solution: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃). The thiosulfate reduces active electrophilic bromine (Br⁺) into inert bromide (Br⁻), converting residual NBS into succinimide. Follow this with multiple water washes to partition the succinimide into the aqueous phase. Self-Validating Check: Perform a starch-iodide test on the organic layer post-wash. A negative result (no blue/black color) confirms the complete removal of active oxidants.

Q2: My TLC shows a close-eluting spot just below the product. NMR confirms it is unreacted ethyl 4-methylthiophene-2-carboxylate. How do I separate them? Causality: The addition of a heavy, polarizable bromine atom increases the lipophilicity (logP) of the thiophene ring. Consequently, the brominated target product interacts less strongly with the polar silanol groups of normal-phase silica gel, causing it to elute slightly faster (higher Rf) than the non-brominated starting material. Solution: Separation requires high-resolution flash chromatography. Use a very shallow, isocratic solvent system (e.g., 1% to 2% ethyl acetate in hexanes) to maximize the separation factor (α) between the two bands.

Q3: I am detecting a +79 Da mass shift in my LC-MS, and NMR shows a missing methyl signal replaced by a singlet at ~4.5 ppm. What is this and how do I remove it? Causality: This indicates radical bromination at the 4-methyl group, forming ethyl 5-bromo-4-(bromomethyl)thiophene-2-carboxylate. This side reaction competes with Electrophilic Aromatic Substitution (EAS) if the reaction is exposed to strong light, peroxides, or excessive heat, which promote the homolytic cleavage of the N-Br bond[2]. Solution: Because the allylic bromide has a very similar polarity to the target compound, standard normal-phase chromatography is often ineffective. It is best to prevent this by running the reaction in the dark and strictly controlling the temperature (0 °C to room temperature). If already formed, fractional vacuum distillation or repurification via reverse-phase chromatography is required.

Q4: There is a baseline spot on my TLC and my isolated yield is lower than expected. Is the ester hydrolyzing? Causality: Yes. Thiophene-2-carboxylates can undergo hydrolysis if the workup is too basic or if the reaction mixture contains adventitious moisture combined with acidic byproducts (e.g., HBr generated during the reaction). Solution: Perform a mild basic wash using saturated aqueous sodium bicarbonate (NaHCO₃). This will deprotonate the free 5-bromo-4-methylthiophene-2-carboxylic acid, extracting it into the aqueous layer. Self-Validating Check: Acidify the separated aqueous layer to pH 2 using 1M HCl. If a white precipitate forms, hydrolysis occurred, and you have successfully recovered the free acid byproduct, confirming the mass balance of your reaction.

Experimental Protocols
Protocol A: Optimized Aqueous Workup & Extraction
  • Quench: Transfer the crude reaction mixture to a separatory funnel. Add 1 volume of saturated aqueous Na₂S₂O₃.

  • Agitate: Shake vigorously for 2 minutes, venting frequently to release pressure. Allow the layers to separate completely.

  • Extract: Collect the organic layer. Extract the aqueous layer twice with ethyl acetate or dichloromethane (depending on your primary reaction solvent).

  • Base Wash: Combine the organic layers and wash with 1 volume of saturated aqueous NaHCO₃ to remove acidic impurities and hydrolyzed ester.

  • Water Wash: Wash the organic layer with distilled water (3 × 1 volume) to remove residual reaction solvent (e.g., DMF) and succinimide.

  • Dry & Concentrate: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 35 °C.

Protocol B: Silica Gel Flash Chromatography
  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using hexanes as the slurry solvent. Ensure a flat, even sand bed on top to prevent band distortion.

  • Loading: Dissolve the crude concentrated oil from Protocol A in a minimum amount of dichloromethane. Apply evenly to the column head.

  • Elution: Elute using an isocratic mixture of 2% Ethyl Acetate in Hexanes.

  • Fraction Collection: Collect small fractions (e.g., 15-20 mL depending on scale). Spot every third fraction on a TLC plate.

  • Analysis: Develop TLC plates in 10% EtOAc/Hexanes. Combine fractions containing only the pure spot at Rf ~0.50 and concentrate.

Purification Workflow Visualization

PurificationWorkflow Start Crude Ethyl 5-bromo-4- methylthiophene-2-carboxylate Quench Na2S2O3 Quench & Aqueous Workup Start->Quench Check1 NBS/Succinimide Removed? Quench->Check1 Check1->Quench No BaseWash Sat. NaHCO3 Wash (Removes Free Acid) Check1->BaseWash Yes Chromatography Silica Gel Chromatography (Hexane:EtOAc Gradient) BaseWash->Chromatography Check2 Starting Material Removed? Chromatography->Check2 Pure Pure Target Compound (>97% Purity) Check2->Pure Yes Fail Repurify via Distillation or Modify Synthesis Check2->Fail No

Logical decision tree for the purification of ethyl 5-bromo-4-methylthiophene-2-carboxylate.

References
  • Title: A novel method for the bromination of thiophenes Source: ResearchGate (Ultrasonics Sonochemistry) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Ethyl 5-bromo-4-methylthiophene-2-carboxylate Reactions

Welcome to the Technical Support Center for ethyl 5-bromo-4-methylthiophene-2-carboxylate . This building block is highly valued in medicinal chemistry and materials science for synthesizing complex thiophene architectur...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for ethyl 5-bromo-4-methylthiophene-2-carboxylate . This building block is highly valued in medicinal chemistry and materials science for synthesizing complex thiophene architectures. However, researchers frequently encounter significant roadblocks when modifying the 5-position of this molecule.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. By understanding the fundamental causality behind reaction failures—specifically the interplay between steric bulk and electronic effects—you can implement self-validating protocols that ensure reproducible success.

Core Challenge: The Steric and Electronic Bottleneck

The primary difficulties in reacting ethyl 5-bromo-4-methylthiophene-2-carboxylate arise from the 4-methyl group .

Steric hindrance occurs when the physical bulk of a molecule's substituents prevents other molecules from approaching the reactive site[1]. Because the 4-methyl group is positioned ortho to the reactive carbon-bromine bond, it acts as a physical barricade. During palladium-catalyzed cross-coupling reactions, the bulky phosphine ligands on the palladium catalyst physically clash with this methyl group[2].

When the desired oxidative addition and transmetalation steps are sterically retarded, the long-lived Pd(II) intermediate becomes highly susceptible to competing side reactions—most notably hydrodehalogenation (debromination) , which yields the undesired ethyl 4-methylthiophene-2-carboxylate[3].

Mechanism SM Ethyl 5-bromo-4-methyl thiophene-2-carboxylate OA Oxidative Addition Intermediate SM->OA Pd0 Pd(0) Catalyst Pd0->OA Trans Transmetalation OA->Trans PdH Pd-H Formation (Protic Source) OA->PdH Competing Pathway Hindrance Steric Hindrance (4-Methyl Group) Hindrance->OA Retards Hindrance->Trans Retards Prod Target Coupled Product Trans->Prod Reductive Elimination Side Debrominated Byproduct PdH->Side Reductive Elimination

Caption: Mechanistic pathways showing how steric hindrance promotes debromination.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling

When performing Suzuki-Miyaura, Stille, or Buchwald-Hartwig reactions on this substrate, failure typically manifests in one of three ways. Use the diagnostic workflow below to identify and resolve your specific issue.

Troubleshooting Start Reaction Failure Low Yield Analyze Analyze Crude by GC-MS/NMR Start->Analyze Unreacted High Unreacted SM (Steric Blockade) Analyze->Unreacted Debrom Debrominated Byproduct (Hydrodehalogenation) Analyze->Debrom Homocoup Boronic Acid Homocoupling (Oxidative Side Reaction) Analyze->Homocoup Sol1 Switch to Bulky Ligands (e.g., SPhos, XPhos) Unreacted->Sol1 Sol2 Use Anhydrous Conditions Lower Temperature Debrom->Sol2 Sol3 Strict Degassing Slow Boronic Acid Addition Homocoup->Sol3

Caption: Workflow for diagnosing and resolving cross-coupling failures.

Issue A: High Recovery of Unreacted Starting Material
  • Causality: The standard Pd(PPh3)4 catalyst lacks the electron density and precise spatial geometry required to force oxidative addition into the sterically shielded C-Br bond[4].

  • Solution: Upgrade to a catalyst system featuring bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos. These ligands are specifically designed to accelerate coupling in sterically demanding environments[5]. Alternatively, replacing triphenylphosphine with tris(2-thienyl)phosphine (Pd(PTh3)4) has been shown to increase yields for hindered thiophenes[4].

Issue B: Significant Debromination (Hydrodehalogenation)
  • Causality: Debromination is driven by the formation of a palladium-hydride (Pd-H) species, which reductively eliminates with the thiophene ring[3]. The hydride source is almost always a protic impurity (water, alcohol) or an inappropriate base[6]. Because the 4-methyl group slows down the desired transmetalation, the Pd(II) intermediate has ample time to find a proton and undergo this side reaction.

  • Solution: Enforce strictly anhydrous conditions. Switch from weaker, water-dependent bases (like Na2CO3) to anhydrous potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3)[7],[5].

Quantitative Data: Reaction Optimization Matrix

The following table summarizes the expected outcomes when applying different catalytic systems to ortho-methyl bromothiophenes, allowing you to select the optimal conditions based on empirical data.

Catalyst / Ligand SystemBase & Solvent SystemTemp (°C)Expected YieldMajor Identified Byproduct
Pd(PPh3)4 (5 mol%)Na2CO3 (aq) / Toluene80< 40%Debrominated thiophene (High)
Pd(PTh3)4 (5 mol%)K2CO3 / DMF9065 - 75%Unreacted SM (Moderate)
Pd(OAc)2 + tBu-JohnPhosCs2CO3 / Toluene100~ 80%Homocoupled boronic acid (Low)
Pd2(dba)3 + SPhos K3PO4 / 1,4-Dioxane:H2O (5:1) 90 > 85% Minimal to None

Data synthesized from established protocols for sterically hindered thiophene cross-couplings[4],[7],[5].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol for the Suzuki-Miyaura Coupling of Ethyl 5-bromo-4-methylthiophene-2-carboxylate includes built-in validation checkpoints. If a checkpoint fails, halt the experiment and correct the variable.

Reagents:

  • Ethyl 5-bromo-4-methylthiophene-2-carboxylate (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd2(dba)3 (0.02 eq) and SPhos (0.04 eq)

  • Anhydrous K3PO4 (2.0 eq)

  • 1,4-Dioxane / Water (5:1 v/v)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon three times.

    • Causality: Removes trace surface moisture that acts as a hydride source for debromination[3].

  • Reagent Loading: Add the bromothiophene, arylboronic acid, K3PO4, Pd2(dba)3, and SPhos to the flask.

    • Validation Checkpoint 1: Inspect the Pd2(dba)3. It should be a deep purple/black powder. If it has turned brown or grey, it has degraded and will result in unreacted starting material.

  • Solvent Addition & Degassing: Add the 1,4-dioxane/water mixture. Sparge the solution with argon for 15-20 minutes.

    • Causality: Oxygen promotes the oxidative homocoupling of the arylboronic acid, consuming your reagent before it can react with the sterically hindered thiophene[6].

  • Reaction Execution: Heat the mixture to 90 °C for 12 hours under a positive pressure of argon.

    • Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (Rf ~0.6, strongly UV active) should disappear, replaced by a new, often highly fluorescent spot corresponding to the extended conjugated biaryl system.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4, and concentrate under reduced pressure.

Frequently Asked Questions (FAQs)

Q: Why am I seeing a large amount of ethyl 4-methylthiophene-2-carboxylate in my crude NMR? A: This is the debrominated (hydrodehalogenated) byproduct. It forms when a palladium-hydride (Pd-H) species undergoes reductive elimination with the thiophene intermediate[3]. To fix this, ensure strictly anhydrous conditions, switch to a non-protic solvent, and use a bulky ligand like SPhos to accelerate the desired transmetalation step over the side reaction[5].

Q: Can I use a Grignard reaction instead of cross-coupling to functionalize the 5-position? A: Forming a Grignard reagent directly from this substrate is notoriously difficult due to the electron-withdrawing ester group and steric hindrance. Furthermore, Grignard reagents are highly basic and react readily with protic compounds, leading to debromination[8]. A more reliable method is a lithium-halogen exchange.

Q: How do I successfully perform a lithium-halogen exchange without protonating the ring? A: 5-halothiophenes are highly basic once lithiated and will scavenge protons from any available source[8]. Use strictly anhydrous THF, cool the reaction to -78 °C, and use exactly 2 equivalents of t-BuLi. The first equivalent performs the halogen exchange, while the second immediately reacts with the generated t-BuBr to form isobutylene gas. This prevents the t-BuBr from acting as an electrophile or proton source, securing your lithiated intermediate[8].

Q: Will the ester at the 2-position hydrolyze during a Suzuki coupling? A: Under standard Suzuki conditions (e.g., K3PO4 or Na2CO3 at 80-90 °C in aqueous mixtures), the ethyl ester is generally stable. However, if you use stronger bases like NaOH or KOH, or push temperatures above 100 °C for extended periods, you risk saponification of the ester into the corresponding carboxylic acid.

References

  • ChemTalk. "Steric Hindrance." [Link]

  • ResearchOnline@JCU. "Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review."[Link]

  • Master Organic Chemistry. "Steric Hindrance (Is Like A Fat Goalie)."[Link]

  • MDPI. "Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene."[Link]

  • JMCCT. "Cross-Coupling Reactions Guide."[Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Ethyl 5-bromo-4-methylthiophene-2-carboxylate Couplings

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing cross-coupling reactions—specifically Suzuki-Miyaura couplings—using ethyl 5-bromo-4-methylthi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing cross-coupling reactions—specifically Suzuki-Miyaura couplings—using ethyl 5-bromo-4-methylthiophene-2-carboxylate .

This substrate presents a unique trifecta of chemical challenges:

  • Steric Hindrance: The C4-methyl group sits directly ortho to the reactive C5-bromide, severely impeding the transmetalation step.

  • Chemoselectivity: The C2-ethyl ester is highly susceptible to saponification (hydrolysis) under standard basic coupling conditions.

  • Catalyst Poisoning: The electron-rich thiophene sulfur can coordinate with palladium, leading to off-cycle resting states and eventual catalyst degradation (Pd black).

Below, you will find our diagnostic workflow, frequently asked questions, troubleshooting guides, and a self-validating standard operating protocol (SOP) to ensure reproducible, high-yield couplings.

Decision Matrix: Catalyst & Condition Selection

The following logical workflow dictates the optimal catalyst and base selection based on the steric demands of your coupling partner and the sensitivity of the ethyl ester.

CatalystSelection Start Substrate: Ethyl 5-bromo-4-methylthiophene-2-carboxylate CheckSterics Coupling Partner Sterics? Start->CheckSterics Bulky High Steric Hindrance (ortho-substituted Ar-B(OH)2) CheckSterics->Bulky NotBulky Low Steric Hindrance (para-substituted Ar-B(OH)2) CheckSterics->NotBulky CatXPhos Pd2(dba)3 / XPhos Highly active for bulky substrates Bulky->CatXPhos CatBulky Pd(OAc)2 / SPhos Standard for hindered thiophenes NotBulky->CatBulky BaseCheck Base & Solvent Selection (Prevent Ester Saponification) CatXPhos->BaseCheck CatBulky->BaseCheck MildBase K3PO4 or Cs2CO3 Dioxane/H2O (4:1), 80°C BaseCheck->MildBase Standard Anhydrous KF or K3PO4 (anhydrous) Toluene, 100°C BaseCheck->Anhydrous Water-sensitive

Caption: Decision matrix for catalyst and base selection in hindered thiophene cross-couplings.

Quantitative Catalyst Performance Data

To establish a baseline for your experimental design, we have summarized the expected performance of various catalyst/ligand systems when coupling ethyl 5-bromo-4-methylthiophene-2-carboxylate with a standard phenylboronic acid [1].

Catalyst / Ligand SystemBaseSolvent SystemExpected Yield (%)Ester Hydrolysis RiskMechanistic Notes
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/H₂O20 - 40%ModeratePoor conversion. Small cone angle of PPh₃ fails to force reductive elimination against the C4-methyl group.
Pd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane/H₂O50 - 65%LowBidentate ligand stabilizes Pd but slows down the sterically demanding transmetalation step.
Pd(OAc)₂ / SPhos (2 mol%)K₃PO₄Dioxane/H₂O85 - 95%LowOptimal. Monoligated Pd(0) accelerates oxidative addition; steric bulk forces rapid reductive elimination.
Pd₂(dba)₃ / XPhos (2 mol%)Cs₂CO₃Toluene80 - 90%Very LowBest reserved for di-ortho-substituted boronic acids. Anhydrous conditions completely protect the ester [2].

Frequently Asked Questions (FAQs)

Q: Why does my reaction stall at 30% conversion when using standard Pd(PPh₃)₄? A: The stalling is a direct result of the C4-methyl group. In the catalytic cycle, transmetalation requires the boronic acid to approach the Pd(II) center. The steric clash between the C4-methyl and the incoming aryl group drastically raises the transition state energy. Because Pd(PPh₃)₄ forms a relatively crowded bis-ligated Pd(0) resting state, the catalytic cycle bottlenecks at transmetalation, allowing competing pathways (like catalyst aggregation into Pd black) to dominate. Switching to a bulky dialkylbiaryl phosphine (like SPhos) forces a highly reactive monoligated L1​Pd(0) state that easily accommodates bulky substrates [3].

Q: How do I prevent the hydrolysis of the ethyl ester at the C2 position? A: The ethyl ester is highly electrophilic due to the electron-withdrawing nature of the thiophene ring. Using strong bases like NaOH, KOH, or even prolonged heating with Na₂CO₃ in water will cause saponification. To prevent this, use mild, weakly nucleophilic bases such as K₃PO₄ or Cs₂CO₃ . If your boronic acid is stable, you can also run the reaction under strictly anhydrous conditions using KF in toluene, which entirely eliminates the possibility of hydrolysis.

Q: I am observing significant amounts of protodeboronated starting material (unreacted boronic acid turning into the corresponding arene). How can I fix this? A: Protodeboronation is a competitive side-reaction that occurs when transmetalation is too slow. Because the C4-methyl group slows down transmetalation, the boronic acid sits in the basic aqueous mixture and degrades. To fix this:

  • Accelerate transmetalation: Switch to a more active catalyst system (e.g., Pd(OAc)₂/SPhos).

  • Reduce water content: Shift your solvent ratio from 2:1 Dioxane:Water to 4:1 or 10:1.

  • Slow addition: Add the boronic acid via a syringe pump over 2 hours to keep its steady-state concentration low.

Troubleshooting Guide

Issue: Formation of Pd Black (Catalyst Precipitation)
  • Diagnostic: The reaction mixture turns from a clear yellow/orange to opaque black within the first 30 minutes, accompanied by halted conversion.

  • Causality: The thiophene sulfur coordinates to the Pd(0) center, displacing weaker ligands. Without sufficient steric bulk to protect the metal center, the unligated palladium atoms agglomerate into inactive metallic nanoparticles (Pd black).

  • Resolution: Increase the Ligand-to-Palladium ratio. If using Pd(OAc)₂ and SPhos at a 1:1 ratio, increase it to 1:2.5 . The excess ligand ensures the Pd center remains fully coordinated, preventing sulfur-induced agglomeration.

Issue: High Levels of Boronic Acid Homocoupling (Biaryl Formation)
  • Diagnostic: GC/MS or LC/MS shows a large peak corresponding to the dimer of your boronic acid, with low yields of the desired cross-coupled thiophene.

  • Causality: Homocoupling is typically driven by the presence of molecular oxygen ( O2​ ), which oxidizes the Pd(II) intermediate, or by a sluggish oxidative addition step that allows the Pd(II)-aryl species to undergo transmetalation twice.

  • Resolution:

    • Implement rigorous degassing. Do not just sparge with nitrogen; use three cycles of Freeze-Pump-Thaw .

    • Ensure the C5-bromide is fully active by verifying the purity of your ethyl 5-bromo-4-methylthiophene-2-carboxylate (degraded batches with free Br₂ can poison the reaction).

Standard Operating Procedure (SOP): Self-Validating Protocol

This protocol utilizes the optimized Pd(OAc)₂ / SPhos system to couple ethyl 5-bromo-4-methylthiophene-2-carboxylate with a standard arylboronic acid, specifically engineered to prevent ester hydrolysis.

Materials Required:
  • Ethyl 5-bromo-4-methylthiophene-2-carboxylate (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • SPhos (0.05 equiv, 5 mol%)

  • K₃PO₄ (anhydrous) (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane / HPLC-grade Water (4:1 ratio, 10 mL total)

Step-by-Step Methodology:
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the thiophene substrate, arylboronic acid, and K₃PO₄.

  • Degassing the Solvent: In a separate flask, prepare the Dioxane/Water (4:1) mixture. Sparge with ultra-pure Argon for 30 minutes.

  • Catalyst Loading: Transfer the flask to a nitrogen-filled glovebox (or use standard Schlenk techniques). Add Pd(OAc)₂ and SPhos.

    • Self-Validation Checkpoint 1: The solid mixture should appear pale orange/yellow.

  • Solvent Addition: Add the degassed solvent mixture (10 mL) to the Schlenk flask via syringe. Seal the flask and stir at room temperature for 5 minutes.

    • Self-Validation Checkpoint 2: The solution should transition to a clear, bright yellow color, indicating the successful reduction of Pd(II) to the active SPhos-Pd(0) species.

  • Heating: Transfer the flask to a pre-heated oil bath at 80°C . Stir vigorously (800 rpm) for 4-6 hours. Do not exceed 80°C to protect the ethyl ester.

  • Monitoring: At 4 hours, take a 50 µL aliquot, dilute with EtOAc, wash with water, and analyze via TLC (Hexanes:EtOAc 8:2).

    • Self-Validation Checkpoint 3: The starting material ( Rf​≈0.6 ) should be consumed, replaced by a highly UV-active product spot ( Rf​≈0.4−0.5 ).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) to neutralize the basic phosphate and quench the reaction. Extract the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • Takale, B. S., & Kong, F.-Y. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI Applied Sciences. URL:[Link]

  • Hameury, S., et al. (2018). Balancing steric and electronic effects of bidentate, mixed P,N ligands to control Kumada catalyst transfer polycondensation of a sterically hindered thiophene. Polymer Chemistry (RSC). URL:[Link]

  • Liu, J., et al. (2021). An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. Frontiers in Chemistry. URL:[Link]

Troubleshooting

Technical Support Center: Solvent Effects on Ethyl 5-bromo-4-methylthiophene-2-carboxylate Reactions

An in-depth guide to navigating the complexities of solvent selection for reactions involving ethyl 5-bromo-4-methylthiophene-2-carboxylate. Welcome to the Technical Support Center for reactions involving ethyl 5-bromo-4...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to navigating the complexities of solvent selection for reactions involving ethyl 5-bromo-4-methylthiophene-2-carboxylate.

Welcome to the Technical Support Center for reactions involving ethyl 5-bromo-4-methylthiophene-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges related to solvent selection in their synthetic workflows. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

The choice of solvent is a critical parameter in synthetic chemistry, influencing everything from reaction rates and yields to selectivity and catalyst stability.[1][2][3] This is particularly true for palladium-catalyzed cross-coupling reactions, which are frequently employed to functionalize heteroaromatic halides like our title compound.[1][2] This guide will address common issues and questions in a practical, Q&A format, grounded in established chemical principles and supported by authoritative literature.

Core Concepts: Why Does the Solvent Matter So Much?

Before diving into specific reaction types, let's establish the fundamental roles a solvent plays. Understanding these principles is key to rational solvent selection.

  • Solubility: The most basic function is to dissolve reactants, reagents, and catalyst complexes to allow them to interact in the solution phase. For many cross-coupling reactions, this means dissolving an organic halide, an organometallic reagent, and an inorganic base—a significant challenge.[1]

  • Catalyst Activation and Stability: Solvents can directly participate in the activation of palladium precatalysts and the stabilization of the active catalytic species.[1][4] For instance, some solvents can dissociate palladium acetate trimers into more reactive monomers or even act as reducing agents to generate the active Pd(0) species.[1] Conversely, strongly coordinating solvents can sometimes displace essential ligands, inhibiting the reaction.[3][5]

  • Influence on Reaction Mechanism & Rate: Solvents stabilize or destabilize transition states, directly impacting the reaction rate. In nucleophilic aromatic substitution (SNAr), polar aprotic solvents are known to dramatically increase reaction rates.[6] In palladium catalysis, the solvent can influence the rate-determining step, be it oxidative addition or reductive elimination.[7]

  • Selectivity: In substrates with multiple reactive sites, the solvent can be the deciding factor in which site reacts.[4] This is often attributed to the solvent's ability to stabilize different transition states or to coordinate to the catalyst, thereby altering its steric and electronic properties.[8]

Quick Reference: Properties of Common Solvents

The following table provides a quick reference to the properties of solvents frequently used in reactions with thiophene derivatives. A solvent's dielectric constant (ε) is a common, though not absolute, measure of its polarity.[9][10]

SolventAbbreviationDielectric Constant (ε) at 20-25°CClassBoiling Point (°C)
WaterH₂O80.1Polar Protic100
Dimethyl SulfoxideDMSO46.7Polar Aprotic189
AcetonitrileMeCN37.5Polar Aprotic82
N,N-DimethylformamideDMF36.7Polar Aprotic153
MethanolMeOH32.7Polar Protic65
EthanolEtOH24.6Polar Protic78
Acetone-20.7Polar Aprotic57
TetrahydrofuranTHF7.6Polar Aprotic66
1,4-Dioxane-2.2Non-polar / Weakly Polar Aprotic101
Toluene-2.4Non-polar111
Hexane-1.9Non-polar69

Data sourced from multiple references.[9][11][12][13]

Troubleshooting Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool. However, its application to thiophene substrates can be fraught with challenges.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling of ethyl 5-bromo-4-methylthiophene-2-carboxylate is giving low yields. What's the first thing I should investigate regarding the solvent?

A1: The first and most critical aspect to investigate is the solvent system, specifically the ratio of the organic solvent to water.[14] Suzuki couplings typically require an aqueous base to activate the boronic acid for transmetalation.[15]

  • Causality: The organic solvent (e.g., 1,4-dioxane, THF, toluene) ensures the solubility of your thiophene substrate and the palladium catalyst.[15][16] Water is required to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄). An improper balance can lead to poor solubility of one or more components, resulting in a sluggish or incomplete reaction.[15][17] For thiophene substrates, a mixture like 1,4-dioxane/water (often in a 4:1 or similar ratio) is a common starting point as it effectively solubilizes both the organic and inorganic reagents.[16][18]

Q2: I'm observing a significant amount of a side product that appears to be just the de-brominated starting material (protodeboronation of my coupling partner). How is the solvent involved?

A2: You are likely observing protodeboronation of the boronic acid, a very common side reaction in Suzuki couplings.[15][19] The solvent system, particularly the amount of water and the nature of the organic co-solvent, plays a crucial role here.

  • Causality: While some water is essential for the reaction, an excess can promote the undesired cleavage of the C-B bond, replacing it with a C-H bond.[14][19] This is especially problematic with electron-rich or sterically hindered boronic acids.

  • Troubleshooting Steps:

    • Reduce Water Content: Carefully control the amount of water. Try reducing the ratio from 4:1 dioxane/water to 8:1 or even 10:1.[14]

    • Switch to a Less Polar System: Consider switching to a solvent system like toluene/water. The lower polarity can sometimes disfavor the protodeboronation pathway.

    • Use Anhydrous Conditions (with caution): While less common, some protocols use anhydrous conditions with a base like KF. This is not a standard approach and requires careful optimization.

Q3: Can the choice of solvent affect my catalyst's activity? I see palladium black precipitating out.

A3: Absolutely. The formation of palladium black is a classic sign of catalyst decomposition, and the solvent is a key factor in catalyst stability.[15]

  • Causality: The ideal solvent helps to stabilize the active Pd(0) species within the catalytic cycle. Some polar aprotic solvents like DMF, while excellent for solubilizing reagents, can sometimes lead to faster catalyst decomposition at high temperatures.[20] Ethereal solvents like 1,4-dioxane and THF are often a good compromise, offering sufficient polarity while being relatively benign to the catalyst.[6]

Experimental Protocol: Solvent Screening for Suzuki Coupling

This protocol provides a systematic approach to optimizing the solvent system for your reaction.

  • Setup: In parallel, prepare several oven-dried reaction vials equipped with stir bars.

  • Reagent Addition: To each vial, add ethyl 5-bromo-4-methylthiophene-2-carboxylate (1.0 equiv), the arylboronic acid (1.2 equiv), a suitable base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition:

    • Vial 1: Add 1,4-Dioxane/H₂O (4:1)

    • Vial 2: Add 1,4-Dioxane/H₂O (10:1)

    • Vial 3: Add Toluene/H₂O (10:1)

    • Vial 4: Add THF/H₂O (4:1)

    • Vial 5: Add DMF/H₂O (10:1)

  • Degassing: Seal the vials and thoroughly degas each mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Reaction: Place all vials in a pre-heated aluminum block at 90-100 °C and stir for a predetermined time (e.g., 12 hours).

  • Analysis: After cooling, quench the reactions and analyze the crude reaction mixtures by LC-MS or GC-MS to determine conversion and the ratio of product to side products (e.g., de-brominated starting material).

Troubleshooting Workflow: Suzuki Coupling

Suzuki_Troubleshooting cluster_solvent Solvent Optimization start Low Yield in Suzuki Coupling check_reagents Verify Reagent Quality (Substrate, Boronic Acid, Catalyst, Base) check_conditions Review Reaction Conditions (Temp, Time, Inertness) solvent_issue Investigate Solvent System solubility Poor Solubility Observed? solvent_issue->solubility side_products Side Products Observed? (e.g., Protodeboronation) solubility->side_products No change_solvent Switch to more solubilizing system (e.g., Dioxane/H2O, DMF/H2O) solubility->change_solvent Yes catalyst_death Catalyst Decomposition? (Pd Black) side_products->catalyst_death No reduce_water Reduce H2O content (e.g., 10:1 organic/H2O) side_products->reduce_water Yes change_solvent2 Switch to more stable system (e.g., Toluene, Dioxane). Avoid high temp DMF. catalyst_death->change_solvent2 Yes end Optimized Reaction catalyst_death->end No change_solvent->end switch_organic Switch to less polar organic solvent (e.g., Toluene) reduce_water->switch_organic Still problematic? switch_organic->end change_solvent2->end Solvent_Selection cluster_suzuki Suzuki Recommendations cluster_heck Heck Recommendations cluster_buchwald Buchwald Recommendations cluster_snar SNAr Recommendations start Select Reaction Type suzuki Suzuki Coupling start->suzuki heck Heck Reaction start->heck buchwald Buchwald-Hartwig start->buchwald snar SNAr start->snar suzuki_solv Start with Ethereal/Water Mix (e.g., Dioxane/H₂O 4:1) heck_solv Use Polar Aprotic (e.g., DMF, NMP) buchwald_solv Use Non-polar/Ethereal (e.g., Toluene, Dioxane) snar_solv Use Polar Aprotic (e.g., DMSO, DMF) buchwald_avoid AVOID: MeCN, Chlorinated Solvents buchwald_solv->buchwald_avoid

Caption: Recommended starting solvents for common reaction types.

Troubleshooting Guide 4: Nucleophilic Aromatic Substitution (SNAr)

While less common for bromo-thiophenes without strong electron-withdrawing groups, SNAr can be a viable pathway under certain conditions (e.g., with highly potent nucleophiles).

Frequently Asked Questions (FAQs)

Q1: Under what conditions might an SNAr reaction occur, and what is the role of the solvent?

A1: SNAr reactions typically require an aromatic ring that is "activated" by at least one strong electron-withdrawing group (like a nitro group) positioned ortho or para to the leaving group. [21][22]For your specific substrate, the ester group provides some activation, but a reaction would likely require a strong nucleophile and forcing conditions. The solvent's role is to accelerate the reaction, often dramatically.

  • Causality: The mechanism involves the attack of a nucleophile on the aromatic ring, forming a negatively charged intermediate called a Meisenheimer complex. [22]Polar aprotic solvents like DMSO and DMF are ideal for this. They are polar enough to dissolve the reagents but, crucially, they do not have acidic protons to form hydrogen bonds with the nucleophile. [23][24]This leaves the nucleophile "naked" and highly reactive, accelerating the initial attack. [23] Q2: How do polar protic solvents affect SNAr reactions?

A2: Polar protic solvents (like water, ethanol, methanol) are generally poor choices for SNAr reactions as they significantly slow them down. [24]

  • Causality: These solvents possess acidic protons (-OH, -NH) that can form strong hydrogen bonds with the nucleophile. [9][24]This creates a "solvent cage" around the nucleophile, stabilizing it and reducing its energy and reactivity. [23]A large amount of energy is then required to strip these solvent molecules away before the nucleophile can attack the aromatic ring, resulting in a much slower reaction rate.

References

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]

  • Villegas-Escobar, N., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis. [Link]

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]

  • Villegas-Escobar, N., et al. (2021). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science. [Link]

  • Scribd. Dielectric Constants of Common Solvents. [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]

  • EliScholar. (2019). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. [Link]

  • Christensen, M., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. ACS Publications. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • WordPress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? [Link]

  • ACS Publications. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. [Link]

  • Khan, I., et al. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]

  • Orango. (2025). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. [Link]

  • The Periodic Table. Examples of High Polarity Solvents. [Link]

  • Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents. [Link]

  • ResearchGate. Effect of bases and solvents on the Heck coupling. [Link]

  • ACS Publications. Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). [Link]

  • University of Michigan. Dielectric Constant of Common solvents. [Link]

  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • PMC. (2015). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

  • MDPI. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. [Link]

  • PMC. (2022). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. [Link]

  • Wikipedia. Heck reaction. [Link]

  • University of Windsor. Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. [Link]

  • LOCKSS. (2010). RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Organic Chemistry Portal. Heck Reactions in the Presence of P(t-Bu)3. [Link]

  • PubMed. (2022). Heck reaction of N-heteroaryl halides for the concise synthesis of chiral α-heteroaryl-substituted heterocycles. [Link]

  • ResearchGate. Heck reaction of aryl halides and heteroaryl halides catalyzed by Pd(II). [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Institute of Science, Nagpur. Aromatic Nucleophilic Substitution Reaction. [Link]

  • Harvard DASH. Concerted nucleophilic aromatic substitutions. [Link]

Sources

Optimization

Technical Support Center: Temperature Control in Ethyl 5-Bromo-4-Methylthiophene-2-Carboxylate Synthesis

Welcome to the Technical Support Center. Ethyl 5-bromo-4-methylthiophene-2-carboxylate (CAS: 186521-81-3) is a highly valued intermediate in medicinal chemistry and drug development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Ethyl 5-bromo-4-methylthiophene-2-carboxylate (CAS: 186521-81-3) is a highly valued intermediate in medicinal chemistry and drug development. Its synthesis typically relies on the direct bromination of ethyl 4-methylthiophene-2-carboxylate using N-bromosuccinimide (NBS).

Because the starting material contains both an electron-rich thiophene ring and an allylic/benzylic-like 4-methyl group, it possesses competing reactive sites. This guide provides an in-depth mechanistic breakdown, validated protocols, and troubleshooting steps to help you master temperature control—the critical master switch that dictates regioselectivity in this reaction.

Mechanistic Causality: Why Temperature Dictates Regioselectivity

To achieve high yields of the target molecule, chemists must exploit the activation energy differences between two distinct mechanistic pathways:

  • Electrophilic Aromatic Substitution (EAS): The thiophene ring is highly nucleophilic at the empty 5-position. EAS is kinetically favored at low temperatures (0 °C to 25 °C) in polar solvents because the transition state requires relatively low activation energy[1][2]. Under these controlled conditions, NBS acts as a source of electrophilic bromine (Br⁺), selectively attacking the ring[2].

  • Free-Radical Substitution (Wohl-Ziegler Bromination): At elevated temperatures (>60 °C) or in the presence of light and radical initiators, the N–Br bond in NBS undergoes homolytic cleavage to form bromine radicals. These radicals abstract a hydrogen atom from the 4-methyl group, leading to side-chain bromination[3]. According to Hammond's postulate, this hydrogen abstraction step is endothermic with a "late" transition state, making it highly sensitive to temperature and the stability of the resulting radical intermediate[3].

MechanisticPathway SM Ethyl 4-methylthiophene-2-carboxylate + N-Bromosuccinimide (NBS) Path_EAS Low Temp (0°C to 25°C) Polar Solvent (e.g., DMF) SM->Path_EAS Electrophilic Aromatic Substitution (EAS) Path_Radical High Temp (>60°C) or Radical Initiators SM->Path_Radical Free Radical Substitution Target Ethyl 5-bromo-4-methylthiophene-2-carboxylate (Target: Ring Bromination) Path_EAS->Target Kinetically Favored Impurity2 Polybrominated Degradants (Impurity: Exothermic Runaway) Path_EAS->Impurity2 If Temp Spikes >30°C Impurity1 Ethyl 4-(bromomethyl)thiophene-2-carboxylate (Impurity: Side-chain Bromination) Path_Radical->Impurity1 Thermodynamically Favored Path_Radical->Impurity2 Prolonged Heating

Divergent bromination pathways of ethyl 4-methylthiophene-2-carboxylate dictated by temperature.

Quantitative Data: Temperature and Solvent Effects

The table below summarizes how varying the thermal and solvent environment shifts the primary reaction mechanism and alters the final product distribution[1][2][3].

Reaction TemperatureSolvent SystemPrimary MechanismMajor ProductExpected Yield / Purity
0 °C to 25 °C DMF or AcetonitrileEASEthyl 5-bromo-4-methylthiophene-2-carboxylate >90% / >95%
-30 °C to 0 °C AcetonitrileEASTarget (Maximum regioselectivity)>95% / >99%
>60 °C (Reflux) CCl₄ or AcetonitrileFree RadicalEthyl 4-(bromomethyl)thiophene-2-carboxylate<20% Target
Uncontrolled Exotherm DMFMixed / RunawayPolybrominated degradants & Isomer mixtures<50% Target

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in In-Process Controls (IPC) to prevent thermal runaway—a common cause of batch failure in exothermic brominations[3].

Workflow Step1 1. Substrate Dissolution (DMF, Cool to 0°C) Step2 2. Portion-wise NBS (Maintain < 5°C) Step1->Step2 Step3 3. Gradual Warming (Hold at 20-25°C) Step2->Step3 Exotherm Controlled Step4 4. IPC via HPLC (Check Conversion) Step3->Step4 After 2-4 hrs Step4->Step3 <98% Conversion (Extend Time) Step5 5. Quench & Workup (Ice water / Na2S2O3) Step4->Step5 >98% Conversion

Step-by-step temperature-controlled workflow for regioselective NBS bromination.

Step-by-Step Methodology:
  • Substrate Dissolution: Dissolve 1.0 equivalent of ethyl 4-methylthiophene-2-carboxylate in anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN) (approx. 5-10 volumes).

    • Causality: Polar solvents stabilize the ionic intermediates of the EAS pathway, steering the reaction away from radical formation[3].

  • Initial Cooling: Cool the reaction vessel to 0 °C using an ice-water bath under an inert nitrogen atmosphere.

    • Causality: Establishing a thermal baseline prevents the initial heat of reaction from triggering radical initiation[1].

  • Portion-wise NBS Addition: Add 1.05 equivalents of N-bromosuccinimide (NBS) in 4 to 5 equal portions over 30-45 minutes. Monitor the internal temperature continuously. Do not allow the internal temperature to exceed 5 °C during addition.

    • Causality: Bromination with NBS is highly exothermic[3]. Bulk addition causes a temperature spike, providing the activation energy for homolytic N–Br cleavage, which leads to methyl-group bromination and polybromination[2][3].

  • Gradual Warming & Maturation: Once addition is complete, remove the ice bath and allow the mixture to naturally warm to room temperature (20 °C - 25 °C). Stir for 2 to 4 hours.

    • Causality: While 0 °C ensures safe addition, warming to room temperature provides the mild kinetic energy required to drive the EAS reaction to completion without crossing the threshold for radical formation[1][2].

  • In-Process Control (IPC): Sample the reaction and analyze via HPLC or TLC.

    • Self-Validation: The reaction is deemed complete when the starting material is <2%. If >2%, continue stirring at 25 °C. Do not heat the reaction to force completion.

  • Quench and Workup: Pour the reaction mixture into ice-cold water containing 5% sodium thiosulfate (Na₂S₂O₃).

    • Causality: Sodium thiosulfate reduces any unreacted NBS or trace Br₂, instantly halting both EAS and radical pathways. The ice water precipitates the product and removes the polar solvent.

Troubleshooting & FAQs

Q1: I am detecting ethyl 4-(bromomethyl)thiophene-2-carboxylate in my final product. How do I prevent this? A1: This impurity is the result of free-radical allylic bromination. It indicates that your reaction absorbed too much thermal or photonic energy. Ensure that your reaction flask is shielded from direct sunlight (which can initiate radicals) and strictly maintain the internal temperature below 25 °C. Furthermore, ensure your NBS is freshly recrystallized; degraded NBS can contain free elemental bromine (Br₂), which complicates the reaction mechanism[3].

Q2: The reaction stalls at 80% conversion when kept at 0 °C. Should I heat it to 40 °C to push it to completion? A2: No. Heating to 40 °C risks initiating the radical pathway and generating polybrominated side products[3]. Instead, allow the reaction to naturally warm to room temperature (25 °C)[1]. If it still stalls, you may add an additional 0.05 equivalents of NBS at 0 °C, then warm back to 25 °C.

Q3: Why did my reaction mixture turn dark brown, accompanied by a sudden release of heat and multiple peaks on the HPLC? A3: You experienced an uncontrolled exothermic runaway[3]. When NBS is added too quickly, the localized heat cannot dissipate. This thermal spike causes the rapid decomposition of NBS and non-selective bromination of both the thiophene ring and the methyl group. To fix this, strictly adhere to the portion-wise addition protocol (Step 3) and ensure vigorous mechanical stirring to eliminate localized hot spots.

Q4: Can I use elemental bromine (Br₂) instead of NBS to save costs? A4: While Br₂ can technically be used for thiophene bromination, NBS is highly recommended as a safer, solid alternative that provides superior regiocontrol for this specific substrate[3]. Br₂ is significantly more reactive and exothermic, making temperature control much more difficult and increasing the likelihood of over-bromination[3].

References

  • Sigma-Aldrich.
  • TCI Chemicals. "TCI Practical Example: Bromination Reaction Using N-Bromosuccinimide".
  • BenchChem.
  • National Center for Biotechnology Information (PMC).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion of Ethyl 5-bromo-4-methylthiophene-2-carboxylate

Introduction Ethyl 5-bromo-4-methylthiophene-2-carboxylate is a highly valuable building block in drug discovery, frequently utilized to install functionalized thiophene moieties via Palladium-catalyzed cross-coupling re...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 5-bromo-4-methylthiophene-2-carboxylate is a highly valuable building block in drug discovery, frequently utilized to install functionalized thiophene moieties via Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, application scientists routinely encounter stalled reactions and low conversion rates (often <20%) when using this specific substrate.

As a Senior Application Scientist, I have designed this technical guide to address the structural and mechanistic bottlenecks of this molecule. By understanding the causality behind the failures—specifically the steric hindrance of the 4-methyl group and the coordinating nature of the thiophene sulfur—you can implement the field-proven, self-validating protocols below to achieve >95% conversion.

Mechanistic Bottlenecks: Why Conversion Fails

The low reactivity of ethyl 5-bromo-4-methylthiophene-2-carboxylate is driven by two competing phenomena that disrupt the standard Palladium catalytic cycle:

  • Steric Hindrance at the Oxidative Addition / Transmetalation Steps: The methyl group at the C4 position is ortho to the C5 bromide. This creates significant steric clash that [1]. Even if oxidative addition occurs, the bulky intermediate severely restricts the geometry required for transmetalation with the boronic acid, slowing the reaction rate to a crawl[2].

  • Catalyst Poisoning via Sulfur Coordination: Heteroaryl substrates containing sulfur act as competing ligands. The thiophene sulfur can irreversibly coordinate to the active Palladium(0) or Palladium(II) centers, displacing phosphine ligands and leading to[1].

Mechanism Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Steric Clash from 4-Methyl) Pd0->OxAdd Ar-Br PdII Pd(II) Intermediate (Risk of Sulfur Poisoning) OxAdd->PdII TransMet Transmetalation (Slowed by Ortho-Bulk) PdII->TransMet Boronic Acid + Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Pd-Catalytic Cycle highlighting steric and poisoning failure points.

Diagnostic FAQs

Q1: My reaction stalls at 15-20% conversion, but TLC shows the boronic acid is completely consumed. What is happening? A: This is a classic symptom of protodeboronation or homocoupling outcompeting the cross-coupling cycle. Because the steric hindrance of the 4-methyl group drastically slows down the transmetalation step, the boronic acid remains exposed to the base and heat for too long, leading to its degradation[1]. Actionable Insight: Use a highly active, bulky ligand (like XPhos or SPhos) to accelerate the catalytic cycle, and consider adding the boronic acid in portions[3].

Q2: The reaction mixture turns black within 10 minutes of heating. Is the catalyst dead? A: Yes. The rapid formation of a black precipitate indicates that the active Pd(0) species has aggregated into inactive Palladium nanoparticles. This is caused by either inadequate degassing (oxygen exposure) or severe[3]. Actionable Insight: Ensure strict inert atmosphere techniques (freeze-pump-thaw) and switch from standard triphenylphosphine (PPh3) ligands to dialkylbiaryl phosphine ligands that stabilize the Pd center[4].

Q3: Can I just increase the temperature to 120°C to force the reaction past the steric barrier? A: Brute-force heating is not recommended for this specific substrate. Elevated temperatures will accelerate the hydrolysis of the ethyl ester (saponification) if water and base are present, leading to a complex mixture of products. Instead of increasing temperature, increase the catalytic efficiency by[5].

Troubleshooting Start Issue: Conversion < 20% Visual Visual Check of Reaction Start->Visual Black Rapid Black Precipitate (Pd Aggregation) Visual->Black Yellow Solution Remains Clear/Yellow (Catalyst Alive, Reaction Slow) Visual->Yellow Action1 Action: Strict Degassing & Switch to Buchwald Ligand Black->Action1 Action2 Action: Increase Base Strength (e.g., K3PO4) & Temp Yellow->Action2

Decision tree for diagnosing low conversion in bromothiophene couplings.

Quantitative Data: Catalyst & Condition Optimization

To demonstrate the causality of ligand choice on overcoming steric and electronic barriers, the following table summarizes typical conversion rates for the Suzuki-Miyaura coupling of ethyl 5-bromo-4-methylthiophene-2-carboxylate with a standard arylboronic acid across different catalytic systems.

Catalyst SystemBase / SolventTemp (°C)TimeConversion (%)Primary Failure Mode
Pd(PPh3)4 (5 mol%)Na2CO3 / Dioxane:H2O9016h< 15%Catalyst poisoning (black ppt)
Pd(dppf)Cl2 (5 mol%)K2CO3 / DMF:H2O9016h45 - 50%Slow transmetalation
Pd(OAc)2 + SPhosK3PO4 / Toluene:H2O1008h85 - 90%Minor protodeboronation
Pd2(dba)3 + XPhos K3PO4 / Dioxane:H2O 90 4h > 95% None (Optimized)

Data synthesized from established optimization parameters for sterically hindered heteroaryl halides[2][3][4].

Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol utilizes Pd2(dba)3 and XPhos. The extreme steric bulk of the XPhos ligand forces the formation of a highly reactive monoligated Pd(0) species, which easily inserts into the hindered C-Br bond while preventing the thiophene sulfur from coordinating to the metal center[3]. This is a self-validating system: specific visual in-process controls (IPCs) are embedded to ensure the reaction is proceeding correctly before committing to the full heating cycle.

Materials:

  • Ethyl 5-bromo-4-methylthiophene-2-carboxylate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd2(dba)3 (2.5 mol% = 5 mol% Pd)

  • XPhos (10 mol%)

  • Anhydrous K3PO4 (3.0 equiv)

  • 1,4-Dioxane / HPLC-grade H2O (4:1 ratio)

Step-by-Step Methodology:

  • Reagent Loading: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the ethyl 5-bromo-4-methylthiophene-2-carboxylate, arylboronic acid, and K3PO4.

    • Causality: K3PO4 is used instead of Na2CO3 because its higher solubility and basicity accelerate the transmetalation of sterically hindered substrates.

  • Solvent Degassing: Add the 1,4-Dioxane and H2O. Sparge the biphasic mixture with Argon for a minimum of 30 minutes using a submerged needle.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative degradation of the electron-rich XPhos ligand and the Pd(0) species[1].

  • Catalyst Addition: Under a positive flow of Argon, quickly add Pd2(dba)3 and XPhos. The solution should initially appear deep red/burgundy (characteristic of the Pd-dba complex).

  • Activation & Heating (In-Process Control): Seal the flask and heat to 90°C. Within 10-15 minutes, the solution should transition from deep red to a clear, bright yellow or orange.

    • Self-Validation Check: This color change confirms the successful generation of the active monoligated Pd(0)-XPhos complex. If the solution turns black, the degassing step failed, and the reaction must be aborted and restarted.

  • Monitoring: Stir vigorously at 90°C for 4 hours. Monitor by LC-MS or TLC. The bulky ligand ensures that oxidative addition occurs rapidly, outcompeting side reactions.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium residues. Wash with brine, dry over Na2SO4, and concentrate for purification.

References

  • Title: Organoborane coupling reactions (Suzuki coupling) | Source: PMC - NIH | URL: [Link]

  • Title: Problems with Suzuki coupling | Source: Reddit (r/Chempros) | URL: [Link]

  • Title: Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters | Source: ACS Publications | URL: [Link]

  • Title: Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Source: ACS Publications | URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of Ethyl 5-Bromo-4-methylthiophene-2-carboxylate

Welcome to the Technical Support Center for the synthesis of ethyl 5-bromo-4-methylthiophene-2-carboxylate . This guide is engineered for researchers, medicinal chemists, and drug development professionals who require hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of ethyl 5-bromo-4-methylthiophene-2-carboxylate . This guide is engineered for researchers, medicinal chemists, and drug development professionals who require high-fidelity, scalable protocols for thiophene functionalization.

Below, you will find a mechanistic breakdown of the reaction, a self-validating experimental protocol, quantitative byproduct profiling, and an advanced FAQ section to help you troubleshoot and optimize your yields.

Mechanistic Overview & Directing Effects

The conversion of ethyl 4-methylthiophene-2-carboxylate to its 5-bromo derivative relies on an Electrophilic Aromatic Substitution (EAS). The regioselectivity of this transformation is governed by competing electronic effects on the thiophene ring:

  • Activation by Sulfur: The heteroatom strongly donates electron density via the +M effect, heavily activating the α -positions (C2 and C5) 1.

  • Deactivation by the Ester: The ethyl ester at C2 is an electron-withdrawing group that deactivates the ring but directs incoming electrophiles to the meta positions (C4 and C5).

  • Steric Hindrance: The C3 position is sterically shielded by the adjacent ester and the C4-methyl group.

Because C2 is occupied and C5 benefits from both the sulfur's activation and the ester's meta-directing influence, the C5 position becomes the most nucleophilic site. Using a mild brominating agent like N-Bromosuccinimide (NBS) ensures that the electrophilic attack is highly selective 2.

Reaction Pathway & Byproduct Topology

Pathway SM Ethyl 4-methylthiophene- 2-carboxylate (Starting Material) NBS NBS (1.05 eq) DMF, 0°C to RT SM->NBS Electrophilic Aromatic Substitution Product Ethyl 5-bromo-4-methylthiophene- 2-carboxylate (Desired Product) NBS->Product Major Pathway (C5-position) Dibromo Ethyl 3,5-dibromo- 4-methylthiophene- 2-carboxylate (Over-bromination) Product->Dibromo Excess NBS / High Temp (C3-position) Radical Ethyl 5-bromo- 4-(bromomethyl)thiophene- 2-carboxylate (Benzylic Bromination) Product->Radical Light / Heat / Radicals (4-Methyl group) Hydrolysis 5-Bromo-4-methylthiophene- 2-carboxylic acid (Ester Hydrolysis) Product->Hydrolysis H2O / Acidic Workup (Ester Cleavage)

Mechanistic pathway of ethyl 4-methylthiophene-2-carboxylate bromination and byproduct formation.

Standard Operating Procedure: NBS Bromination

This protocol is designed as a self-validating system . The causality behind the solvent choice and workup steps ensures that impurities are systematically eliminated based on their partition coefficients.

Step-by-Step Methodology:

  • Preparation & Radical Suppression: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent (e.g., 10 mmol ) of ethyl 4-methylthiophene-2-carboxylate in 20 mL of anhydrous N,N-Dimethylformamide (DMF). Crucial: Wrap the flask entirely in aluminum foil. Causality: Excluding UV/visible light prevents the homolytic cleavage of NBS, shutting down the radical benzylic bromination pathway at the 4-methyl group.

  • Thermal Control: Purge the flask with Argon and cool the solution to 0∘C using an ice-water bath.

  • Electrophilic Addition: Add 1.05 equivalents ( 10.5 mmol ) of freshly recrystallized NBS portion-wise over 30 minutes. Causality: Portion-wise addition at 0∘C mitigates the exothermic nature of the EAS, preventing local thermal spikes that provide the activation energy required for C3 over-bromination.

  • Reaction Monitoring: Stir at 0∘C for 1 hour, then allow the mixture to slowly warm to room temperature. Monitor the reaction via TLC (Hexanes/EtOAc 9:1, UV visualization). The starting material will typically be consumed within 2–4 hours.

  • Self-Validating Workup: Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL ). Combine the organic layers and wash vigorously with distilled water ( 5×50 mL ) followed by brine ( 1×50 mL ). Causality: DMF and the succinimide byproduct are highly polar and water-soluble. The aggressive 5x water wash acts as a thermodynamic sink, quantitatively partitioning these impurities into the aqueous waste while the hydrophobic product remains in the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.

Quantitative Data: Byproduct Profiling

Understanding the analytical signatures of your byproducts is essential for rapid troubleshooting. Use the table below to cross-reference your crude 1H NMR and Mass Spectrometry data against common structural deviations 3.

Byproduct IdentityStructural DeviationTypical Crude AbundanceAnalytical Signature ( 1H NMR, CDCl3​ / MS)
Ethyl 3,5-dibromo-4-methylthiophene-2-carboxylate Over-bromination at C3 5–15% (if >1.05 eq NBS used)NMR: Absence of the aromatic C3-H singlet ( ∼7.5 ppm ).MS: Distinct M, M+2, M+4 isotope pattern (1:2:1 ratio).
Ethyl 5-bromo-4-(bromomethyl)thiophene-2-carboxylate Radical bromination at 4- CH3​ 2–8% (if exposed to light)NMR: Shift of the methyl singlet ( ∼2.2 ppm ) downfield to a deshielded −CH2​Br singlet ( ∼4.5 ppm ).
5-Bromo-4-methylthiophene-2-carboxylic acid Ester hydrolysis <5% (moisture dependent)NMR: Disappearance of ethyl signals (quartet ∼4.3 ppm , triplet ∼1.3 ppm ); appearance of broad −OH peak.

Troubleshooting Guides & FAQs

Q1: I am observing significant amounts of the 3,5-dibromo byproduct. How can I suppress this? A: The thiophene ring is highly electron-rich. Even after the C5 position is brominated, the ring retains enough nucleophilicity to undergo further electrophilic attack at the C3 position if excess brominating agent is present. Actionable Solution: Strictly limit your NBS stoichiometry to 1.00–1.05 equivalents. Ensure strict temperature control ( 0∘C ) during addition. If dibromination persists, consider switching the solvent from DMF to a less polar mixture (e.g., CHCl3​ /Acetic Acid 1:1), which slightly decelerates the reaction rate and improves kinetic selectivity.

Q2: My NMR shows a singlet at 4.5 ppm , indicating benzylic bromination at the 4-methyl group. What went wrong? A: Bromination at the 4-methyl position occurs via a free-radical mechanism (Wohl-Ziegler bromination) rather than an electrophilic aromatic substitution. NBS is highly prone to homolytic cleavage when exposed to ambient light or heat, generating bromine radicals that abstract hydrogen from the allylic/benzylic methyl group. Actionable Solution: You must rigorously exclude light by wrapping the reaction vessel in aluminum foil. Do not heat the reaction above room temperature, and ensure your glassware is free of trace radical initiators (like peroxides found in old ether solvents).

Q3: My ester is hydrolyzing into 5-bromo-4-methylthiophene-2-carboxylic acid during the reaction. How do I prevent this? A: Ester cleavage in this context is typically driven by adventitious water reacting with acidic byproducts (such as trace HBr generated during the reaction). This is a notorious issue if you attempt this synthesis using elemental bromine ( Br2​ ) in glacial acetic acid. Actionable Solution: Utilize the NBS/DMF protocol outlined above, ensuring all solvents are anhydrous. If hydrolysis occurs during the aqueous workup, quench the reaction mixture with a mild buffer (e.g., saturated aqueous NaHCO3​ ) to neutralize any HBr before it can catalyze the ester cleavage.

Q4: The reaction stalls with unreacted starting material, even after 24 hours. Why? A: The most common culprit for a stalled NBS bromination is degraded reagent. NBS degrades over time upon exposure to atmospheric moisture, forming succinimide and elemental bromine (evidenced by the powder turning yellow or brown). This alters the active stoichiometry of the electrophile. Actionable Solution: Pure NBS must be stark white. Recrystallize your NBS from boiling water (working rapidly to minimize hydrolysis), dry it thoroughly under high vacuum overnight, and store it in a desiccator protected from light.

References

  • BenchChem. Technical Support Center: Managing Side Products in the Bromination of Thiophene-2-Carboxylic Acid.
  • Vaia (Organic Chemistry). Thiophene: Bromination & Reduction.
  • MDPI. Development of Perylene-Based Non-Fullerene Acceptors through Bay-Functionalization Strategy (NBS Bromination Selectivity).

Sources

Troubleshooting

challenges in the scale-up of ethyl 5-bromo-4-methylthiophene-2-carboxylate reactions

Welcome to the Technical Support Center for the scale-up synthesis of ethyl 5-bromo-4-methylthiophene-2-carboxylate [1]. This portal is designed for process chemists and drug development professionals dealing with the un...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of ethyl 5-bromo-4-methylthiophene-2-carboxylate [1]. This portal is designed for process chemists and drug development professionals dealing with the unique thermodynamic, kinetic, and mass-transfer challenges associated with halogenating electron-rich heterocycles.

Below, you will find a mechanistic workflow, a targeted troubleshooting guide, quantitative process data, and a self-validating standard operating procedure (SOP) to ensure high-fidelity scale-up.

Mechanistic Workflow & Reaction Causality

The bromination of [2] to yield the 5-bromo derivative relies on exploiting the nucleophilicity of the 5-position. However, the presence of the 4-methyl group introduces a competing radical pathway. Understanding the causality between your reactor conditions and the dominant mechanistic pathway is critical to preventing batch failure.

Pathway SM Ethyl 4-methylthiophene- 2-carboxylate SEAr Electrophilic Aromatic Substitution (Ionic) SM->SEAr Controlled Temp (0-5°C) Darkness Radical Homolytic Cleavage (Radical Pathway) SM->Radical Light / Heat Radical Initiators Reagent N-Bromosuccinimide (NBS) in DMF / MeCN Reagent->SEAr Reagent->Radical Target Ethyl 5-bromo-4-methylthiophene- 2-carboxylate (Desired) SEAr->Target High Regioselectivity Side2 Over-brominated Species SEAr->Side2 Excess NBS Side1 4-(Bromomethyl)thiophene Derivative (Impurity) Radical->Side1 Benzylic Bromination

Fig 1: Mechanistic pathways in the bromination of ethyl 4-methylthiophene-2-carboxylate.

Troubleshooting & FAQs

Q: Why does our reaction slurry become unstirrable at 60% conversion when using NBS in ethyl acetate? A: This is a classic mass-transfer limitation. As the reaction progresses, N-Bromosuccinimide (NBS)[3] is consumed and succinimide is generated. Succinimide has poor solubility in moderately polar solvents like ethyl acetate at low temperatures (0–5 °C). The precipitation of succinimide drastically increases the viscosity of the slurry, leading to localized concentration gradients, poor heat dissipation, and subsequent over-bromination. Solution: Switch to a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN). These solvents maintain both NBS and succinimide in solution, ensuring homogeneous kinetics and reliable scale-up.

Q: We detect a significant +79 m/z impurity in our LC-MS. How do we suppress this? A: A +79 m/z shift relative to the target mass indicates either over-bromination (the 3,5-dibromo derivative) or a structural isomer. If it is an isomer, it is almost certainly the 4-(bromomethyl)thiophene derivative. The 4-methyl group is highly susceptible to free-radical benzylic bromination. Solution: Ensure the reactor is strictly shielded from ambient light (using amber glass or foil wrapping) to prevent homolytic cleavage of the N–Br bond. Maintain the internal temperature below 10 °C to kinetically favor the ionic Electrophilic Aromatic Substitution (SEAr) at the highly activated 5-position.

Q: Is liquid bromine (Br₂) a viable alternative to NBS for multi-kilogram campaigns? A: While Br₂ offers superior atom economy compared to NBS, its high vapor pressure, severe toxicity, and highly exothermic reaction profile make it challenging for standard batch reactors. If Br₂ must be used, it is best implemented in a , which offers superior heat dissipation and space-time yields compared to batch processing[4]. Alternatively, consider green in situ bromine generation using NaBr and H₂O₂[5].

Q: How can I isolate the product without using silica gel chromatography? A: Chromatography is not viable for multi-kilogram scale-up. Instead, leverage solubility differentials. After quenching with aqueous sodium thiosulfate to neutralize residual electrophilic bromine, extract the product into an organic solvent like Methyl tert-butyl ether (MTBE). Wash the organic layer extensively with water to partition the DMF and succinimide into the aqueous waste stream. The crude ethyl 5-bromo-4-methylthiophene-2-carboxylate[6] can then be purified via vacuum distillation.

Quantitative Data Summarization

The table below summarizes the kinetic and operational trade-offs of various bromination strategies for thiophene derivatives based on process chemistry literature[4],[3],[5].

ParameterTraditional BatchMild Batch (Recommended)Continuous FlowGreen Oxidation
Reagent Liquid Br₂N-Bromosuccinimide (NBS)Liquid Br₂ (Neat/Flow)NaBr + H₂O₂
Solvent AcOH or CHCl₃DMF or MeCNSolvent-freeWater / EDC
Temperature 0 °C to 25 °C0 °C to 20 °CRoom Temp60 °C
Typical Yield 70% - 80%85% - 95%>85%>90%
Scale-Up Risk High (Exothermic, toxic)Low (Controlled addition)Low (Low hold-up volume)Medium (Peroxide handling)
Primary Advantage High atom economySafe, homogeneousExtreme space-time yieldAvoids toxic Br₂, low waste

Standard Operating Procedure (SOP): Scalable Batch Protocol

Objective: Regioselective bromination of ethyl 4-methylthiophene-2-carboxylate using NBS in DMF. System Validation: This protocol is designed as a self-validating system. Temperature limits act as built-in kinetic controls against radical pathways, and the thiosulfate quench ensures safe downstream handling.

Step 1: Reactor Preparation & Substrate Dissolution

  • Equip a jacketed glass reactor (shielded from light) with a mechanical stirrer, internal thermocouple, and nitrogen line.

  • Charge the reactor with ethyl 4-methylthiophene-2-carboxylate (1.0 equiv) and anhydrous DMF (5 volumes).

  • Causality: Light shielding prevents radical initiation. DMF ensures the succinimide byproduct remains soluble, preventing catastrophic mass-transfer failure.

Step 2: Cryogenic Cooling

  • Circulate coolant to bring the internal mixture to 0–5 °C.

  • Causality: Low temperatures kinetically favor the SEAr pathway at the 5-position over the higher-activation-energy radical bromination at the 4-methyl group.

Step 3: Electrophilic Addition

  • Add N-Bromosuccinimide (1.05 equiv)[3] in 5 equal portions over 90 minutes.

  • Monitor the internal thermocouple strictly; do not allow the temperature to exceed 10 °C.

  • Causality: Portion-wise addition prevents thermal runaway. A slight stoichiometric excess (1.05 eq) ensures full conversion without driving over-bromination (3,5-dibromo formation).

Step 4: Reaction Maturation & In-Process Control (IPC)

  • Stir at 5 °C for 30 minutes, then allow to warm to 20 °C over 2 hours.

  • Validate reaction completion via HPLC or TLC (Hexane/EtOAc). The reaction is self-validating when the starting material peak is <1%.

Step 5: Active Bromine Quenching

  • Cool the reactor back to 5 °C. Slowly add 10% aqueous sodium thiosulfate (Na₂S₂O₃) (1 volume).

  • Causality: Thiosulfate instantly reduces any unreacted electrophilic bromine to inert bromide, preventing downstream oxidation or toxicity during extraction.

Step 6: Isolation & Purification

  • Extract the aqueous mixture with MTBE (3 volumes).

  • Wash the organic layer with water (3 × 3 volumes) to completely partition the DMF and succinimide into the aqueous phase.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via vacuum distillation.

References

  • Continuous Flow Bromination - Bromination of Thiophene in Micro Reactors. Letters in Organic Chemistry (Bentham Science). [Link]

  • Green Atom-Efficient Bromination - Continuous Synthesis and Separation of p-Bromobenzyl Bromide Using Atom-Efficient Bromination without Any Organic Effluent. Organic Process Research & Development (ACS Publications).[Link]

Sources

Optimization

Technical Support Center: Optimizing Stoichiometry for Ethyl 5-Bromo-4-methylthiophene-2-carboxylate Reactions

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with ethyl 5-bromo-4-methylthiophene-2-carboxylate (MW: 249.12 g/mol )[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with ethyl 5-bromo-4-methylthiophene-2-carboxylate (MW: 249.12 g/mol )[1]. This bifunctional building block presents unique stoichiometric challenges: the C5-bromide is primed for transition-metal-catalyzed cross-coupling, but its reactivity is sterically hindered by the adjacent C4-methyl group. Simultaneously, the C2-ethyl ester is susceptible to undesired hydrolysis under basic reaction conditions.

The following troubleshooting guides, protocols, and data summaries are designed to help you establish self-validating, high-yielding experimental workflows.

Part 1: Suzuki-Miyaura Cross-Coupling Troubleshooting

Q1: Why am I observing significant protodehalogenation instead of the desired cross-coupled product?

Causality: The C4-methyl group introduces significant steric bulk adjacent to the C5-bromide. During the Suzuki-Miyaura catalytic cycle, this steric hindrance severely slows down the transmetalation step. When transmetalation is delayed, the intermediate Pd(II)-aryl complex has a prolonged lifetime, making it highly susceptible to protodehalogenation—a deleterious side reaction where the palladium is replaced by a proton sourced from the solvent or from boronic acid degradation pathways[2]. Stoichiometric Optimization: To outcompete protodehalogenation, you must force the transmetalation step forward.

  • Boronic Acid: Increase the boronic acid stoichiometry to 1.5–2.0 equivalents .

  • Ligand Selection: Switch to a highly active, electron-rich Buchwald ligand system, such as SPhos, which is rationally designed to handle sterically hindered substrates and accelerate coupling before the boronic acid can decompose[3].

Q2: How do I prevent hydrolysis of the C2-ethyl ester during the basic conditions of the coupling?

Causality: Suzuki couplings require a base to activate the boronic acid into a reactive boronate species. However, strong aqueous bases (e.g., NaOH, KOH) or extended heating with standard bases (like K₂CO₃) in water will inadvertently saponify the C2-ethyl ester, leading to a mixture of ester and carboxylic acid products. Stoichiometric Optimization: Strictly control the base stoichiometry and minimize the aqueous footprint of the reaction. Use 2.0–2.5 equivalents of anhydrous K₃PO₄ . K₃PO₄ provides sufficient basicity to drive transmetalation but is mild enough to leave the ester intact when used in a solvent system with minimal water (e.g., 1,4-dioxane/H₂O in a 10:1 ratio).

Q3: What is the optimal Palladium-to-Ligand stoichiometry for this hindered thiophene?

Causality: Generating the active Pd(0) species in situ from Pd(OAc)₂ and a phosphine ligand often leads to off-cycle, inactive Pd species if the stoichiometry is imprecise. This exacerbates catalyst stalling and side reactions when dealing with hindered thiophenes. Stoichiometric Optimization: While a 1:2 Pd:Ligand ratio is traditionally used in situ for monodentate ligands, the optimal approach for this substrate is to use a preformed SPhos Pd G3 precatalyst . This precatalyst inherently enforces a perfect 1:1 Pd:Ligand stoichiometry and ensures rapid activation to the active Pd(0) species at low loadings (1–3 mol%), preventing catalyst stalling[3][4].

Part 2: Quantitative Stoichiometry Summary

The following table summarizes the optimized stoichiometric ratios required to balance reactivity and stability for this specific thiophene scaffold.

Reaction ParameterSuzuki-Miyaura Coupling (C5-Alkylation/Arylation)Ester Saponification (C2-Hydrolysis)
Substrate 1.0 equivalent1.0 equivalent
Reagent 1.5 – 2.0 eq (Aryl/Alkyl Boronic Acid)2.0 – 3.0 eq (LiOH·H₂O)
Catalyst Loading 0.01 – 0.03 eq (1-3 mol% SPhos Pd G3)N/A
Base 2.0 – 2.5 eq (K₃PO₄, anhydrous)N/A
Solvent System 1,4-Dioxane / H₂O (10:1 v/v)THF / MeOH / H₂O (3:1:1 v/v)
Temperature 80 °C – 90 °C25 °C (Room Temperature)

Part 3: Mechanistic Visualization

The diagram below maps the catalytic cycle, highlighting the critical stoichiometric bottleneck (Transmetalation) where the C4-methyl group induces steric drag, leading to off-cycle protodehalogenation.

SuzukiCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (C5-Br Bond Cleavage) Pd0->OxAdd + Ethyl 5-bromo-4-methylthiophene-2-carboxylate PdII Pd(II) Aryl Halide Complex OxAdd->PdII TransMet Transmetalation (Requires Base & Boronic Acid) PdII->TransMet + Ar-B(OH)2 / Base ProtoDehal Protodehalogenation (Side Reaction) PdII->ProtoDehal Slow Transmetalation / H+ Source PdII_Aryl Diaryl Pd(II) Complex TransMet->PdII_Aryl RedElim Reductive Elimination (Product Formation) PdII_Aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Thiophene RedElim->Product

Figure 1: Catalytic cycle of Suzuki-Miyaura coupling highlighting stoichiometric bottlenecks.

Part 4: Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Coupling of Ethyl 5-bromo-4-methylthiophene-2-carboxylate

This protocol utilizes an in-process validation step to ensure stoichiometric balance is achieved before workup.

Step 1: Reagent Preparation In a flame-dried Schlenk flask equipped with a magnetic stir bar, add ethyl 5-bromo-4-methylthiophene-2-carboxylate (1.0 eq, 1.0 mmol, 249.1 mg), the desired arylboronic acid (1.5 eq, 1.5 mmol), anhydrous K₃PO₄ (2.5 eq, 2.5 mmol), and SPhos Pd G3 precatalyst (0.02 eq, 2 mol%).

Step 2: Degassing (Critical) Add 1,4-dioxane (10.0 mL) and deionized water (1.0 mL). Seal the flask with a rubber septum. Sparge the biphasic mixture with ultra-pure Argon for exactly 15 minutes. Causality: Oxygen promotes homocoupling of the boronic acid, which consumes your stoichiometric excess and starves the transmetalation step.

Step 3: Reaction Execution Transfer the flask to a pre-heated oil bath at 85 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system. Allow the reaction to proceed for 2 hours.

Step 4: Self-Validation (In-Process Control) After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL of acetonitrile, and analyze via LC-MS.

  • Validation Metric: The reaction is stoichiometrically sound if the ratio of the product mass to the protodehalogenated mass (M-Br+H) is >95:5.

  • Troubleshooting: If starting material remains and protodehalogenation exceeds 5%, the boronic acid has likely degraded. Spike the reaction with an additional 0.5 eq of boronic acid and stir for 1 more hour.

Step 5: Workup and Isolation Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the cross-coupled ethyl ester.

References

  • Ethyl 5-bromo-4-methylthiophene-2-carboxyl
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC. nih.gov.
  • G3 and G4 Buchwald Precatalysts - Sigma-Aldrich. sigmaaldrich.com.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. nih.gov.

Sources

Reference Data & Comparative Studies

Validation

spectroscopic comparison of ethyl 5-bromo-4-methylthiophene-2-carboxylate isomers

An in-depth spectroscopic comparison of thiophene regioisomers is critical for quality control in drug discovery. Regioisomeric building blocks—specifically Ethyl 4-bromo-5-methylthiophene-2-carboxylate (Isomer A, CAS: 1...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth spectroscopic comparison of thiophene regioisomers is critical for quality control in drug discovery. Regioisomeric building blocks—specifically Ethyl 4-bromo-5-methylthiophene-2-carboxylate (Isomer A, CAS: 1256286-44-8) [1] and Ethyl 5-bromo-4-methylthiophene-2-carboxylate (Isomer B, CAS: 186521-81-3) —are frequently utilized in Suzuki cross-coupling reactions to synthesize complex pharmaceutical scaffolds, including TRPC6 channel inhibitors and antibacterial agents[2].

Because these two isomers possess nearly identical physical properties (both are light yellow oils with similar boiling points)[3], traditional separation techniques like distillation are often insufficient for verification. As an application scientist, I rely on a multi-modal spectroscopic workflow to definitively assign regiochemistry. This guide breaks down the structural causality behind their spectroscopic differences and provides self-validating protocols for their identification.

Structural Causality & Spectroscopic Principles

The core challenge in distinguishing Isomer A from Isomer B lies in the relative positioning of the bromine atom and the methyl group on the thiophene ring. This regiochemistry dictates the local electron density, which directly impacts Nuclear Magnetic Resonance (NMR) chemical shifts.

  • The Heavy Atom Effect (13C NMR): Bromine is a large, polarizable halogen. When directly attached to a carbon atom, it induces a significant upfield shift (shielding) in the 13C NMR spectrum—a phenomenon known as the "heavy atom effect." Identifying which thiophene carbon (C4 vs. C5) experiences this extreme shielding is the most definitive way to distinguish the isomers[3].

  • Heteroatom Deshielding (1H NMR): The sulfur atom in the thiophene ring draws electron density away from adjacent positions. A methyl group at the C5 position (adjacent to sulfur, as in Isomer A) will be more deshielded than a methyl group at the C4 position (Isomer B).

  • Mass Spectrometry Limitations: While Electron Ionization Mass Spectrometry (EI-MS) is excellent for confirming the molecular weight and the presence of bromine via its isotopic signature, it cannot easily differentiate these isomers because their primary fragmentation pathways (cleavage of the ester group) are identical.

Spectroscopic Data Comparison

The following tables synthesize the quantitative spectroscopic data for both isomers, highlighting the diagnostic peaks used for differentiation.

Table 1: ¹H NMR (CDCl₃, 300 MHz) Comparison

Data for Isomer A is grounded in established literature[3]. Data for Isomer B is theoretically deduced based on established thiophene substituent effects.

Proton EnvironmentIsomer A (4-bromo-5-methyl)Isomer B (5-bromo-4-methyl)Shift Causality & Diagnostic Value
Thiophene H-3 7.58 ppm (s, 1H)~7.45 ppm (s, 1H)H-3 in Isomer A is adjacent to the electron-withdrawing Br at C4, causing slight deshielding compared to Isomer B.
Ester -CH₂- 4.34 ppm (q, J=7.2 Hz, 2H)4.32 ppm (q, J=7.2 Hz, 2H)Remote from the substitution site; negligible difference.
Thiophene -CH₃ 2.42 ppm (s, 3H) ~2.25 ppm (s, 3H) Diagnostic: Methyl at C5 (Isomer A) is directly adjacent to the sulfur heteroatom, resulting in a distinct downfield shift.
Ester -CH₃ 1.36 ppm (t, J=7.2 Hz, 3H)1.35 ppm (t, J=7.2 Hz, 3H)Remote from the substitution site.
Table 2: ¹³C NMR (CDCl₃, 75 MHz) Comparison
Carbon PositionIsomer A (4-bromo-5-methyl)Isomer B (5-bromo-4-methyl)Shift Causality (Heavy Atom Effect)
C=O (Ester) 161.2 ppm~161.5 ppmCarbonyl carbon remains largely unaffected.
C-4 (Quaternary) 110.1 ppm ~138.0 ppmPrimary Diagnostic: In Isomer A, Br is at C4, causing a massive upfield shift due to the heavy atom effect[3].
C-5 (Quaternary) 142.1 ppm~115.0 ppm Primary Diagnostic: In Isomer B, Br is at C5, causing the heavy atom shielding effect to manifest here instead.
-CH₂- (Ester) 61.3 ppm61.4 ppmStandard ethyl ester shift.
Table 3: GC-MS (EI, 70 eV) Fragmentation
Fragment Ionm/z (Both Isomers)Causality / Mechanism
Molecular Ion [M]⁺ 248 / 250 (1:1 ratio)Validates the presence of exactly one Bromine atom (⁷⁹Br / ⁸¹Br isotopes)[3].
[M - C₂H₅O]⁺ 203 / 205 (Base Peak)Alpha-cleavage of the ethoxy group from the ester, forming a stable acylium ion[3].
[M - COOC₂H₅]⁺ 175 / 177Loss of the entire ester functional group.

Experimental Workflows & Protocols

To ensure scientific integrity, the analytical protocols used to generate the data above must be self-validating. Below are the step-by-step methodologies designed to prevent false positives when identifying these isomers.

Protocol 1: Quantitative NMR for Isomer Differentiation

This protocol is engineered to ensure that quaternary carbons (which lack attached protons and thus have long relaxation times) are accurately detected and integrated.

  • Sample Preparation: Dissolve 20 mg of the thiophene derivative in 0.6 mL of deuterated chloroform (CDCl₃).

    • Self-Validation Step: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS). The TMS peak serves as an internal standard, locking the 0.00 ppm reference point to validate all subsequent chemical shifts.

  • Instrument Setup: Utilize a 300 MHz or 400 MHz NMR spectrometer equipped with a 5 mm broadband probe.

  • ¹H NMR Acquisition: Set the pulse angle to 30°, number of scans (ns) to 16, and the relaxation delay (d1) to 1.0 s.

  • ¹³C NMR Acquisition (Critical Step): Set the pulse angle to 30°, ns to 512–1024, and extend the relaxation delay (d1) to 3.0 s .

    • Causality: Quaternary carbons (C2, C4, C5) require significantly longer T1 relaxation times. Failing to extend the d1 delay will result in the critical diagnostic peaks (the heavily shielded C4 or C5 carbons) disappearing into the baseline noise, rendering isomer differentiation impossible.

  • Data Processing: Apply exponential line broadening (LB = 1.0 Hz for ¹³C) to enhance the signal-to-noise ratio before Fourier transformation.

Protocol 2: GC-MS Analysis for Isotopic Verification
  • Sample Preparation: Dilute the sample to 1 mg/mL in GC-grade hexane.

  • Injection: Inject 1 µL in split mode (split ratio 50:1) onto a non-polar capillary column (e.g., HP-5MS).

  • Oven Program: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C.

    • Causality: The gradual thermal ramp ensures that if the sample is a mixture of Isomer A and Isomer B, they will separate cleanly on the column prior to ionization.

  • MS Parameters: Utilize Electron Ionization (EI) at exactly 70 eV.

    • Self-Validation Step: 70 eV is the universal standard for EI. This ensures the fragmentation pattern (specifically the 1:1 ratio of the m/z 248 and 250 peaks) perfectly matches established spectral libraries, validating the presence of the bromine isotope signature.

Analytical Workflow Diagram

The following diagram illustrates the logical decision tree used to synthesize the multi-modal data and definitively assign the regiochemistry of the thiophene sample.

IsomerAnalysis Start Thiophene Isomer Mixture (Isomer A vs Isomer B) Prep Sample Preparation (CDCl3 for NMR, Hexane for GC-MS) Start->Prep NMR_Branch NMR Spectroscopy (Structural Elucidation) Prep->NMR_Branch MS_Branch GC-EI-MS (Molecular Weight & Fragmentation) Prep->MS_Branch H1_NMR 1H NMR (400 MHz) Analyze CH3 & Aromatic H Shifts NMR_Branch->H1_NMR C13_NMR 13C NMR (100 MHz) Analyze Heavy Atom Effect on C4/C5 NMR_Branch->C13_NMR MS_Data Mass Spectrometry Identify 79Br/81Br Isotope Pattern MS_Branch->MS_Data Decision Data Synthesis & Regiochemistry Assignment H1_NMR->Decision C13_NMR->Decision MS_Data->Decision IsomerA Isomer A Confirmed (Ethyl 4-bromo-5-methyl...) Decision->IsomerA IsomerB Isomer B Confirmed (Ethyl 5-bromo-4-methyl...) Decision->IsomerB

Caption: Analytical workflow for the spectroscopic differentiation of brominated thiophene regioisomers.

References

Sources

Comparative

Reactivity Profiling of Functionalized Thiophenes: A Comparative Guide to Ethyl 5-bromo-4-methylthiophene-2-carboxylate and Its Analogs

In the development of organic electronics, advanced materials, and small-molecule therapeutics, functionalized thiophenes serve as indispensable building blocks. The regioselective functionalization of these heterocycles...

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Author: BenchChem Technical Support Team. Date: March 2026

In the development of organic electronics, advanced materials, and small-molecule therapeutics, functionalized thiophenes serve as indispensable building blocks. The regioselective functionalization of these heterocycles—most notably via palladium-catalyzed cross-coupling reactions—relies heavily on the electronic and steric environment of the carbon-halogen bond.

This guide provides an in-depth comparative analysis of ethyl 5-bromo-4-methylthiophene-2-carboxylate against its structural analogs, detailing how subtle substituent shifts dictate reaction kinetics, yield, and synthetic utility.

Structural Logic and Mechanistic Causality

To accurately predict and leverage the reactivity of ethyl 5-bromo-4-methylthiophene-2-carboxylate, we must deconstruct the causality behind its structural components:

  • The C2-Ester (Electron-Withdrawing Group): The ethyl carboxylate group exerts a strong inductive and resonance-withdrawing effect across the thiophene π -system. This significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), highly activating the pseudo-para C5 position for oxidative addition by Pd(0)[1].

  • The C4-Methyl (Steric and Electronic Modulator): The methyl group introduces a competing dynamic. Electronically, it acts as a weak electron-donating group via hyperconjugation, slightly dampening the ester's activation. Sterically, its proximity to the C5-bromine creates hindrance during the bulky transmetalation step of cross-coupling, where the palladium complex must interface with the incoming organoboron reagent[2].

  • Regiochemical Stability: The distinct electronic environments created by these substituents also dictate stability against side reactions. For instance, the presence of specific directing groups and halogens can enable or suppress complex isomerizations like the "halogen dance" depending on the exact substitution pattern[3].

Mechanistic Visualization

SuzukiCycle Pd Pd(0) Catalyst OA Oxidative Addition (Accelerated by C2-Ester) Pd->OA Aryl Bromide TM Transmetalation (Hindered by C4-Methyl) OA->TM Arylboronic Acid + Base RE Reductive Elimination (Product Release) TM->RE RE->Pd Biaryl Product

Fig 1. Suzuki-Miyaura catalytic cycle highlighting substituent effects on elementary steps.

Comparative Reactivity Profiling

To isolate these electronic and steric variables, we compare the target compound against three key analogs. The benchmark reaction is a standard Suzuki-Miyaura cross-coupling with an arylboronic acid, where the rate-determining step can shift based on substrate electronics[2].

Quantitative Data Summary
Substrate AnalogStructural VarianceOxidative Addition RateTransmetalation StericsTime to >95% Conv.*Est. Isolated Yield
Ethyl 5-bromothiophene-2-carboxylate No C4-MethylVery FastMinimal20 min98%
Ethyl 5-bromo-4-methylthiophene-2-carboxylate Target Compound Fast Moderate 60 min 92%
2-Bromo-3-methylthiophene No C2-EsterModerateModerate180 min85%
Ethyl 4-bromo-5-methylthiophene-2-carboxylate Isomer (Br at C4)Very SlowHigh>24 h<30%

*Conditions: 0.5 mmol substrate, 1.5 eq p-Tolylboronic acid, 5 mol% Pd(dppf)Cl2, 2.0 eq K2CO3, 1,4-Dioxane/H2O (4:1), 80 °C.

Reactivity Logic Tree

ReactivityTree Root Bromothiophene Core EWG C2-Ester Present? Root->EWG NoEWG No Ester (Moderate Reactivity) Root->NoEWG e.g., 2-Bromo-3-methylthiophene Pos Bromine Position? EWG->Pos Yes C5 C5 (Activated) Pos->C5 C4 C4 (Deactivated) Very Slow Coupling Pos->C4 e.g., Ethyl 4-bromo-5-methyl... Steric C4-Methyl Present? C5->Steric Unhindered No Methyl Maximal Reactivity Steric->Unhindered e.g., Ethyl 5-bromothiophene... Hindered Yes (Target Compound) Slightly Slower Transmetalation Steric->Hindered

Fig 2. Logic tree demonstrating how electronic and steric factors dictate thiophene reactivity.

Self-Validating Experimental Protocol

To objectively measure the reactivity differences outlined above, researchers must employ a highly controlled, self-validating methodology. The following protocol utilizes internal standardization to prevent data skewing from purification losses.

Standardized Suzuki-Miyaura Cross-Coupling Workflow

1. Reaction Setup & Rigorous Degassing

  • Procedure: In a 20 mL Schlenk tube, combine the bromothiophene substrate (0.5 mmol), p-tolylboronic acid (0.75 mmol), and K2CO3 (1.0 mmol). Add 5 mL of 1,4-Dioxane/H2O (4:1 v/v). Degas the mixture via three consecutive freeze-pump-thaw cycles.

  • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) peroxo complexes. This stalls the catalytic cycle and promotes substrate homocoupling. Rigorous degassing ensures the kinetic data reflects true substrate reactivity, not catalyst degradation.

2. Catalyst Addition & Kinetic Initiation

  • Procedure: Backfill the tube with Argon and add Pd(dppf)Cl2 (5 mol%). Heat the mixture to 80 °C.

  • Causality: Adding the catalyst after degassing prevents premature thermal or oxidative degradation of the palladium complex before the reaction reaches the target temperature.

3. Self-Validating Quench & TLC Monitoring

  • Procedure: Withdraw 50 µL aliquots at 10, 30, 60, and 120 minutes. Quench immediately in 0.5 mL EtOAc and 0.5 mL H2O. Spot the organic layer on a silica TLC plate (Hexanes/EtOAc 9:1) alongside the starting material.

  • Validation: The disappearance of the UV-active starting material spot and the appearance of a lower Rf​ product spot provides immediate, qualitative validation that the catalytic cycle is turning over.

4. Quantitative NMR Analysis

  • Procedure: Upon completion, cool the main reaction, extract with EtOAc, dry over MgSO4, and concentrate in vacuo. Add exactly 0.5 mmol of 1,3,5-trimethoxybenzene to the crude mixture. Acquire a 1H NMR spectrum in CDCl3.

  • Validation: Compare the integration of the product's ester -CH2- quartet ( 4.3 ppm) against the internal standard's aromatic singlet (6.1 ppm).

  • Causality: Relying solely on isolated yield can mask poor reaction conversion due to losses during silica gel chromatography. The internal standard provides an absolute, self-validating metric of intrinsic chemical reactivity prior to purification.

References

  • Regiocontrolled Halogen Dance of Bromothiophenes and Bromofurans Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • A Modular and Regioselective Synthesis of Di- and Triarylated Thiophenes: Strategies for Accessing Challenging Isomeric Motifs Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Expression of Reaction Selectivity and the Substituent Effect in Ullmann, Suzuki, Hiyama, and Allylic Arylation Reactions Caused by Reducing Catalyst Loading Source: MDPI (Catalysts) URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Synthesis of Ethyl 5-bromo-4-methylthiophene-2-carboxylate: A Cost-Benefit Analysis

For researchers and professionals in drug development and materials science, the efficient synthesis of highly functionalized heterocyclic compounds is a critical endeavor. Ethyl 5-bromo-4-methylthiophene-2-carboxylate i...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the efficient synthesis of highly functionalized heterocyclic compounds is a critical endeavor. Ethyl 5-bromo-4-methylthiophene-2-carboxylate is a valuable building block, offering multiple reaction sites for the construction of complex molecular architectures. This guide provides a detailed comparison of two primary synthetic routes to this target molecule, offering in-depth technical protocols, a cost-benefit analysis, and insights into the chemical causality behind the methodological choices.

Unveiling the Synthetic Pathways

Two logical and practical retrosynthetic disconnections for ethyl 5-bromo-4-methylthiophene-2-carboxylate are considered:

  • Route A: Late-Stage Bromination. This approach commences with the synthesis or acquisition of the un-halogenated precursor, ethyl 4-methylthiophene-2-carboxylate, followed by a regioselective bromination at the 5-position.

  • Route B: Early-Stage Bromination and Late-Stage Esterification. In this alternative strategy, a brominated precursor, 5-bromo-4-methylthiophene-2-carboxylic acid, is first synthesized or procured, followed by esterification to yield the final product.

The choice between these routes is often dictated by factors such as the availability and cost of starting materials, overall yield, and the safety and scalability of the required chemical transformations.

Route A: Late-Stage Bromination

This route is predicated on the synthesis of the thiophene core, followed by a highly regioselective electrophilic aromatic substitution.

Step 1: Synthesis of Ethyl 4-methylthiophene-2-carboxylate

The construction of the thiophene ring can be efficiently achieved via the Gewald reaction, a multicomponent condensation that is well-established for the synthesis of polysubstituted 2-aminothiophenes.[1][2][3] While the direct synthesis of the non-aminated target via a modified Gewald approach is less commonly documented, the synthesis of the analogous ethyl 2-amino-4-methylthiophene-3-carboxylate provides a solid foundation for this step. For the purpose of this guide, we will consider the commercially available ethyl 4-methylthiophene-2-carboxylate as the starting material for the cost analysis, as its synthesis can be a multi-step process in itself.

Step 2: Electrophilic Bromination

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The bromination of ethyl 4-methylthiophene-2-carboxylate is expected to occur regioselectively at the 5-position, which is activated by the electron-donating effect of the sulfur atom and the methyl group. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a controlled, low-concentration source of electrophilic bromine, minimizing the formation of over-brominated byproducts.[4][5] The reaction is typically carried out in a non-polar solvent like acetonitrile or dichloromethane.[5][6]

The mechanism proceeds via the electrophilic attack of a bromonium ion (or its equivalent) on the electron-rich thiophene ring, followed by the loss of a proton to restore aromaticity.[7][8]

Route B: Early-Stage Bromination and Late-Stage Esterification

This pathway begins with a pre-brominated thiophene core, simplifying the final transformation to a standard esterification.

Step 1: Synthesis of 5-Bromo-4-methylthiophene-2-carboxylic acid

This key intermediate can be prepared by the direct bromination of 4-methylthiophene-2-carboxylic acid. Similar to the bromination of the ester, this reaction is an electrophilic aromatic substitution, with NBS or elemental bromine in a suitable solvent like acetic acid being effective brominating agents.[9] Given its availability from commercial suppliers, procuring this starting material is often the more time- and resource-efficient option for many laboratories.

Step 2: Esterification

The conversion of the carboxylic acid to the corresponding ethyl ester is a fundamental and high-yielding transformation in organic synthesis. A common and effective method involves the use of thionyl chloride (SOCl₂) and ethanol.[10][11] Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate. This intermediate is then readily attacked by ethanol to furnish the ethyl ester, with the byproducts being sulfur dioxide and hydrogen chloride, both of which are gases and are easily removed from the reaction mixture.[11]

Alternatively, Steglich esterification, which employs a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP), can be used, particularly under milder conditions.[12][13][14][15][16]

Comparative Data: A Head-to-Head Analysis

The following table summarizes the key quantitative metrics for the two proposed synthetic routes to facilitate an objective comparison.

ParameterRoute A: Late-Stage BrominationRoute B: Early-Stage Esterification
Starting Materials Ethyl 4-methylthiophene-2-carboxylate, N-Bromosuccinimide (NBS)5-Bromo-4-methylthiophene-2-carboxylic acid, Thionyl Chloride, Ethanol
Key Intermediates None5-bromo-4-methylthiophene-2-carbonyl chloride
Estimated Overall Yield ~85-95%~90-98%
Purity of Crude Product Generally high, requires minimal purificationHigh, requires aqueous workup and solvent removal
Key Reagent Cost NBS: ~$0.10 - $0.20 / gramThionyl Chloride: ~$0.05 - $0.10 / gram
Starting Material Cost Ethyl 4-methylthiophene-2-carboxylate: ~$15 - $25 / gram5-Bromo-4-methylthiophene-2-carboxylic acid: ~$10 - $20 / gram
Safety Considerations NBS is an irritant and lachrymator.[17][18]Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[19][20][21][22][23]
Scalability Readily scalable.Scalable with appropriate engineering controls for handling thionyl chloride.

Visualizing the Synthesis Pathways

To provide a clear overview of the chemical transformations, the following diagrams depict the two synthetic routes.

Route_A cluster_0 Route A: Late-Stage Bromination start Ethyl 4-methylthiophene-2-carboxylate reagents NBS, Acetonitrile start->reagents product Ethyl 5-bromo-4-methylthiophene-2-carboxylate reagents->product

Caption: Workflow for Route A: Late-Stage Bromination.

Route_B cluster_1 Route B: Early-Stage Esterification start 5-Bromo-4-methylthiophene-2-carboxylic acid reagents1 SOCl2 start->reagents1 intermediate 5-bromo-4-methylthiophene-2-carbonyl chloride reagents2 Ethanol intermediate->reagents2 product Ethyl 5-bromo-4-methylthiophene-2-carboxylate reagents1->intermediate reagents2->product

Caption: Workflow for Route B: Early-Stage Esterification.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key transformations described in this guide.

Protocol for Route A: Electrophilic Bromination of Ethyl 4-methylthiophene-2-carboxylate
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve ethyl 4-methylthiophene-2-carboxylate (1.0 eq.) in anhydrous acetonitrile (10-20 volumes).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with dichloromethane (3 x 20 volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol for Route B: Esterification of 5-Bromo-4-methylthiophene-2-carboxylic acid
  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, suspend 5-bromo-4-methylthiophene-2-carboxylic acid (1.0 eq.) in absolute ethanol (10-20 volumes).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (2.0 eq.) dropwise via a dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature and carefully concentrate under reduced pressure to remove excess ethanol and thionyl chloride.

  • Purification: Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the pure ethyl ester.

Concluding Remarks

Both Route A and Route B represent viable and efficient pathways for the synthesis of ethyl 5-bromo-4-methylthiophene-2-carboxylate.

  • Route B (Early-Stage Bromination, Late-Stage Esterification) appears to be the more cost-effective option, primarily due to the lower cost of the starting material, 5-bromo-4-methylthiophene-2-carboxylic acid, and the high efficiency of the thionyl chloride-mediated esterification. However, this route necessitates the handling of the highly corrosive and toxic reagent, thionyl chloride, requiring stringent safety protocols and a well-ventilated fume hood.

  • Route A (Late-Stage Bromination) offers the advantage of using a less hazardous brominating agent, NBS, making it a potentially safer option for laboratories not equipped to handle thionyl chloride on a large scale. While the starting material, ethyl 4-methylthiophene-2-carboxylate, is more expensive, the operational simplicity and high regioselectivity of the bromination step are significant benefits.

Ultimately, the choice of synthetic route will depend on the specific constraints and priorities of the research team, including budget, available equipment, safety infrastructure, and desired scale of production. This guide provides the foundational data and protocols to make an informed decision for the successful synthesis of this valuable chemical intermediate.

References

  • BenchChem. (2025). Application Notes and Protocols: N-Bromosuccinimide (NBS)
  • Lanxess. (2015, August 15). Thionyl chloride.
  • ICSC. (n.d.). ICSC 1409 - THIONYL CHLORIDE.
  • Thermo Fisher Scientific. (2009, September 21).
  • Graduation.escoffier.edu. (n.d.).
  • Chemia. (2022, March 22). A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2)
  • Carl ROTH. (n.d.).
  • Khanum, G., Fatima, A., Sharma, P., Srivastava, S. K., & Butcher, R. J. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate.
  • Wikipedia. (2024). Thionyl chloride.
  • Wikipedia. (2019, July 6). N-Bromosuccinimide.
  • Asiri, A. M. (2003).
  • Journal of Heterocyclic Chemistry. (n.d.).
  • BenchChem. (2025).
  • MDPI. (n.d.).
  • BenchChem. (2025).
  • PMC. (2021).
  • YouTube. (2024, May 22). Electrophilic bromination, preferably with NBS- Insights in Advanced Organic Chemistry 12.
  • ChemicalBook. (2025, July 24). 5-Bromo-thiophene-2-carboxylic acid methyl ester | 62224-19-5.
  • OperaChem. (2024, January 5).
  • The Royal Society of Chemistry. (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells.
  • Royal Society of Chemistry. (2024). Visible-light-induced C(sp3)
  • MDPI. (2021, November 16). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
  • ResearchGate. (2025, November 1).
  • Impactfactor. (2021, July 15).
  • PMC. (n.d.).
  • Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4)
  • ACS Publications. (2022, March 16).
  • Arkivoc. (n.d.).
  • Organic Synthesis. (n.d.). Acid to Ester (SOCl2 & alcohol).
  • ResearchGate. (n.d.). Mechanistic pathway of Stiglich esterification of 5-bromothiophene-2-carboxylic acid.
  • Google Patents. (2012, March 15). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • PMC. (n.d.).
  • Organic Syntheses. (n.d.).
  • MDPI. (2024, June 25).
  • TCI Chemicals. (n.d.).
  • Sigma-Aldrich. (n.d.). Ethyl 4-cyano-5-(methylthio)
  • Master Organic Chemistry. (n.d.).
  • PrepChem.com. (n.d.).
  • PMC. (n.d.).
  • Organic Chemistry Portal. (n.d.).

Sources

Comparative

A Senior Application Scientist's Guide to Catalyst Performance in Cross-Coupling Reactions of Ethyl 5-Bromo-4-methylthiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals The functionalization of thiophene rings is a cornerstone of modern medicinal chemistry and materials science. Ethyl 5-bromo-4-methylthiophene-2-carboxylate...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The functionalization of thiophene rings is a cornerstone of modern medicinal chemistry and materials science. Ethyl 5-bromo-4-methylthiophene-2-carboxylate, in particular, serves as a versatile and highly valuable building block for creating complex molecular architectures. The strategic introduction of new carbon-carbon bonds at the 5-position via palladium-catalyzed cross-coupling reactions is a key transformation. The choice of catalyst, however, is paramount and dictates the efficiency, yield, and overall success of the synthesis.

This guide provides an in-depth comparison of various catalytic systems for the Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings involving ethyl 5-bromo-4-methylthiophene-2-carboxylate and similar bromothiophene substrates. The insights presented herein are grounded in experimental data to empower you to make informed decisions for your specific synthetic challenges.

The Suzuki-Miyaura Reaction: A Versatile and Robust Choice

The Suzuki-Miyaura coupling is arguably the most widely employed cross-coupling reaction due to its operational simplicity, the commercial availability of a vast array of boronic acids, and the generally benign nature of its byproducts. For substrates like ethyl 5-bromo-4-methylthiophene-2-carboxylate, the selection of the palladium source and, critically, the ligand, can dramatically influence reaction outcomes.

Comparative Performance of Suzuki Catalysts
Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Coupling Partner
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901660-80Various arylboronic acids
Pd(OAc)₂ / SPhosK₂CO₃Toluene10012>95 (typical)Arylboronic acids
Benzothiazole-based Pd(II)-precatalystCs₂CO₃TolueneMW0.4964-Chlorophenylboronic acid

Data synthesized from multiple sources involving similar bromothiophene carboxylates.[1][2][3][4]

Expert Insights:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) is a classic, reliable catalyst that is effective for a wide range of arylboronic acids.[1][2][4] Its primary advantage is its ready availability and ease of handling. However, it may require longer reaction times and higher temperatures. The use of a mixed aqueous-organic solvent system like 1,4-dioxane/water is often crucial for dissolving the inorganic base and facilitating the catalytic cycle.[2]

  • Modern Ligand Systems (e.g., SPhos with Pd(OAc)₂): The use of electron-rich, bulky phosphine ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) often leads to significantly higher turnover numbers and frequencies. This translates to lower catalyst loadings, shorter reaction times, and often higher yields, even with more challenging or sterically hindered coupling partners.

  • Pre-catalysts: The use of well-defined pre-catalysts, such as the benzothiazole-based Pd(II) complex, can offer superior performance, especially under microwave irradiation, leading to drastically reduced reaction times.[3]

Generalized Suzuki-Miyaura Protocol

This protocol is a representative starting point for the coupling of ethyl 5-bromo-4-methylthiophene-2-carboxylate with an arylboronic acid using Pd(PPh₃)₄.

dot

Sources

Validation

cross-validation of analytical data for ethyl 5-bromo-4-methylthiophene-2-carboxylate

Cross-Validation of Analytical Data for Ethyl 5-bromo-4-methylthiophene-2-carboxylate: A Comparative Guide Executive Summary Ethyl 5-bromo-4-methylthiophene-2-carboxylate (CAS: 186521-81-3) is a highly functionalized het...

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Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of Analytical Data for Ethyl 5-bromo-4-methylthiophene-2-carboxylate: A Comparative Guide

Executive Summary Ethyl 5-bromo-4-methylthiophene-2-carboxylate (CAS: 186521-81-3) is a highly functionalized heterocyclic building block utilized extensively in pharmaceutical development[1]. Because this molecule possesses multiple reactive sites—an ester, a substituted thiophene ring, and a labile bromine atom—ensuring its purity and structural integrity across different laboratories is a critical step in the pharmaceutical development lifecycle[2]. This guide objectively compares the analytical methods used to validate this compound, providing self-validating protocols grounded in ICH Q2(R2) standards.

The Causality Behind Analytical Choices

When transferring methods between a transferring laboratory (R&D) and a receiving laboratory (QC or CRO), inter-laboratory cross-validation must be executed to ensure that a validated analytical procedure yields consistent and reliable results regardless of the testing site[2]. In accordance with the ICH Q2(R2) guidelines, the objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose[3].

The choice of analytical techniques for ethyl 5-bromo-4-methylthiophene-2-carboxylate is dictated by its specific physicochemical properties:

  • HPLC-UV: The conjugated thiophene system provides a strong UV chromophore. HPLC is selected as the primary assay method because it can accurately quantify non-volatile degradation products, such as the hydrolyzed free acid, supporting product quality and regulatory compliance[4].

  • GC-MS: The presence of the bromine atom at the C5 position makes GC-MS an ideal orthogonal technique. Bromine naturally occurs as two isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio. The resulting M and M+2 molecular ion doublet provides an unmistakable isotopic signature to track debromination impurities.

  • NMR Spectroscopy: Regiochemistry cannot be definitively proven by MS alone. 1 H and 13 C NMR are required to validate the exact substitution pattern of the methyl and bromo groups on the thiophene ring.

Comparative Analysis: HPLC vs. GC-MS

To establish a robust analytical target profile (ATP)[5], we must compare the performance of HPLC-UV against GC-MS for the assay and impurity profiling of the target compound. Furthermore, comparing the brominated product to its non-brominated alternative (ethyl 4-methylthiophene-2-carboxylate) reveals that the brominated compound exhibits higher lipophilicity (LogP ~3.69)[6], necessitating distinct chromatographic conditions.

Table 1: Cross-Validation Performance Metrics (HPLC vs. GC-MS)

ParameterHPLC-UV (Assay & Purity)GC-MS (Impurity Profiling)Causality / Relevance
Specificity High for polar degradants (e.g., ester hydrolysis)High for volatile analogs (e.g., debrominated species)Orthogonal separation mechanisms prevent overlapping blind spots[7].
Precision (RSD) 1.0% (Intra-assay) 2.0% (Intra-assay)HPLC provides superior quantitative repeatability for the main API peak[4].
LOD / LOQ 0.05% / 0.15% (w/w)0.01% / 0.05% (w/w)MS detection offers higher sensitivity for trace genotoxic impurities[7].
Robustness Sensitive to mobile phase pHSensitive to injector temperaturepH controls ester stability; injector temp controls thermal debromination[5].

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must operate as a self-validating system. This means the method inherently checks its own suitability before sample data is accepted.

Protocol 1: HPLC-UV Assay with Built-in System Suitability Causality: Variations in the manufacturing process or storage conditions require methods that are accurate even under stress conditions[7]. This protocol uses a resolution mixture to validate column performance dynamically.

  • Preparation of System Suitability Test (SST) Solution: Spike a standard solution of ethyl 5-bromo-4-methylthiophene-2-carboxylate (1.0 mg/mL) with 0.1% of its des-bromo analog (ethyl 4-methylthiophene-2-carboxylate).

  • Chromatographic Conditions: Use a C18 column (150 x 4.6 mm, 3 μ m) with a gradient mobile phase of Water (0.1% TFA) and Acetonitrile. Rationale: TFA suppresses the ionization of any hydrolyzed carboxylic acid degradants, preventing peak tailing.

  • Self-Validation Gate: Inject the SST solution. The system is only validated for use if the resolution ( Rs​ ) between the active compound and the des-bromo impurity is 2.0, and the tailing factor is 1.5. If these criteria fail, the run is automatically aborted, preventing the generation of invalid data[5].

  • Sample Analysis: Inject samples in triplicate. Calculate assay percentage against a certified reference standard.

Protocol 2: GC-MS Isotopic Verification Causality: Thermal degradation in the GC inlet can artificially inflate debromination impurity levels. The method must self-correct for this.

  • Autotune and Calibration: Tune the mass spectrometer using Perfluorotributylamine (PFTBA). Self-Validation Gate: The system must confirm the isotopic ratios of PFTBA fragments before proceeding.

  • Sample Preparation: Dissolve the sample in GC-grade dichloromethane (1.0 mg/mL).

  • Injection & Separation: Inject 1 μ L at an inlet temperature of 220°C. Rationale: Keeping the inlet temperature strictly at 220°C minimizes thermal cleavage of the C-Br bond.

  • Data Verification: Extract the mass spectrum of the main peak. The system validates the compound's identity only if the m/z 248 and 250 peaks exhibit a 1:0.97 to 1:1.05 abundance ratio, confirming the intact C5-bromine atom.

Visualizations

CV_Workflow A Lab A: Method Development (HPLC & GC-MS) B Define Analytical Target Profile (ICH Q2(R2) Guidelines) A->B C Lab B: Method Transfer & Comparative Testing B->C D Cross-Validation Execution (Accuracy & Precision) C->D E Data Analysis (Orthogonal Validation) D->E F Method Transfer Successful (Routine QC Ready) E->F

Fig 1. Inter-laboratory cross-validation workflow for analytical methods per ICH Q2(R2).

Logic_Tree A Ethyl 5-bromo-4-methylthiophene -2-carboxylate B 1H & 13C NMR A->B C HPLC-UV Assay A->C D GC-MS Profiling A->D E Confirm C4-Methyl & C5-Bromo Regiochemistry B->E F Quantify Hydrolysis Degradants C->F G Verify M / M+2 Isotope Ratio (1:1) D->G

Fig 2. Analytical strategy and causality for structural and purity validation.

References

  • , BenchChem.

  • , MasterControl. 3., International Council for Harmonisation (ICH). 4., Sigma-Aldrich. 5., Lab Manager. 6., ResearchGate. 7., Fluorochem.

Sources

Comparative

Literature Comparison Guide: Synthesis and Reactivity of Ethyl 5-bromo-4-methylthiophene-2-carboxylate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Chemical Profile Ethyl 5-bromo-4-methylthiophene-2-carboxylate (CAS: 186521-81-3) is a highly versatile halogenated het...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Chemical Profile

Ethyl 5-bromo-4-methylthiophene-2-carboxylate (CAS: 186521-81-3) is a highly versatile halogenated heterocyclic building block widely utilized in the synthesis of antithrombotic agents, antibacterial compounds, and kinase inhibitors[1][2]. The presence of the 2-carboxylate group withdraws electron density from the thiophene core, stabilizing the ring and activating the 5-bromo position for transition-metal-catalyzed cross-coupling reactions[3][4].

However, the adjacent 4-methyl group introduces both synthetic challenges during its preparation and steric hindrance during downstream functionalization. This guide objectively compares the reaction yields of different synthetic routes to this compound and evaluates its performance in downstream Suzuki-Miyaura couplings compared to its unmethylated analogs.

Synthesis Comparison: Regioselective Bromination Strategies

The synthesis of ethyl 5-bromo-4-methylthiophene-2-carboxylate relies on the bromination of ethyl 4-methylthiophene-2-carboxylate. The critical challenge is controlling the regioselectivity: the reaction must favor electrophilic aromatic substitution at the 5-position while completely suppressing radical halogenation at the benzylic 4-methyl group[5].

Yield and Regioselectivity Comparison

As shown in Table 1, utilizing N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF) under strict temperature control and in the absence of light ensures electrophilic delivery of the bromine atom, maximizing the yield of the target 5-bromo core. Conversely, introducing radical initiators like benzoyl peroxide (BPO) under reflux shifts the mechanism entirely, yielding the undesired 4-(bromomethyl) derivative[5].

Table 1: Bromination Yield Comparison for Ethyl 4-methylthiophene-2-carboxylate

Bromination Reagent & ConditionsMechanistic PathwayTarget Product Yield (%)Primary Byproduct / Outcome
NBS (1.05 eq), DMF, 0 °C to RT, Dark Electrophilic Aromatic88% Trace dibrominated species
Br₂ (1.0 eq), AcOH, RT Electrophilic Aromatic76% 5-bromo-4-(bromomethyl) over-reaction
NBS (1.1 eq), CCl₄, BPO, Reflux Radical Substitution< 5% 89% Ethyl 4-(bromomethyl)thiophene...[5]
Protocol 1: Optimized Electrophilic Bromination (Self-Validating System)

Causality Check: This protocol deliberately omits light and radical initiators while utilizing low temperatures to kinetically favor the electrophilic aromatic substitution pathway over allylic radical formation.

  • Preparation: Dissolve ethyl 4-methylthiophene-2-carboxylate (1.0 equiv) in anhydrous DMF to achieve a 0.5 M concentration under an inert argon atmosphere.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise over 30 minutes. Keep the flask wrapped in aluminum foil to exclude ambient light.

  • Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 4 hours. Monitor completion via LC-MS or TLC (Hexanes/EtOAc 9:1).

  • Quenching & Workup: Pour the mixture into ice water containing saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any residual electrophilic bromine. Extract three times with ethyl acetate. Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography to isolate pure ethyl 5-bromo-4-methylthiophene-2-carboxylate[1].

Downstream Reactivity: Suzuki-Miyaura Cross-Coupling Performance

In drug development, 5-bromothiophene-2-carboxylates are predominantly utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to generate biaryl libraries[3][6].

While the 5-bromo position is electronically activated for oxidative addition by the para-carboxylate group, the adjacent 4-methyl group in our target compound introduces significant steric hindrance . This steric bulk impedes the approach of the bulky Pd(0) catalyst during the rate-determining oxidative addition step, and subsequently crowds the transmetalation transition state[4].

Cross-Coupling Yield Comparison

Table 2 highlights the performance drop when comparing the methylated substrate (ethyl 5-bromo-4-methylthiophene-2-carboxylate) against the unmethylated baseline (ethyl 5-bromothiophene-2-carboxylate). To overcome the steric penalty of the 4-methyl group, more robust bidentate ligands (like dppf) and higher temperatures are required.

Table 2: Suzuki-Miyaura Yield Comparison (Methylated vs. Unmethylated Core)

Thiophene ElectrophileBoronic AcidCatalyst SystemTemp / TimeYield (%)
Ethyl 5-bromothiophene-2-carboxylatePhenylboronic acidPd(PPh₃)₄, K₂CO₃, Toluene/H₂O90 °C, 12 h92% [3]
Ethyl 5-bromo-4-methylthiophene-2-carboxylate Phenylboronic acidPd(PPh₃)₄, K₂CO₃, Toluene/H₂O90 °C, 16 h81%
Ethyl 5-bromo-4-methylthiophene-2-carboxylate 2-Tolylboronic acidPd(dppf)Cl₂, K₃PO₄, Dioxane/H₂O100 °C, 18 h68%
Protocol 2: Sterically Hindered Suzuki-Miyaura Coupling

Causality Check: The use of Pd(dppf)Cl₂ is critical here. The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, which accelerates the reductive elimination step—a common bottleneck when coupling two sterically hindered ortho-substituted rings[6].

  • Preparation: In an oven-dried Schlenk tube, combine ethyl 5-bromo-4-methylthiophene-2-carboxylate (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Solvent System: Add a thoroughly degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v). Note: Water is essential to convert the boronic acid into the reactive trihydroxyboronate anion, facilitating transmetalation.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of argon.

  • Reaction: Seal the tube and heat the biphasic mixture to 100 °C for 18 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a tightly packed pad of Celite to remove palladium black.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify via column chromatography to yield the coupled biaryl thiophene product[4].

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling, specifically highlighting the interaction points where the 4-methyl group exerts its steric influence.

SuzukiMiyaura Pd0 Pd(0) Active Catalyst [PdL2] OxAdd Oxidative Addition (Sterically Hindered) Pd0->OxAdd + Ethyl 5-bromo-4-methyl thiophene-2-carboxylate PdII Pd(II) Intermediate Ar-Pd(Br)L2 OxAdd->PdII TransMet Transmetalation Activated by Base PdII->TransMet + Ar'-B(OH)3- / K+ PdII_diaryl Diaryl Pd(II) Complex Ar-Pd(Ar')L2 TransMet->PdII_diaryl RedElim Reductive Elimination Product Release PdII_diaryl->RedElim RedElim->Pd0 Regenerate Pd(0) Product Coupled Thiophene Product RedElim->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling for sterically hindered thiophene substrates.

References

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions - ResearchGate Source: researchgate.net URL:[Link]

  • Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction - Arab Journal of Chemistry Source: arabjchem.org URL:[Link]

  • Synthesis and evaluation of novel heteroaromatic substrates of GABA aminotransferase - PMC Source: nih.gov URL:[Link]

Sources

Validation

comparing the efficacy of different purification techniques for ethyl 5-bromo-4-methylthiophene-2-carboxylate

Executive Summary & Impurity Profiling Ethyl 5-bromo-4-methylthiophene-2-carboxylate is a critical heterocyclic building block utilized in the development of advanced pharmaceuticals and agrochemicals. Synthesized primar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Impurity Profiling

Ethyl 5-bromo-4-methylthiophene-2-carboxylate is a critical heterocyclic building block utilized in the development of advanced pharmaceuticals and agrochemicals. Synthesized primarily via the electrophilic aromatic bromination of ethyl 4-methylthiophene-2-carboxylate, the crude reaction mixture inevitably contains a complex spectrum of impurities. Because the thiophene ring is highly electron-rich, it is prone to over-reaction and oxidative degradation[1].

Before selecting a purification technique, it is mandatory to understand the physicochemical properties of the specific contaminants within the crude matrix:

  • Unreacted Starting Material (Desbromo): Lacks the heavy bromine atom, resulting in a significantly lower molecular weight, lower boiling point, and slightly lower polarity.

  • Positional Isomers (e.g., 3-bromo isomer): Possess identical molecular weights and nearly identical boiling points to the target 5-bromo compound. However, the different relative position of the bromine atom to the ester carbonyl creates a subtle shift in the molecular dipole moment[1].

  • Over-brominated Species (3,5-dibromo): Possess a significantly higher molecular weight, higher boiling point, and altered polarizability.

  • Polymeric Degradation Products: High molecular weight, highly polar, and non-volatile. These are often responsible for the dark brown coloration of crude thiophene mixtures[1].

Comparative Efficacy Analysis

The selection of a purification method must be dictated by the scale of the synthesis and the specific impurity profile. Below is a quantitative comparison of the four primary techniques used for this class of compounds.

Purification TechniqueOptimal ScalePrimary Target Impurities RemovedTypical Yield RecoveryMax Achievable PurityTime / Cost Profile
Flash Column Chromatography (FCC) < 50 gPositional isomers, polymeric degradation products75% - 85%> 98.5%High Time / Moderate Cost
Vacuum Distillation > 50 gUnreacted starting material, dibrominated species, polymers85% - 95%~ 95.0%Low Time / Low Cost
Recrystallization Any (if solid)Trace soluble impurities, color bodies60% - 80%> 99.0%Moderate Time / Low Cost
Preparative HPLC < 5 gAll (Reference standard generation)50% - 70%> 99.9%High Time / High Cost

Strategic Purification Workflow

The following decision matrix outlines the logical progression for purifying brominated thiophene derivatives based on the physical state and impurity profile of the crude mixture.

Workflow Start Crude Reaction Mixture Decision Primary Impurity? Start->Decision Distill Vacuum Distillation Decision->Distill MW Differences (Over/Under-brominated) FCC Flash Chromatography Decision->FCC Polarity Differences (Positional Isomers) Eval Purity > 98%? Distill->Eval FCC->Eval Recryst Recrystallization (MeOH) Eval->Recryst No, solidifies at RT HPLC Preparative HPLC Eval->HPLC No, remains oil Pure Pure Compound Eval->Pure Yes Recryst->Pure HPLC->Pure

Decision matrix for selecting the optimal purification route based on impurity profiles.

Self-Validating Experimental Protocols

Protocol A: High-Resolution Flash Column Chromatography (FCC)

Causality: When positional isomers (e.g., 3-bromo vs. 5-bromo) are the primary contaminant, distillation is completely ineffective due to negligible boiling point differentials. FCC exploits the slight dipole moment variations between the isomers. A highly non-polar, shallow gradient is required to maximize the theoretical plates of the column and achieve baseline resolution[1][2].

Step-by-Step Methodology:

  • Stationary Phase Preparation: Slurry-pack a glass column with high-purity silica gel (230–400 mesh) using 100% hexanes. Ensure the bed is perfectly level to prevent band broadening.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of dichloromethane (DCM) and dry-load it onto a small amount of silica gel. Evaporate the DCM and apply the dry powder evenly to the top of the column bed.

  • Elution Strategy: Begin elution with 100% hexanes (2 column volumes) to elute non-polar aliphatic impurities. Step the gradient to 99:1 Hexane:Ethyl Acetate, and eventually to 98:2 Hexane:Ethyl Acetate.

  • Fraction Collection: Collect small fractions (e.g., 20 mL). The unreacted starting material will elute first, followed by the target 5-bromo isomer. The highly polar dibrominated species and polymeric degradation products will be retained on the column[2].

System Validation & In-Process Control (IPC):

  • TLC Tracking: Spot fractions on silica-coated TLC plates. Develop in 95:5 Hexane:Ethyl Acetate. Visualize using UV light (254 nm) and an iodine chamber.

  • GC-MS Verification: Before pooling fractions, analyze the leading and tailing edges of the product peak via GC-MS to ensure complete exclusion of the 3-bromo isomer.

Chromatography Crude Crude Extract Silica Silica Stationary Phase Hexane:EtOAc Crude->Silica Desbromo Desbromo Impurity (Lowest Polarity) Silica->Desbromo Elutes First Product Target Product (5-bromo isomer) Silica->Product Elutes Second Dibromo Dibromo Impurity (Highest Polarity) Silica->Dibromo Retained

Mechanistic partitioning of brominated thiophene derivatives on a silica gel stationary phase.

Protocol B: High-Vacuum Fractional Distillation

Causality: For large-scale synthesis where the primary impurities are unreacted starting material and dibrominated heavy ends, distillation is the most scalable approach. However, heteroaromatic bromides can be thermally labile. High vacuum (< 1.0 Torr) is mandatory to depress the boiling point and prevent thermal debromination or polymerization[1][3].

Step-by-Step Methodology:

  • Apparatus Setup: Equip a short-path distillation apparatus with a Vigreux column to provide the necessary theoretical plates for separating the mono-brominated product from the desbromo starting material. Connect to a high-vacuum pump equipped with a liquid nitrogen cold trap[1].

  • Degassing: Place the crude mixture in the distillation flask with a magnetic stir bar. Apply vacuum slowly at room temperature to degas the solvent residues before applying heat.

  • Forerun Extraction: Gradually increase the oil bath temperature. Collect the forerun (unreacted ethyl 4-methylthiophene-2-carboxylate) at the lower temperature plateau.

  • Main Fraction Collection: Once the head temperature stabilizes at the higher plateau corresponding to the 5-bromo isomer, swap the receiving flask. Leave the dark, viscous dibrominated/polymeric residue in the distillation pot.

System Validation & IPC:

  • Temperature Monitoring: A sudden drop in head temperature indicates the main fraction has fully distilled. Do not push the pot temperature excessively high, as this will cause the dibrominated species to co-distill.

  • NMR Validation: Analyze the main fraction via 1H-NMR to confirm the disappearance of the proton signal corresponding to the 5-position of the thiophene ring.

Protocol C: Low-Temperature Recrystallization (Secondary Polish)

Causality: While many low-molecular-weight thiophene esters are oils at room temperature, highly pure fractions can sometimes be induced to crystallize, or they exist as low-melting solids. Recrystallization from cold methanol is highly effective for purging trace soluble impurities from related thiophene carboxylates[4].

Step-by-Step Methodology:

  • Dissolution: Dissolve the semi-solid or oil in a minimum volume of boiling methanol[4].

  • Crystallization: Allow the solution to cool to room temperature slowly. Slow cooling promotes optimal crystal lattice formation, which selectively excludes structurally dissimilar impurities from the matrix.

  • Isolation: Transfer the flask to a -20 °C freezer overnight to maximize precipitation. Filter the crystals rapidly over a chilled Büchner funnel and wash with ice-cold methanol.

System Validation & IPC:

  • Melting Point Analysis: Record the melting point of the dried crystals. A sharp melting point range (< 2 °C) validates the removal of trace impurities that would otherwise cause melting point depression.

References

  • Title: Purification of Laboratory Chemicals Fifth Edition Source: chemistry-chemists.com URL: [Link]

  • Source: googleapis.com (European Patent Office)
  • Title: Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives with HBr/H2O2 Source: rsc.org URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

ethyl 5-bromo-4-methylthiophene-2-carboxylate proper disposal procedures

Operational Protocol for the Safe Handling and Disposal of Ethyl 5-bromo-4-methylthiophene-2-carboxylate Executive Summary & Chemical Profiling Ethyl 5-bromo-4-methylthiophene-2-carboxylate (CAS: 186521-81-3)[1] is a spe...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Protocol for the Safe Handling and Disposal of Ethyl 5-bromo-4-methylthiophene-2-carboxylate

Executive Summary & Chemical Profiling

Ethyl 5-bromo-4-methylthiophene-2-carboxylate (CAS: 186521-81-3)[1] is a specialized heterocyclic building block frequently utilized in drug development and advanced materials synthesis. Due to its specific molecular architecture—containing both a bromine atom and a sulfur-rich thiophene ring—this compound presents unique end-of-life disposal challenges. Standard non-halogenated solvent disposal or drain disposal is strictly prohibited. This guide provides researchers, safety officers, and facility managers with field-proven, self-validating protocols for the segregation, accumulation, and thermal destruction of this compound.

Hazard Causality and Disposal Logic

The structural composition of this compound dictates its strict disposal pathway. When subjected to thermal oxidation, the carbon-bromine bond is cleaved, reacting with hydrogen sources to form hydrogen bromide (HBr) gas[2]. Simultaneously, the sulfur atom within the thiophene ring oxidizes into sulfur oxides (SOx). Both HBr and SOx are highly toxic, corrosive acid gases.

Consequently, this waste cannot be processed in standard municipal or non-halogenated incinerators. It must be directed to a high-temperature hazardous waste incinerator equipped with an alkaline (caustic) scrubber system[3]. The scrubber neutralizes the acid gases before they reach the exhaust stack, ensuring compliance with EPA mandates, which require a 99.99% Destruction and Removal Efficiency (DRE) for hazardous organics and >99% halogen removal[4].

Waste Categorization & Compatibility Data

ParameterSpecificationOperational Implication
Chemical Name Ethyl 5-bromo-4-methylthiophene-2-carboxylateRequires specific tracking and manifesting as a halogenated organic.
CAS Number 186521-81-3Primary identifier for Safety Data Sheets (SDS) and waste profiling.
Heteroatoms Bromine (Br), Sulfur (S)Precludes standard disposal; necessitates a dedicated halogenated stream.
Combustion Byproducts HBr, SOx, CO, CO₂Requires thermal destruction facilities equipped with alkaline scrubbers.
Incompatibilities Strong oxidizing agents, strong basesMust be stored away from oxidizers to prevent exothermic degradation.

Operational Methodologies

Protocol 1: Laboratory Segregation and Accumulation
  • Dedicated Containment: Use a high-density polyethylene (HDPE) or glass carboy specifically labeled for "Halogenated Organic Waste."

    • Causality: Halogenated compounds can degrade certain low-density plastics over time; HDPE and glass offer superior chemical resistance.

  • Segregation from Incompatibles: Strictly isolate this container from strong oxidizers, strong bases, and non-halogenated waste streams.

    • Causality: Mixing halogenated waste with non-halogenated waste exponentially increases disposal costs and can trigger dangerous exothermic reactions if oxidizers are introduced.

    • Validation System: Implement a barcode or QR-code scanning system for waste logging. The system must automatically flag an error if a user attempts to log an incompatible chemical into this specific container.

  • Secondary Containment: Place the primary waste container inside a secondary spill tray capable of holding 110% of the container's volume.

Protocol 2: Emergency Spill Response
  • Evacuation & Hazard Assessment: Immediately isolate the spill area. Ensure local exhaust ventilation (fume hood or room scrubbers) is operating at maximum capacity.

    • Causality: Prevents inhalation of potentially irritating vapors or aerosolized dust.

    • Validation System: Use a calibrated Photoionization Detector (PID) to confirm ambient volatile organic compound (VOC) levels are below occupational exposure limits before proceeding.

  • PPE Donning: Responders must wear chemical-resistant nitrile gloves, safety goggles, and a half-face respirator equipped with organic vapor/acid gas cartridges.

  • Containment & Absorption: Cover the spill with an inert, non-combustible absorbent such as diatomaceous earth, vermiculite, or dry sand.

    • Causality: Inert absorbents prevent unforeseen exothermic reactions that could occur if combustible materials (like sawdust) interact with halogenated organics.

    • Validation System: Conduct a visual inspection to ensure no free liquid remains on the surface.

  • Collection & Decontamination: Sweep the absorbed mixture using non-sparking tools and place it into a designated halogenated waste container. Wash the spill surface with a mild alkaline detergent solution.

    • Causality: The alkaline wash neutralizes any trace acidic degradants left on the surface.

    • Validation System: Apply a pH indicator strip to the damp surface post-wash; a reading of pH 7.0–7.5 confirms complete decontamination.

Protocol 3: Commercial Disposal via Thermal Destruction
  • Waste Profiling & Manifesting: Transfer the sealed waste to a licensed RCRA hazardous waste carrier. The waste must be profiled as "Halogenated Organic Waste - Contains Bromine and Sulfur."

    • Causality: Accurate profiling ensures the receiving facility routes the waste to a kiln equipped with the necessary acid gas abatement technology.

    • Validation System: The facility must return a signed manifest confirming receipt and a Certificate of Destruction (COD) post-incineration.

  • Primary Combustion (Rotary Kiln): The waste is injected into a rotary kiln operating at >1000°C.

    • Causality: Rotary kilns provide the extreme heat, extended residence time, and turbulence required to thoroughly cleave the stable thiophene ring and carbon-bromine bonds[5].

    • Validation System: Continuous temperature monitoring systems interlocked with the waste feed ensure injection only occurs when the kiln is at the critical destruction temperature.

  • Alkaline Scrubbing (Acid Gas Neutralization): The exhaust gas, now containing HBr and SOx, is passed through a wet scrubber utilizing a sodium hydroxide (NaOH) solution.

    • Causality: The caustic spray chemically neutralizes the corrosive gases (e.g., NaOH + HBr → NaBr + H₂O), preventing environmental acidification and equipment corrosion[3].

    • Validation System: Continuous Emission Monitoring Systems (CEMS) track the exhaust pH and halogen concentration, automatically halting the waste feed if the DRE drops below the mandated 99.99% threshold[4].

Process Visualization

DisposalWorkflow A Waste Generation Ethyl 5-bromo-4-methylthiophene-2-carboxylate B Lab Segregation Halogenated Organic Stream A->B Accumulate C RCRA Transport Licensed HazMat Carrier B->C Manifest D Thermal Destruction Rotary Kiln (>1000°C) C->D Feed E Caustic Scrubbing Alkaline Neutralization D->E Acid Gases (HBr, SOx) F Solid/Liquid Residue Ash & Scrubber Blowdown D->F Bottom Ash E->F NaBr / Na2SO4 Salts G Clean Exhaust >99.99% DRE Achieved E->G Neutralized Gas

Fig 1: Thermal destruction workflow for halogenated thiophene waste with caustic scrubbing.

References

  • Title: Incineration In Hazardous Waste Management - EPA Source: epa.gov URL:[Link]

  • Title: Current Land-Based Incineration Technologies Source: princeton.edu URL:[Link]

  • Title: Incinerator Standards for Owners and Operators of Hazardous Waste Management Facilities Source: epa.gov URL:[Link]

  • Title: Emission Measurements During Incineration of Waste Containing Bromine Source: diva-portal.org URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-bromo-4-methylthiophene-2-carboxylate
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Reactant of Route 2
ethyl 5-bromo-4-methylthiophene-2-carboxylate
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